molecular formula C9H13NO B2834632 2-Methoxy-1-phenylethanamine CAS No. 174636-76-1

2-Methoxy-1-phenylethanamine

Cat. No.: B2834632
CAS No.: 174636-76-1
M. Wt: 151.209
InChI Key: CMTDMIYJXVBUDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-1-phenylethanamine is a useful research compound. Its molecular formula is C9H13NO and its molecular weight is 151.209. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-1-phenylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-11-7-9(10)8-5-3-2-4-6-8/h2-6,9H,7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMTDMIYJXVBUDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C1=CC=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174636-76-1
Record name 2-methoxy-1-phenylethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Strategic Value of Chiral Phenylethylamines in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (S)-2-Methoxy-1-phenylethanamine: Synthesis, Characterization, and Application

The 2-phenylethylamine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for numerous endogenous neurotransmitters—including dopamine, norepinephrine, and epinephrine—and a vast array of therapeutic agents.[1][2] Its inherent conformational flexibility and ability to present key pharmacophoric features to biological targets make it a privileged structure in drug design. The introduction of stereochemistry, particularly at the benzylic C1 position, adds a critical layer of complexity and specificity, as biological systems are exquisitely chiral. Enantiomers of a drug candidate can exhibit vastly different potency, efficacy, and safety profiles.

This guide focuses on (S)-2-Methoxy-1-phenylethanamine , a chiral building block of significant interest to researchers in pharmaceutical and organic synthesis. Its structure combines the foundational phenylethylamine core with two key modifications: a methoxy group on the ethyl side chain and a defined (S)-configuration at the chiral center. These features make it a valuable synthon for creating complex molecular architectures with precise three-dimensional orientations, particularly in the development of novel therapeutics targeting the central nervous system.[3]

As a Senior Application Scientist, my objective is to provide not just a compilation of data, but a field-proven perspective on the practical synthesis, rigorous analysis, and strategic application of this compound. We will explore the causality behind methodological choices, ensuring that each protocol is a self-validating system for achieving desired outcomes in a research and development setting.

Core Chemical & Physical Profile

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application. (S)-2-Methoxy-1-phenylethanamine is a liquid at room temperature, a property that influences handling, storage, and reaction setup.[4][5] All quantitative data are summarized in Table 1 for ease of reference.

Table 1: Physicochemical Properties of (S)-2-Methoxy-1-phenylethanamine

PropertyValueSource(s)
CAS Number 91298-74-7[5][6][7]
Molecular Formula C₉H₁₃NO[4][6][8]
Molecular Weight 151.21 g/mol [6][8][9]
IUPAC Name (1S)-2-methoxy-1-phenylethanamine[7]
Synonyms (S)-(+)-2-Methoxy-1-phenylethylamine[10]
Physical Form Liquid / Oil[4][5]
Purity (Typical) 95-98%[4][6]
Storage Conditions Refrigerator (2-8 °C)[5]
InChI Key CMTDMIYJXVBUDX-SECBINFHSA-N[5][7]

Synthesis and Stereochemical Control: A Protocol for Enantiopure Access

The primary challenge in synthesizing (S)-2-Methoxy-1-phenylethanamine is the precise control of its stereocenter. While classical resolution of a racemic mixture is a viable strategy, modern asymmetric synthesis offers a more elegant and efficient path. Biocatalysis, specifically using transaminase enzymes, has emerged as a powerful technology for producing chiral amines with exceptionally high enantiomeric excess (ee).[11]

The rationale for choosing a biocatalytic route is threefold:

  • Exceptional Selectivity: Enzymes operate with unparalleled stereoselectivity, often yielding >99% ee, which is critical for pharmaceutical applications.

  • Mild Reaction Conditions: Enzymatic reactions proceed at or near ambient temperature and pressure in aqueous media, reducing energy consumption and the need for harsh reagents.

  • Sustainability: Biocatalysis is a cornerstone of green chemistry, minimizing chemical waste and environmental impact.

The proposed synthesis begins with the commercially available ketone, 2-methoxy-1-phenylethanone.

Workflow: Asymmetric Synthesis via Transaminase

Asymmetric Synthesis Workflow cluster_prep Phase 1: Bioreactor Setup cluster_reaction Phase 2: Asymmetric Amination cluster_workup Phase 3: Product Isolation & Purification A 1. Prepare Buffer (e.g., 100 mM KPi, pH 7.5) B 2. Add Cofactor (Pyridoxal 5'-Phosphate, PLP) A->B C 3. Add Amine Donor (e.g., Isopropylamine) B->C D 4. Add Transaminase Enzyme (Engineered for substrate) C->D E 5. Add Substrate (2-Methoxy-1-phenylethanone) D->E Initiate Reaction F 6. Incubate with Agitation (e.g., 30°C, 24-48h) E->F G 7. Monitor Conversion (HPLC or GC) F->G H 8. Quench Reaction (Adjust pH to >10) G->H Reaction Complete I 9. Liquid-Liquid Extraction (e.g., with MTBE or EtOAc) H->I J 10. Dry Organic Layer (Na₂SO₄ or MgSO₄) I->J K 11. Concentrate in vacuo (Rotary Evaporation) J->K L 12. Purify (Optional) (Silica Gel Chromatography) K->L M (S)-2-Methoxy-1-phenylethanamine L->M Final Product

Caption: Workflow for the biocatalytic synthesis of (S)-2-Methoxy-1-phenylethanamine.

Experimental Protocol: Biocatalytic Reductive Amination

Objective: To synthesize (S)-2-Methoxy-1-phenylethanamine from 2-methoxy-1-phenylethanone with high enantiomeric purity (>99% ee).

Materials:

  • 2-Methoxy-1-phenylethanone (CAS 3993-06-0)[12]

  • A suitable (S)-selective amine transaminase (AmT)

  • Isopropylamine (amine donor)

  • Pyridoxal 5'-phosphate (PLP cofactor)

  • Potassium phosphate buffer (KPi), 100 mM, pH 7.5

  • Methyl tert-butyl ether (MTBE)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Bioreactor Preparation: In a temperature-controlled reaction vessel, prepare a solution of 100 mM potassium phosphate buffer (pH 7.5).

  • Cofactor and Enzyme Addition: To the buffer, add PLP to a final concentration of 1 mM. Add the selected (S)-selective transaminase to the recommended concentration (e.g., 5-10 g/L). Stir gently until fully dissolved.

  • Reagent Addition: Add isopropylamine to a final concentration of 0.5-1.0 M. This serves as the amine donor and helps drive the reaction equilibrium.

  • Substrate Addition: Add 2-methoxy-1-phenylethanone (the prochiral ketone) to a final concentration of 50-100 mM.

  • Reaction Incubation: Maintain the reaction mixture at 30-35 °C with gentle agitation for 24-48 hours. The acetone co-product from the isopropylamine donor is volatile and can be removed by a gentle nitrogen stream to further push the equilibrium.

  • Monitoring: Periodically take aliquots to monitor the conversion of the ketone to the amine product via reverse-phase HPLC or GC-MS.

  • Work-up - Quenching: Once the reaction reaches completion (>95% conversion), stop the reaction by basifying the mixture to pH >10 with 5M NaOH. This step ensures the product amine is in its free base form.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel and extract the product with MTBE (3 x 2 vessel volumes). The organic layers are combined.

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Characterization: The resulting oil is the crude product, which should be characterized to confirm identity, purity, and enantiomeric excess.

Analytical Characterization: Ensuring Quality and Purity

Rigorous analytical chemistry is non-negotiable. It validates the synthetic outcome and ensures the material is suitable for downstream applications. The workflow involves confirming the chemical structure and quantifying its stereochemical purity.

Workflow: Analytical Characterization

Analytical Workflow cluster_structure Structural Verification cluster_purity Purity Assessment A Synthesized Product (Crude Oil) B NMR Spectroscopy (¹H, ¹³C) A->B C Mass Spectrometry (EI-MS or ESI-MS) A->C D IR Spectroscopy A->D E Chemical Purity (RP-HPLC or GC) A->E F Enantiomeric Purity (Chiral HPLC) A->F G Data Analysis & Structure Confirmation B->G C->G D->G H Purity & ee Report E->H F->H

Caption: Standard analytical workflow for the characterization of synthesized chiral amines.

A. Spectroscopic Profile (Predicted)

While a dedicated spectrum for (S)-2-Methoxy-1-phenylethanamine is not publicly available, its spectral features can be reliably predicted based on its structure and data from analogous compounds like 2-Methoxyphenethylamine.[13][14][15]

Table 2: Predicted Spectroscopic Data for (S)-2-Methoxy-1-phenylethanamine

TechniqueExpected FeaturesRationale / Comparison
¹H NMR ~7.2-7.4 ppm (m, 5H): Phenyl ring protons.~4.0-4.2 ppm (dd, 1H): Benzylic proton (CH-NH₂).~3.5-3.7 ppm (m, 2H): Methylene protons (CH₂-O).~3.3 ppm (s, 3H): Methoxy protons (O-CH₃).~1.5-2.0 ppm (br s, 2H): Amine protons (NH₂).Based on standard chemical shifts. The benzylic proton will be a multiplet due to coupling with the adjacent methylene protons. The amine protons are often broad and may exchange with D₂O.[13]
¹³C NMR ~140-145 ppm: Quaternary phenyl C.~125-130 ppm: Phenyl CH carbons.~75 ppm: Methylene carbon (CH₂-O).~60 ppm: Methoxy carbon (O-CH₃).~55 ppm: Benzylic carbon (CH-NH₂).Predicted based on additive rules and comparison to similar structures.
IR Spec. 3300-3400 cm⁻¹ (m, two bands): N-H stretch (primary amine).2850-3000 cm⁻¹ (m): C-H stretch (aliphatic & aromatic).~1600, ~1490 cm⁻¹ (w): C=C aromatic ring stretch.~1100 cm⁻¹ (s): C-O ether stretch.The two N-H bands are characteristic of a primary amine's symmetric and asymmetric stretching modes. The strong C-O stretch is indicative of the ether functionality.[14][16]
Mass Spec. [M]+• at m/z = 151. Key Fragment: m/z = 106 (loss of •CH₂OCH₃).Base Peak: m/z = 120 (M-CH₂O-H) or m/z = 91 (tropylium ion).Fragmentation is expected to occur at the benzylic position, leading to characteristic losses.
B. Protocol for Chiral Purity Analysis

Objective: To determine the enantiomeric excess (ee) of the synthesized (S)-2-Methoxy-1-phenylethanamine.

Methodology: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis. The principle relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Procedure:

  • Sample Preparation: Prepare a stock solution of the synthesized amine at ~1 mg/mL in the mobile phase. Prepare a corresponding solution of the racemic standard for comparison.

  • Instrumentation:

    • Column: A polysaccharide-based CSP (e.g., Daicel CHIRALPAK series) is an excellent starting point.

    • Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier (e.g., 0.1% diethylamine) to improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Analysis:

    • Inject the racemic standard to identify the retention times of both the (R) and (S) enantiomers.

    • Inject the synthesized sample.

    • Integrate the peak areas for both enantiomers in the sample chromatogram.

  • Calculation:

    • Enantiomeric Excess (% ee) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100

Applications in Research & Development

(S)-2-Methoxy-1-phenylethanamine is not an end product but a strategic starting material. Its value lies in its ability to introduce a specific stereochemical and electronic signature into a larger molecule.

A. Chiral Building Block in Synthesis

The primary amine provides a nucleophilic handle for a wide range of chemical transformations, including amide bond formation, reductive amination, and N-alkylation. As a chiral synthon, it allows for the construction of enantiomerically pure drug candidates, which is essential for optimizing therapeutic outcomes and minimizing off-target effects.[3]

B. Probe for Neuroscience Research

The phenylethylamine core is prevalent in molecules that interact with monoamine neurotransmitter systems.[2][17] Specifically, methoxy-substituted phenethylamines are known agonists of serotonin receptors, such as the 5-HT₂A receptor, which is a key target in psychiatry and neuroscience.[18] (S)-2-Methoxy-1-phenylethanamine can serve as a precursor or a fragment in the design of novel selective serotonin receptor modulators.

Pharmacological Relevance A (S)-2-Methoxy-1-phenylethanamine (Chiral Scaffold) B Chemical Modification (e.g., N-alkylation, Arylation) A->B Synthesis C Novel Drug Candidate B->C Leads to D Biological Target (e.g., 5-HT₂A Receptor) C->D Binds to E Downstream Signaling & Cellular Response D->E Activates

Caption: Conceptual pathway from chiral building block to a potential pharmacological agent.

Safety and Handling

Professional laboratory practice demands strict adherence to safety protocols. (S)-2-Methoxy-1-phenylethanamine is classified as a hazardous substance.

  • Hazard Profile: Causes skin irritation/burns, serious eye damage, and may cause respiratory irritation.[5][8][10]

  • GHS Classification: Signal Word: Warning . Pictogram: GHS07 (Exclamation Mark).[5]

Standard Operating Protocol for Handling:
  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical splash goggles.

  • Ventilation: Handle only within a certified chemical fume hood to avoid inhalation of vapors.

  • Storage: Store in a tightly sealed container in a designated refrigerator, away from incompatible materials like strong oxidizing agents.

  • Spill Response: In case of a small spill, absorb with an inert material (e.g., vermiculite) and place in a sealed container for chemical waste disposal.

  • Disposal: Dispose of waste according to local, state, and federal regulations.

Conclusion

(S)-2-Methoxy-1-phenylethanamine is a specialized chemical tool whose value is realized through its precise application. Its defined stereochemistry and functional handles make it a powerful building block for constructing complex, enantiomerically pure molecules for the pharmaceutical industry. Modern synthetic methods, particularly biocatalysis, provide an efficient and sustainable route to its production. Rigorous analytical characterization is paramount to ensuring its quality and suitability for research and development, where it holds promise as a key intermediate in the discovery of next-generation therapeutics, especially in the field of neuroscience.

References

2-Methoxy-1-phenylethanamine hydrochloride CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Methoxy-1-phenylethanamine Hydrochloride

Executive Summary: This document provides a comprehensive technical overview of this compound and its hydrochloride salt, a versatile chiral amine with significant applications in pharmaceutical development and organic synthesis. As a derivative of the critical phenethylamine scaffold, this compound serves as a valuable building block for creating enantiomerically pure molecules, particularly those targeting neurological pathways. This guide, intended for researchers and drug development professionals, details the compound's chemical identity, physicochemical properties, plausible synthetic and analytical methodologies, key applications, and essential safety protocols. The content is structured to provide not just procedural steps but also the underlying scientific rationale, ensuring a deep and actionable understanding for laboratory application.

Chemical Identity and Physicochemical Properties

This compound is a chiral primary amine. Its structure, featuring a methoxy group on the ethyl chain adjacent to a phenyl ring, makes it a valuable intermediate in synthetic chemistry. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it more convenient for handling and formulation.

Nomenclature and CAS Registry Numbers

Correctly identifying the specific form of the compound is critical. The nomenclature and CAS number vary depending on the stereochemistry (as the (R) or (S) enantiomer, or the racemic mixture) and whether it is the free base or a salt.

IdentifierValue
Systematic (IUPAC) Name 2-methoxy-1-phenylethan-1-amine hydrochloride
Common Synonyms (α-(Methoxymethyl)benzylamine HCl), 2-Methoxy-1-phenylethylamine HCl
CAS Number (Racemic HCl) 62064-68-0[1]
CAS Number ((R)-enantiomer HCl) 64715-86-2[2]
CAS Number ((R)-enantiomer free base) 64715-85-1[3][4][5]
CAS Number ((S)-enantiomer free base) 91298-74-7[6][7][8][9]
Chemical Structure

The hydrochloride salt of this compound features a protonated amine group, forming an ionic bond with a chloride ion.

Caption: Chemical structure of this compound Hydrochloride.
Physicochemical Properties

The properties listed below are for the hydrochloride salt, which is typically a solid, in contrast to the free base which is often an oil.[3][4]

PropertyValueSource
Molecular Formula C₉H₁₄ClNO[1][2]
Molecular Weight 187.67 g/mol [1]
Appearance White to off-white crystalline powderGeneral knowledge
Solubility Soluble in water, methanolGeneral knowledge
Purity (Typical) ≥98% (HPLC)[3]
Storage Conditions Store at 0-8 °C, under inert atmosphere, protect from moisture[3][10]

Synthesis and Manufacturing

The synthesis of this compound hydrochloride is not extensively detailed in publicly available literature, but a plausible and efficient route can be designed based on established organic chemistry principles. A common approach involves the reductive amination of a corresponding ketone precursor.

Causality in Synthetic Design: The choice of a reductive amination pathway is driven by the high efficiency and selectivity of this reaction for forming C-N bonds. Using a chiral auxiliary or a chiral reducing agent can impart stereoselectivity, which is crucial for producing enantiomerically pure final products required for many pharmaceutical applications. The final step involves treating the free base with hydrochloric acid in a suitable solvent like diethyl ether or isopropanol to precipitate the stable hydrochloride salt.

Generalized Synthetic Workflow

Caption: Generalized workflow for the synthesis of the target compound.
Protocol: HCl Salt Formation

  • Dissolution: Dissolve the purified this compound free base (1.0 equivalent) in anhydrous diethyl ether or isopropyl alcohol.

  • Acidification: Slowly add a solution of hydrogen chloride (1.05 equivalents) in the same solvent with stirring. The reaction is exothermic; maintain the temperature below 25°C.

  • Precipitation: The hydrochloride salt will precipitate out of the solution as a white solid.

  • Isolation: Stir the resulting slurry for 1-2 hours to ensure complete precipitation. Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake with cold anhydrous diethyl ether to remove any unreacted starting material or impurities.

  • Drying: Dry the product under vacuum at 40-50°C to yield the final this compound hydrochloride.

Analytical Methodologies

Robust analytical methods are essential for confirming the identity, purity, and stability of this compound HCl. A combination of chromatographic and spectroscopic techniques is typically employed.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of the compound and quantifying it in various matrices.[11]

Rationale for Method Selection: A reverse-phase HPLC method is ideal for separating the moderately polar phenethylamine from potential non-polar or highly polar impurities. UV detection is highly effective due to the strong absorbance of the phenyl group.

Typical HPLC Parameters:

ParameterCondition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and 0.1% Trifluoroacetic Acid (TFA) in Water (Gradient)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30°C

System Suitability: To ensure the validity of the analytical run, a system suitability solution is analyzed. Key parameters include a tailing factor of ≤ 2.0 for the main peak and a resolution of ≥ 2.0 between the analyte and any known impurities.[12]

Spectroscopic Characterization
  • Infrared (IR) Spectroscopy: Used for the identification of functional groups. The IR spectrum will show characteristic peaks for the N-H stretch of the ammonium salt, C-H stretches (aromatic and aliphatic), C-O ether stretch, and aromatic C=C bending.[12]

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the compound's mass and structure.[13] The mass spectrum will show a molecular ion peak corresponding to the free base (C₉H₁₃NO).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide the most definitive structural information, confirming the connectivity of all atoms in the molecule.

Analytical Workflow Diagram

cluster_workflow Figure 3: Analytical Workflow sample Receive Sample (Bulk Drug Substance) prep Sample Preparation (Dissolve in Mobile Phase) sample->prep spec Spectroscopic ID (IR, NMR, MS) sample->spec hplc HPLC Analysis (Purity Assay) prep->hplc data Data Analysis (Compare to Reference) hplc->data spec->data report Generate Certificate of Analysis (CoA) data->report

Caption: Standard workflow for analytical characterization.

Applications in Research and Drug Development

The phenethylamine scaffold is a cornerstone of medicinal chemistry, present in endogenous neurotransmitters like dopamine and norepinephrine as well as a vast number of pharmaceuticals.[14][15] this compound serves as a crucial chiral building block in this domain.

Chiral Intermediate in Pharmaceutical Synthesis

The primary application is as a key intermediate for synthesizing more complex, enantiomerically pure active pharmaceutical ingredients (APIs).[3] Its chiral nature is critical because the biological activity and safety of a drug can differ significantly between its enantiomers.

  • Neurological Disorders: It is used in the development of drugs targeting neurological conditions. Its structure is related to stimulants and mood enhancers.[3][16]

  • Neuroscience Research: The compound is employed in laboratory studies to investigate neurotransmitter systems and explore the function of amines in mood and cognition.[3]

Relationship to Bioactive Amines

The compound's utility stems from its structural similarity to other bioactive amines that interact with various receptors and transporters in the central nervous system. Modifications to the phenethylamine core, such as the methoxy group in this compound, allow chemists to fine-tune properties like receptor affinity, selectivity, and metabolic stability.

pa Phenethylamine (Core Scaffold) da Dopamine pa->da ne Norepinephrine pa->ne target_mol This compound pa->target_mol receptor CNS Targets (Receptors, Transporters) da->receptor Interact with ne->receptor Interact with drug_class Advanced APIs (e.g., Neurological Agents) target_mol->drug_class Chiral Building Block drug_class->receptor Interact with

Caption: Role as an intermediate for CNS-targeting agents.

Safety, Handling, and Storage

Proper handling of this compound hydrochloride is essential to ensure laboratory safety. The information below is a summary based on typical safety data sheets (SDS) for related amine hydrochlorides.

  • Hazard Identification: The compound may be harmful if swallowed and can cause skin and serious eye irritation.[10][17] May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[10][18] Ensure adequate ventilation or use respiratory protection.

  • First Aid Measures:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[10]

    • Skin: Wash off immediately with plenty of soap and water.[10]

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

    • Ingestion: Do NOT induce vomiting. Rinse mouth and drink plenty of water. Seek immediate medical attention.[19]

  • Storage and Handling: Keep containers tightly closed in a dry, cool, and well-ventilated place.[10] It should be handled under an inert atmosphere as it may be sensitive to moisture.[10]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[10]

Conclusion

This compound hydrochloride is a specialized chemical intermediate of significant value to the pharmaceutical and fine chemical industries. Its defined stereochemistry and functional groups make it an ideal starting point for the synthesis of complex, high-value molecules. A thorough understanding of its properties, analytical methods, and safety requirements, as outlined in this guide, is paramount for its effective and safe utilization in research and development settings.

References

Physical and chemical properties of 2-Methoxy-1-phenylethanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Methoxy-1-phenylethanamine

Abstract

This compound is a chiral primary amine and a derivative of phenethylamine. Its structure, featuring a methoxy group on the ethyl side chain, imparts unique chemical characteristics that make it a valuable building block in modern organic synthesis and medicinal chemistry. This guide provides a comprehensive overview of its nomenclature, core physicochemical properties, detailed spectroscopic profile, synthesis methodologies, and key applications. It is intended for researchers, chemists, and drug development professionals who utilize chiral amines and phenethylamine analogs in their work. The discussion emphasizes the causality behind its properties and reactivity, providing field-proven insights into its handling and application.

Nomenclature and Chemical Structure

Correctly identifying a chemical entity is foundational to any scientific endeavor. This compound is known by several names and identifiers depending on its stereochemistry and the context of its use.

  • IUPAC Name: this compound[1]

  • Common Synonyms: α-(Methoxymethyl)benzylamine[2]

  • Molecular Formula: C₉H₁₃NO[1][2][3]

  • Molecular Weight: 151.21 g/mol [1][2]

The compound exists as a racemic mixture and as individual enantiomers, which have distinct CAS numbers and optical properties:

  • (R)-(-)-2-Methoxy-1-phenylethanamine: CAS 64715-85-1[2][3]

  • (S)-(+)-2-Methoxy-1-phenylethanamine: CAS 91298-74-7

  • Racemic this compound: CAS 174636-76-1[1]

Structural Identifiers:

  • SMILES: COCC(C1=CC=CC=C1)N[1]

  • InChIKey (Racemic): CMTDMIYJXVBUDX-UHFFFAOYSA-N[1]

  • InChIKey ((S)-isomer): CMTDMIYJXVBUDX-SECBINFHSA-N

Physicochemical Properties

The physical properties of this compound dictate its handling, storage, and application in various reaction conditions. These properties are summarized in the table below.

PropertyValueSource(s)
Appearance Colorless oil or liquid[2][3]
Molecular Weight 151.21 g/mol [1][2]
Density 1.014 g/mL[2]
Boiling Point 103-105 °C @ 14 mmHg[4]
Refractive Index (n²⁰/D) 1.532[4]
Solubility Soluble in Chloroform; Slightly soluble in Hexane, Methanol[4]
Optical Rotation [α]²⁰/D = -50.0 ± 2° (c=6.1 in Benzene) for the (R)-enantiomer[2]
Purity (Typical) ≥98% (by HPLC)[2]

Spectroscopic Profile and Structural Elucidation

Spectroscopic analysis is critical for confirming the identity and purity of this compound. While public spectral databases for the parent compound are sparse, its structure allows for a robust prediction of its spectral features based on established principles of spectroscopy.[5][6]

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) is expected at m/z = 151 , corresponding to the molecular weight. The key to interpreting its fragmentation is recognizing the most likely points of cleavage. The C-C bond between the phenyl-bearing carbon (C1) and the methoxy-bearing carbon (C2) is a prime candidate for cleavage due to the stability of the resulting benzylic carbocation.

Predicted Fragmentation Pathways:

  • Benzylic Cleavage: Loss of the ·CH₂(OCH₃) radical (mass = 45) would yield a prominent peak at m/z = 106 (C₇H₈N⁺).

  • Alpha-Cleavage: Cleavage adjacent to the nitrogen atom with loss of a hydrogen radical would result in a peak at m/z = 150 .

  • Loss of Methoxy Group: A peak at m/z = 120 could arise from the loss of a methoxy radical (·OCH₃).

Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the functional groups present. For this compound, the following absorption bands are expected:

  • 3300-3400 cm⁻¹ (N-H Stretch): A medium, often broad, absorption characteristic of the primary amine (NH₂) group.

  • 3000-3100 cm⁻¹ (Aromatic C-H Stretch): Sharp, medium peaks indicating the C-H bonds on the phenyl ring.

  • 2850-2950 cm⁻¹ (Aliphatic C-H Stretch): Strong, sharp peaks from the C-H bonds of the methoxy and ethyl groups.

  • 1600 & 1450 cm⁻¹ (C=C Stretch): Two sharp absorptions characteristic of the aromatic ring.

  • 1080-1150 cm⁻¹ (C-O Stretch): A strong, prominent peak indicating the ether linkage of the methoxy group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework.

Predicted ¹H NMR Spectrum (in CDCl₃):

  • δ ~7.2-7.4 ppm (multiplet, 5H): Protons of the monosubstituted phenyl ring.

  • δ ~4.0-4.2 ppm (multiplet, 1H): The methine proton (-CH) at the C1 position, coupled to the adjacent methylene protons.

  • δ ~3.4-3.6 ppm (multiplet, 2H): The methylene protons (-CH₂) at the C2 position.

  • δ ~3.3 ppm (singlet, 3H): The protons of the methoxy group (-OCH₃).

  • δ ~1.5-2.0 ppm (broad singlet, 2H): The protons of the primary amine (-NH₂). The chemical shift and appearance of this peak can vary significantly with concentration and solvent.

Predicted ¹³C NMR Spectrum (in CDCl₃):

  • δ ~140-145 ppm: The quaternary aromatic carbon attached to the ethyl group.

  • δ ~126-129 ppm: Signals for the other aromatic carbons.

  • δ ~75-80 ppm: The methylene carbon attached to the oxygen (-CH₂O-).

  • δ ~59 ppm: The methoxy carbon (-OCH₃).

  • δ ~55-60 ppm: The methine carbon attached to the nitrogen (-CH-N).

Synthesis and Chemical Reactivity

The primary route for synthesizing this compound is through the reductive amination of its corresponding ketone precursor, 2-methoxy-1-phenylethanone (also known as 2-methoxyacetophenone).[7] This method is efficient and widely used for preparing primary amines.

General Synthesis Workflow

The process involves two main conceptual steps: the formation of an imine intermediate via condensation of the ketone with an ammonia source, followed by its in-situ reduction to the desired amine.

G Ketone 2-Methoxy-1-phenylethanone Imine Imine Intermediate (transient) Ketone->Imine + Ammonia Ammonia Source (e.g., NH4OAc, NH3) Ammonia->Imine + Product This compound Imine->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH3CN, H2/Pd-C) ReducingAgent->Product

General workflow for the synthesis of this compound.
Example Experimental Protocol: Reductive Amination

This protocol is a representative procedure. Researchers should optimize conditions based on available equipment and safety protocols.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 2-methoxy-1-phenylethanone (1.0 eq) and a suitable solvent such as methanol or ethanol.

  • Imine Formation: Add an ammonia source, such as ammonium acetate (5-10 eq), to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The choice of an ammonium salt helps to buffer the reaction and provide a high concentration of ammonia.

  • Reduction: Cool the mixture in an ice bath. Cautiously add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN, ~1.5 eq), portion-wise. NaBH₃CN is preferred for its selectivity in reducing the imine in the presence of the starting ketone. Alternatively, catalytic hydrogenation (H₂, Pd/C) can be employed.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup and Isolation: Quench the reaction by slowly adding dilute HCl. Wash the aqueous layer with an organic solvent (e.g., diethyl ether) to remove unreacted starting material. Basify the aqueous layer with NaOH until pH > 12.

  • Extraction: Extract the product from the basic aqueous layer with an organic solvent like dichloromethane or ethyl acetate (3x).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The final product can be purified by distillation under reduced pressure or column chromatography.

Applications in Research and Development

The utility of this compound stems from its unique combination of a chiral center, a primary amine, and a phenethyl scaffold.

G cluster_properties Core Properties cluster_applications Key Applications Chirality Chiral Center Asymmetric Asymmetric Synthesis (Chiral Auxiliary/Ligand) Chirality->Asymmetric Enables Amine Primary Amine (Nucleophilic & Basic) Pharma Pharmaceutical Intermediates Amine->Pharma Provides reaction site Scaffold Phenethylamine Scaffold Neuro Neuroscience Research Tool Scaffold->Neuro Mimics endogenous structures Pharma->Neuro

Relationship between molecular properties and applications.
  • Chiral Building Block: The enantiopure forms of this amine are highly valuable in asymmetric synthesis.[2] They can be used as chiral auxiliaries to control the stereochemical outcome of reactions or as precursors for synthesizing chiral ligands for metal-catalyzed reactions. This is crucial in pharmaceutical development, where often only one enantiomer of a drug is active and the other may be inactive or cause adverse effects.[2]

  • Pharmaceutical Intermediate: Its phenethylamine core is a common motif in many centrally active drugs. This compound serves as a key intermediate in the synthesis of novel compounds targeting neurological disorders.[2]

  • Neuroscience Research: As a phenethylamine derivative, it is employed in studies of neurotransmitter systems to understand the structure-activity relationships of molecules that interact with receptors and transporters for dopamine, norepinephrine, and serotonin.[2]

  • Fine and Agrochemical Synthesis: Beyond pharmaceuticals, it is used to create complex, high-value molecules for the agrochemical and fine chemical industries.[2]

Safety, Handling, and Storage

This compound is a corrosive and hazardous chemical that requires careful handling.

GHS Hazard Information:

Hazard Class GHS Code Statement Source(s)
Skin Corrosion/Irritation H314 Causes severe skin burns and eye damage [1][8]

| STOT - Single Exposure | H335 | May cause respiratory irritation |[1] |

  • Signal Word: Danger[1]

  • Pictograms: GHS05 (Corrosion), GHS07 (Exclamation Mark)[1]

Handling and Personal Protective Equipment (PPE):

  • Work in a well-ventilated fume hood.

  • Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles or a face shield.

  • Avoid breathing vapors or mists.

Storage:

  • Store in a tightly sealed container in a cool, dry place.

  • Some suppliers recommend storage at 0-8 °C.[2]

  • Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[4]

Conclusion

This compound is a versatile and important molecule in synthetic chemistry. Its well-defined physical properties, predictable spectroscopic features, and accessible synthesis routes make it a reliable tool for researchers. Its primary value lies in its chiral nature, which is leveraged extensively in the pharmaceutical industry to create enantiomerically pure therapeutic agents. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in research and development.

References

An In-Depth Technical Guide to 2-Methoxy-1-phenylethanamine: Structural Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-methoxy-1-phenylethanamine and its extensive family of structural analogs and derivatives, with a particular focus on the 2,5-dimethoxyphenethylamine (2C) series. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, structure-activity relationships (SAR), pharmacological profiles, and analytical methodologies associated with these compounds. By elucidating the causal relationships behind experimental choices and providing validated protocols, this guide serves as an authoritative resource for the scientific exploration of this significant class of psychoactive compounds.

Introduction: The Phenethylamine Scaffold and the Emergence of Methoxy-Substituted Analogs

The 2-phenylethylamine backbone is a fundamental structural motif found in a vast array of neuroactive compounds, including endogenous neurotransmitters like dopamine and norepinephrine[1][2]. The versatility of this scaffold has made it a cornerstone in medicinal chemistry and pharmacology[1][2][3]. The introduction of methoxy substituents onto the phenyl ring of the phenethylamine core gives rise to a class of compounds with profound effects on the central nervous system, largely through their interactions with serotonin receptors[1][4][5].

This compound itself serves as a foundational building block and a point of reference for understanding the impact of further substitutions[6][7][8]. However, it is the addition of a second methoxy group at the 5-position, creating the 2,5-dimethoxyphenethylamine scaffold, that gives rise to the widely studied "2C" family of psychedelic compounds[4][9][10]. The nomenclature "2C" denotes the two carbon atoms of the ethylamine side chain[5]. This guide will delve into the intricate details of these molecules, from their creation in the lab to their interactions at the molecular level.

Core Structural Classes and Structure-Activity Relationships (SAR)

The pharmacological activity of this compound analogs is exquisitely sensitive to their molecular structure. The key determinants of their potency, selectivity, and qualitative effects are the nature and position of substituents on the phenyl ring, modifications to the ethylamine sidechain, and substitutions on the amine group[5][11].

The Critical Role of Phenyl Ring Substitution

The substitution pattern on the phenyl ring is the most critical factor in modulating the pharmacological profile of these compounds, particularly their affinity and efficacy at the serotonin 2A (5-HT₂ₐ) receptor, the primary target for their psychedelic effects[4][5].

  • Methoxy Groups at Positions 2 and 5: The presence of methoxy groups at the 2 and 5 positions is a hallmark of the 2C series and is considered essential for their characteristic psychedelic activity[1][5].

  • The 4-Position Substituent: This position is the most extensively studied and is a key modulator of potency and efficacy at the 5-HT₂ₐ receptor[4][5].

    • Halogens: The introduction of halogens such as bromine (as in 2C-B) or iodine (as in 2C-I) generally leads to potent 5-HT₂ₐ receptor agonists[4][12][13].

    • Alkyl and Thioalkyl Groups: Small alkyl groups (e.g., methyl in 2C-D, ethyl in 2C-E) or thioalkyl groups can also confer significant activity[4].

    • Polarity and Size: Increasing the polarity or steric bulk at the 4-position can dramatically decrease or abolish activity[5].

Sidechain and Amine Group Modifications
  • The α-Carbon: The addition of a methyl group to the α-carbon of the ethylamine side chain transforms the phenethylamine (2C-x) into a more potent and longer-lasting amphetamine analog (DOx series)[5].

  • The Amine Group:

    • N-Alkylation: Generally, substitution on the primary amine group reduces potency at the 5-HT₂ₐ receptor[14].

    • N-Benzylation: In contrast, N-benzyl substitution has been shown to dramatically increase both binding affinity and functional activity, leading to the highly potent NBOMe class of compounds[1][15].

The following diagram illustrates the key structural features influencing the activity of 2,5-dimethoxyphenethylamine analogs.

SAR_Diagram cluster_0 2,5-Dimethoxyphenethylamine Core cluster_1 Key Substitution Points Core Phenethylamine Backbone Pos4 4-Position (Potency & Efficacy) Core->Pos4 Halogens, Alkyls AlphaC α-Carbon (Duration & Potency) Core->AlphaC α-Methylation (DOx) Amine Amine Group (Affinity & Activity) Core->Amine N-Benzylation (NBOMe)

Caption: Key structural modification points on the 2,5-dimethoxyphenethylamine scaffold.

Quantitative Structure-Activity Relationship Data

The following table summarizes the in vitro pharmacological data for a selection of 2,5-dimethoxyphenethylamine analogs at human serotonin receptors. This data highlights the impact of different substituents on receptor affinity (Ki) and functional potency (EC₅₀).

Compound4-Substituent5-HT₂ₐ Ki (nM)5-HT₂ₐ EC₅₀ (nM)5-HT₂C Ki (nM)5-HT₂C EC₅₀ (nM)Reference
2C-H -H6901101600200[16]
2C-D -CH₃6621371210247
2C-E -C₂H₅20839510111
2C-B -Br1261.23150.63[12]
2C-I -I802122045
2C-T-2 -SC₂H₅4949150110
2C-T-7 -S(CH₂)₂CH₃354212098[16]
25I-NBOMe -I (N-2-methoxybenzyl)0.0440.4721.3[17]

Synthetic Methodologies

The synthesis of this compound and its analogs typically involves multi-step sequences. The following protocols provide detailed, step-by-step methodologies for the synthesis of 2,5-dimethoxyphenethylamine (2C-H) and its subsequent bromination to yield 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a representative and widely studied analog.

Synthesis of 2,5-Dimethoxyphenethylamine (2C-H)

The synthesis of 2C-H is a foundational route to many other 2C-x compounds. A common and effective method involves the Henry reaction (condensation of an aldehyde with a nitroalkane) followed by reduction of the resulting nitroalkene.

Step 1: Condensation of 2,5-dimethoxybenzaldehyde with nitromethane to form 2,5-dimethoxynitrostyrene.

  • To a 500 mL round-bottom flask, add 2,5-dimethoxybenzaldehyde (50 g, 0.3 mol), nitromethane (75 mL), and ammonium acetate (15 g)[1].

  • Heat the mixture to a gentle reflux with magnetic stirring for approximately 45 minutes. The solution will turn from a clear yellow to a deep reddish-black[1].

  • Remove the flask from the heat and carefully pour the hot reaction mixture into 1 L of ice-cold 70% isopropyl alcohol.

  • Allow the mixture to stand, which will result in the precipitation of orange solids.

  • Collect the solids by vacuum filtration and wash them with several portions of ice-cold 70% isopropyl alcohol until the filtrate is no longer red.

  • Thoroughly dry the collected orange crystals of 2,5-dimethoxynitrostyrene under vacuum.

Step 2: Reduction of 2,5-dimethoxynitrostyrene to 2,5-dimethoxyphenethylamine (2C-H).

This protocol utilizes lithium aluminum hydride (LAH), a potent but hazardous reducing agent that must be handled with extreme care in an inert, anhydrous environment.

  • In a 2 L three-necked flask equipped with a dropping funnel, condenser, and mechanical stirrer, place lithium aluminum hydride (30 g) in 250 mL of anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere[18][19].

  • Dissolve the dried 2,5-dimethoxynitrostyrene (30 g) in 300 mL of anhydrous THF and add it dropwise to the stirred LAH slurry over a period of 1-2 hours.

  • After the addition is complete, reflux the mixture for 20-24 hours.

  • Cool the reaction mixture in an ice bath and cautiously quench the excess LAH by the slow, dropwise addition of isopropyl alcohol, followed by a 15% sodium hydroxide solution, and finally water.

  • Filter the resulting aluminum salts and wash them thoroughly with THF.

  • Combine the filtrate and washes, and remove the solvent under reduced pressure to yield the crude 2C-H freebase as an oil.

  • Purify the oil by vacuum distillation to obtain pure 2,5-dimethoxyphenethylamine (2C-H).

Synthesis of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B)

The synthesis of 2C-B from 2C-H is achieved through electrophilic aromatic substitution, specifically bromination at the electron-rich 4-position of the phenyl ring.

  • Dissolve the purified 2C-H (10 g) in 100 mL of glacial acetic acid in a flask equipped with a magnetic stirrer and cooled in an ice bath[1][18].

  • In a separate beaker, dissolve elemental bromine (9.0 g, 3.0 mL) in 30 mL of glacial acetic acid. Caution: Bromine is highly corrosive and toxic. Handle with appropriate personal protective equipment in a fume hood.

  • Slowly add the bromine solution to the stirred 2C-H solution over 30 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir for an additional 2-3 hours as it warms to room temperature. A precipitate of 2C-B hydrobromide will form.

  • Collect the solid by vacuum filtration and wash with a small amount of cold glacial acetic acid, followed by diethyl ether.

  • To obtain the freebase, dissolve the 2C-B hydrobromide in water, basify with a 25% sodium hydroxide solution, and extract with an organic solvent such as dichloromethane.

  • Dry the organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 2C-B freebase.

  • The hydrochloride salt can be prepared by dissolving the freebase in an appropriate solvent (e.g., isopropanol) and bubbling with anhydrous HCl gas[1].

The following workflow diagram illustrates the synthetic pathway from 2,5-dimethoxybenzaldehyde to 2C-B.

Synthesis_Workflow Start 2,5-Dimethoxybenzaldehyde Step1 Condensation with Nitromethane (Henry Reaction) Start->Step1 Intermediate 2,5-Dimethoxynitrostyrene Step1->Intermediate Step2 Reduction (e.g., with LAH) Intermediate->Step2 Product1 2,5-Dimethoxyphenethylamine (2C-H) Step2->Product1 Step3 Bromination Product1->Step3 Product2 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) Step3->Product2

Caption: Synthetic workflow for the preparation of 2C-B.

Pharmacological Profile and Mechanism of Action

The primary pharmacological action of the 2C series of phenethylamines is mediated by their interaction with serotonin receptors, particularly the 5-HT₂ subfamily[4].

The 5-HT₂ₐ Receptor: The Gateway to Psychedelic Effects

The psychedelic effects of these compounds are primarily attributed to their agonist activity at the 5-HT₂ₐ receptor[4][20]. The 5-HT₂ₐ receptor is a G protein-coupled receptor (GPCR) that is predominantly coupled to the Gq/G₁₁ signaling pathway[6][10][21].

Upon agonist binding, the following signaling cascade is initiated:

  • Activation of Gq/G₁₁: The agonist-bound receptor activates the Gq/G₁₁ protein.

  • Phospholipase C (PLC) Activation: The activated Gq/G₁₁ protein stimulates phospholipase C (PLC).

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol triphosphate (IP₃) and diacylglycerol (DAG)[6][10][21].

  • Downstream Effects:

    • IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺)[4][6][21].

    • DAG remains in the cell membrane and, in conjunction with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC)[4][6][21].

This signaling cascade ultimately leads to a variety of downstream cellular responses that are thought to underlie the profound alterations in perception, cognition, and mood associated with these compounds.

The following diagram illustrates the canonical 5-HT₂ₐ receptor signaling pathway.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT₂ₐ Receptor G_Protein Gq/G₁₁ Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP₃ PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Co-activates Response Downstream Cellular Response PKC->Response Ligand Agonist (e.g., 2C-B) Ligand->Receptor Binds

Caption: The canonical 5-HT₂ₐ receptor Gq/G₁₁ signaling pathway.

In Vitro Pharmacological Evaluation: Radioligand Binding Assay

A fundamental technique for characterizing the interaction of novel compounds with their target receptors is the radioligand binding assay. This method allows for the determination of the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

This protocol describes a competitive binding assay using [³H]ketanserin, a well-characterized radiolabeled antagonist for the 5-HT₂ₐ receptor.

  • Materials and Reagents:

    • Receptor Source: Cell membranes from a stable cell line (e.g., HEK293) expressing the recombinant human 5-HT₂ₐ receptor.

    • Radioligand: [³H]Ketanserin (Specific activity: >60 Ci/mmol).

    • Reference Antagonist: Ketanserin (for defining non-specific binding).

    • Test Compound: The this compound analog of interest.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

    • Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

    • Scintillation Cocktail.

  • Procedure:

    • Incubation: In a 96-well plate, combine the receptor membrane preparation, [³H]ketanserin (at a concentration near its Kd, e.g., 1-2 nM), and varying concentrations of the test compound in the assay buffer. For total binding, omit the test compound. For non-specific binding, include a high concentration of the reference antagonist (e.g., 10 µM ketanserin).

    • Equilibration: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

    • Filtration: Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Washing: Wash the filters several times with cold wash buffer to remove any remaining unbound radioligand.

    • Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Analytical Methodologies

The identification and quantification of this compound and its analogs in various matrices, such as seized materials or biological samples, are crucial for forensic toxicology, clinical chemistry, and research. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard techniques for this purpose[22][23][24].

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of these compounds. However, due to the presence of primary or secondary amine groups, derivatization is often necessary to improve chromatographic peak shape and prevent adsorption to the column[5][22][25].

  • Sample Preparation (from Urine):

    • Alkalinization: To 1 mL of urine, add a suitable buffer to raise the pH to >10.

    • Liquid-Liquid Extraction: Extract the analytes with an appropriate organic solvent (e.g., a mixture of dichloromethane and isopropanol).

    • Evaporation: Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in a small volume of a derivatizing agent such as N-methyl-bis(trifluoroacetamide) (MBTFA) or trifluoroacetic anhydride (TFAA) in an appropriate solvent[5][7].

    • Heat the mixture at 60-70°C for 15-30 minutes to complete the reaction.

  • GC-MS Analysis:

    • Injection: Inject an aliquot of the derivatized sample into the GC-MS system.

    • Chromatographic Separation: Use a non-polar capillary column (e.g., DB-5ms) with a suitable temperature program to separate the analytes.

    • Mass Spectrometric Detection: Operate the mass spectrometer in electron ionization (EI) mode and acquire data in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity and often does not require derivatization, making it a powerful tool for the analysis of these compounds, especially in complex biological matrices[15][23][26][27].

  • Sample Preparation (from Blood/Plasma):

    • Protein Precipitation: Add a precipitating agent like acetonitrile to the sample to remove proteins.

    • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

    • Dilution: Dilute the supernatant with the mobile phase.

    • Alternatively, for cleaner extracts, solid-phase extraction (SPE) can be employed[15][26].

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of a mobile phase consisting of an aqueous component (e.g., water with formic acid and ammonium formate) and an organic component (e.g., acetonitrile or methanol).

    • Mass Spectrometric Detection: Operate the mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Use multiple reaction monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.

The following diagram outlines a general workflow for the analysis of phenethylamines in biological samples.

Analytical_Workflow Sample Biological Sample (Urine, Blood) Extraction Sample Preparation (LLE or SPE) Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Analysis Instrumental Analysis Extraction->Analysis Derivatization->Analysis GCMS GC-MS Analysis->GCMS LCMSMS LC-MS/MS Analysis->LCMSMS Data Data Processing & Reporting GCMS->Data LCMSMS->Data

Caption: General analytical workflow for phenethylamine analysis.

Conclusion and Future Directions

The this compound scaffold and its derivatives, particularly the 2C series, represent a rich and diverse class of psychoactive compounds. Their profound effects on the central nervous system, mediated primarily through the 5-HT₂ₐ receptor, have made them valuable tools for neuroscience research and subjects of interest in medicinal chemistry. This guide has provided an in-depth overview of their synthesis, structure-activity relationships, pharmacology, and analysis.

Future research in this area will likely focus on the development of more selective ligands for specific serotonin receptor subtypes to dissect their individual contributions to complex behaviors. Furthermore, a deeper understanding of the downstream signaling pathways and the phenomenon of functional selectivity, where different agonists can stabilize distinct receptor conformations leading to biased signaling, will be crucial for the rational design of novel therapeutic agents with improved efficacy and reduced side effects. The continued development of sophisticated analytical techniques will also be essential for the detection and characterization of new analogs as they emerge.

References

An In-depth Technical Guide to the Biological Activity of 2-Methoxy-1-phenylethanamine Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the methodologies and scientific rationale for investigating the distinct biological activities of the (R)- and (S)-enantiomers of 2-methoxy-1-phenylethanamine. As chiral phenethylamines, these molecules are of significant interest to researchers in pharmacology and drug development due to their structural similarity to endogenous neurotransmitters and other psychoactive compounds. The stereochemical configuration at the benzylic carbon atom is predicted to be a critical determinant of their pharmacological profiles. This guide will detail the necessary steps for the enantioselective separation of this compound, followed by in-depth protocols for in vitro characterization of their interactions with key biological targets, primarily dopamine and serotonin receptors. While direct comparative biological data for these specific enantiomers is not extensively available in public literature, this guide will leverage established principles of stereopharmacology and data from structurally related phenethylamine analogs to provide a robust framework for their evaluation. The ultimate goal is to equip researchers, scientists, and drug development professionals with the knowledge and practical guidance required to elucidate the unique therapeutic potential and mechanisms of action of each enantiomer.

Introduction: The Significance of Chirality in Phenethylamines

The phenethylamine scaffold is a cornerstone in neuroscience and pharmacology, forming the basis for a wide array of endogenous neurotransmitters (e.g., dopamine, norepinephrine) and synthetic drugs.[1] The introduction of a chiral center, as seen in this compound, gives rise to enantiomers—non-superimposable mirror images that can exhibit profoundly different biological activities.[2] This stereoselectivity arises from the three-dimensional nature of biological targets like G-protein coupled receptors (GPCRs), where a precise spatial arrangement of functional groups is necessary for optimal binding and activation.

The this compound enantiomers are of particular interest due to the influence of the methoxy substitution on their pharmacological properties. Methoxylation of the phenyl ring in phenethylamines is known to modulate their affinity and efficacy at various receptors, particularly serotonin receptors.[3] Therefore, it is hypothesized that the (R)- and (S)-enantiomers of this compound will display distinct profiles at dopamine and serotonin receptors, and potentially at the trace amine-associated receptor 1 (TAAR1), a receptor known to be activated by endogenous trace amines and structurally similar compounds.[4][5] A thorough characterization of these individual enantiomers is crucial for identifying their potential as selective pharmacological tools or therapeutic agents.

Enantioselective Separation: Isolating the (R)- and (S)-Enantiomers

The first critical step in evaluating the distinct biological activities of the this compound enantiomers is their separation from a racemic mixture. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.[6][7]

Chiral HPLC Protocol

The following protocol provides a general framework for the chiral separation of this compound. Optimization of the mobile phase composition and flow rate may be necessary to achieve baseline separation.

Objective: To separate the (R)- and (S)-enantiomers of this compound with high enantiomeric purity.

Materials:

  • Racemic this compound

  • HPLC-grade n-hexane

  • HPLC-grade isopropanol (IPA)

  • HPLC-grade diethylamine (DEA)

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based, such as Chiralcel OD-H or Chiralpak AD-H)

  • HPLC system with UV detector

Methodology:

  • Column Selection: A polysaccharide-based chiral stationary phase is a good starting point for the separation of chiral amines.[8]

  • Mobile Phase Preparation: Prepare a mobile phase consisting of n-hexane, isopropanol, and a small amount of a basic modifier like diethylamine (e.g., 90:10:0.1 v/v/v n-hexane:IPA:DEA). The basic modifier is crucial for improving peak shape and resolution of basic analytes like amines.

  • System Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Dissolve a small amount of racemic this compound in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Injection and Elution: Inject a small volume (e.g., 10 µL) of the sample onto the column and monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).

  • Fraction Collection: Collect the separated enantiomers as they elute from the column.

  • Purity Analysis: Determine the enantiomeric excess (ee) of the collected fractions by re-injecting them onto the chiral HPLC system.

In Vitro Biological Characterization

Once the individual enantiomers have been isolated, their biological activity can be assessed through a series of in vitro assays. Based on the phenethylamine scaffold, the primary targets of interest are dopamine and serotonin receptors.

Dopamine D2 Receptor Binding Assay

This assay determines the affinity of each enantiomer for the dopamine D2 receptor by measuring their ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of the (R)- and (S)-enantiomers of this compound for the human dopamine D2 receptor.

Materials:

  • Cell membranes from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells)

  • [³H]-Spiperone (radioligand)

  • (R)- and (S)-2-methoxy-1-phenylethanamine

  • Haloperidol (for non-specific binding determination)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Scintillation cocktail

  • Glass fiber filters

  • Scintillation counter

Methodology:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer (for total binding) or 50 µL of 10 µM haloperidol (for non-specific binding).

    • 50 µL of varying concentrations of the test enantiomer (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

    • 50 µL of [³H]-Spiperone at a final concentration of ~0.2 nM.

    • 50 µL of the cell membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value for each enantiomer using non-linear regression analysis and then calculate the Ki value using the Cheng-Prusoff equation.

Dopamine D2 Receptor Functional Assay (cAMP Inhibition)

This assay measures the functional activity of the enantiomers at the D2 receptor, which is a Gi-coupled receptor that inhibits adenylyl cyclase and reduces intracellular cyclic AMP (cAMP) levels.

Objective: To determine the potency (EC₅₀) and efficacy of the (R)- and (S)-enantiomers of this compound as agonists or antagonists at the human dopamine D2 receptor.

Materials:

  • CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS).

  • Forskolin (an adenylyl cyclase activator).

  • (R)- and (S)-2-methoxy-1-phenylethanamine.

  • cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based reporter assay).

Methodology:

  • Cell Culture: Culture the cells in T75 flasks and seed them into 96-well plates the day before the assay.

  • Compound Preparation: Prepare serial dilutions of the enantiomers in assay buffer.

  • Assay Procedure:

    • Wash the cells with serum-free medium.

    • Add the test compounds to the cells and incubate for 15-30 minutes.

    • Add forskolin to all wells (except the basal control) to stimulate cAMP production and incubate for another 15-30 minutes.

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis: Normalize the data to the forskolin-stimulated control. Plot the percent inhibition of the forskolin response against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values for each enantiomer.

Serotonin 5-HT2A Receptor Binding and Functional Assays

Given that methoxy-substituted phenethylamines often exhibit high affinity for serotonin 5-HT2A receptors, it is crucial to evaluate the enantiomers at this target.[9] The protocols for 5-HT2A receptor binding and functional assays are analogous to those described for the dopamine D2 receptor, with the following modifications:

  • Radioligand for Binding Assay: Use a 5-HT2A selective radioligand such as [³H]-Ketanserin or [¹²⁵I]-DOI.

  • Functional Assay: The 5-HT2A receptor is Gq-coupled, leading to the activation of phospholipase C and the production of inositol phosphates (IPs) or an increase in intracellular calcium. Therefore, a functional assay measuring IP accumulation or calcium flux should be employed.

Expected Outcomes and Interpretation

Based on the structure-activity relationships of related phenethylamines, it is anticipated that the (R)- and (S)-enantiomers of this compound will exhibit stereoselective binding and functional activity at both dopamine and serotonin receptors. One enantiomer may display significantly higher affinity and/or potency than the other. It is also possible that one enantiomer acts as an agonist while the other is an antagonist or has lower efficacy.

Table 1: Hypothetical Comparative Biological Activity Data

CompoundD2 Receptor Ki (nM)D2 Receptor EC₅₀ (nM)5-HT2A Receptor Ki (nM)5-HT2A Functional Assay EC₅₀ (nM)
(R)-2-methoxy-1-phenylethanamine501002030
(S)-2-methoxy-1-phenylethanamine500>1000250400

Note: The data in this table is hypothetical and for illustrative purposes only.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow

experimental_workflow racemic Racemic this compound separation Chiral HPLC Separation racemic->separation r_enantiomer (R)-Enantiomer separation->r_enantiomer s_enantiomer (S)-Enantiomer separation->s_enantiomer binding_assay Receptor Binding Assays (D2, 5-HT2A) r_enantiomer->binding_assay functional_assay Functional Assays (cAMP, IP1) r_enantiomer->functional_assay s_enantiomer->binding_assay s_enantiomer->functional_assay data_analysis Data Analysis & Comparison binding_assay->data_analysis functional_assay->data_analysis

Caption: Experimental workflow for enantiomer characterization.

Dopamine D2 Receptor Signaling Pathway

d2_signaling ligand D2 Agonist Enantiomer receptor Dopamine D2 Receptor ligand->receptor Binds g_protein Gi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP atp ATP atp->camp Conversion response Cellular Response camp->response Leads to

Caption: Dopamine D2 receptor signaling pathway.

Conclusion and Future Directions

This technical guide has outlined a systematic approach for the comprehensive evaluation of the biological activities of the (R)- and (S)-enantiomers of this compound. By employing robust methods for chiral separation and in vitro pharmacological characterization, researchers can elucidate the stereoselective interactions of these compounds with key CNS targets. The resulting data will be invaluable for understanding their structure-activity relationships and for identifying potential therapeutic applications.

Future studies should extend this in vitro characterization to in vivo models to assess the behavioral effects of each enantiomer.[10][11][12] Furthermore, investigating their activity at a broader range of receptors, including other dopamine and serotonin subtypes and the trace amine-associated receptor 1, will provide a more complete picture of their pharmacological profiles. Ultimately, a thorough understanding of the distinct properties of each enantiomer is essential for advancing our knowledge of phenethylamine pharmacology and for the development of novel, safer, and more effective therapeutics.

References

A Deep Dive into the Spectroscopic Signature of 2-Methoxy-1-phenylethanamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Novel Phenethylamines

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel psychoactive compounds is paramount. Among the vast class of phenethylamines, which includes a wide array of neurotransmitters, stimulants, and hallucinogens, subtle structural modifications can lead to profound changes in biological activity. 2-Methoxy-1-phenylethanamine, a derivative of the core phenethylamine structure, presents a unique analytical challenge that necessitates a multi-faceted spectroscopic approach for unambiguous identification and characterization.

This technical guide provides an in-depth exploration of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, my objective is not merely to present data but to provide a field-proven rationale behind the interpretation of these spectra. This guide is designed for researchers, scientists, and drug development professionals, offering a self-validating framework for the spectroscopic analysis of this and structurally related compounds.

Molecular Structure and Spectroscopic Overview

To comprehend the spectroscopic data, a foundational understanding of the molecule's structure is essential. This compound possesses a chiral center at the benzylic carbon (C1), a primary amine, a methoxy ether group, and an aromatic phenyl ring. Each of these functional groups will give rise to characteristic signals in the various spectroscopic techniques employed.

Molecular Diagram of this compound

G M [M]⁺ m/z = 151 F106 [C₇H₈N]⁺ m/z = 106 (Base Peak) M->F106 - •CH₂OCH₃ F121 [M - CH₂O]⁺ m/z = 121 M->F121 - CH₂O F91 [C₇H₇]⁺ m/z = 91 F106->F91 - NH₃

An In-depth Technical Guide to 2-Methoxy-1-phenylethanamine: From Discovery to Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methoxy-1-phenylethanamine, a chiral amine, has emerged as a valuable building block and auxiliary in modern organic synthesis. Structurally, it is the O-methyl ether of the amino alcohol phenylglycinol. Its importance lies in its ability to impart stereochemical control in asymmetric reactions, making it a crucial tool for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical and fine chemical industries.[1] This guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of this versatile molecule, tailored for researchers, scientists, and professionals in drug development.

Historical Context and Emergence in Asymmetric Synthesis

While the precise first synthesis of this compound is not prominently documented in readily accessible literature, its significant entry into the field of synthetic organic chemistry can be traced to the late 1970s. A seminal 1977 paper by A.I. Meyers and his research group marks a pivotal moment in the history of this compound.[2] In their work on the asymmetric synthesis of aldehydes, they utilized the chiral (R)-(-)-2-Methoxy-1-phenylethylamine (with CAS Registry Number 64715-85-1) as a key chiral auxiliary.[2]

The causality behind this choice lies in the foundational principles of asymmetric synthesis being developed at the time. Researchers sought readily available, enantiomerically pure molecules that could be temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. The structure of this compound was ideal for this purpose. The primary amine provides a reactive handle to form a temporary covalent bond (an imine or enamine) with a carbonyl compound. The adjacent stereocenter, bearing a phenyl group, creates a defined chiral environment. Crucially, the methoxy group was found to be essential for imparting rigidity to the key lithiated enamine intermediate through chelation with the lithium cation, which was deemed responsible for the high degree of asymmetric induction observed in their alkylation reactions.[2] This work by Meyers and colleagues effectively "discovered" the utility of this compound for the broader synthetic community, establishing it as a powerful tool for stereocontrol.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented below. These data are essential for its handling, characterization, and use in experimental setups.

PropertyValueSource
Molecular Formula C₉H₁₃NO[3]
Molecular Weight 151.21 g/mol [3]
Appearance Colorless oil/liquid[4]
Boiling Point 105-111 °C (10 mmHg)[5]
Density 1.014 g/cm³[4]
CAS Number (Racemate) 174636-76-1[3]
CAS Number (R)-(-) 64715-85-1[4]
CAS Number (S)-(+) 91298-74-7[5]
Optical Rotation (R)-(-) [α]²⁰D = -50.0 ± 2º (c=6.1 in Benzene)[4]
Optical Rotation (S)-(+) [α]²³D = +48 ± 2º (c=1 in Benzene)[5]

Synthesis Methodology: A Self-Validating Protocol

The synthesis of enantiomerically pure this compound typically starts from the corresponding enantiomer of the readily available amino alcohol, phenylglycinol. The protocol described by Meyers et al. in their 1977 publication provides a robust and reliable method.[2] The core of this synthesis is an O-alkylation, a standard yet critical transformation that must be performed under conditions that avoid racemization of the adjacent stereocenter.

Diagram of Synthetic Pathway

Synthesis Synthesis of (R)-2-Methoxy-1-phenylethanamine cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product A (R)-Phenylglycinol B 1. Strong Base (e.g., NaH) 2. Methylating Agent (e.g., CH₃I or (CH₃)₂SO₄) 3. Anhydrous Solvent (e.g., THF) A->B O-Methylation C (R)-2-Methoxy-1-phenylethanamine B->C Work-up & Purification

Caption: Synthetic route to (R)-2-Methoxy-1-phenylethanamine.

Detailed Experimental Protocol

The following protocol is a representative procedure based on the principles of O-alkylation of amino alcohols, as would have been employed in the initial studies.

Objective: To synthesize (R)-(-)-2-Methoxy-1-phenylethanamine from (R)-(-)-2-Phenylglycinol.

Materials:

  • (R)-(-)-2-Phenylglycinol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (1.1 equivalents) in anhydrous THF under a nitrogen atmosphere.

    • Causality: The use of a strong, non-nucleophilic base like NaH is critical to deprotonate the hydroxyl group of the amino alcohol, forming the corresponding alkoxide. The primary amine is less acidic and remains largely protonated. Anhydrous conditions are essential as NaH reacts violently with water.

  • Formation of the Alkoxide: A solution of (R)-(-)-2-Phenylglycinol (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of NaH at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 1 hour, or until hydrogen evolution ceases.

    • Causality: The slow addition at low temperature controls the exothermic reaction and the rate of hydrogen gas evolution. The formation of the sodium alkoxide is the key activating step for the subsequent nucleophilic substitution.

  • Methylation: The reaction mixture is cooled again to 0 °C, and methyl iodide (1.2 equivalents) is added dropwise. The reaction is then stirred at room temperature overnight.

    • Causality: Methyl iodide is a potent electrophile for Sₙ2 reactions. The alkoxide, being a strong nucleophile, attacks the methyl group, displacing the iodide and forming the desired methyl ether. Running the reaction overnight ensures completion.

  • Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution. The resulting mixture is partitioned between diethyl ether and water. The aqueous layer is extracted twice more with diethyl ether.

    • Causality: Quenching with a mild proton source like NH₄Cl neutralizes any unreacted NaH. The extraction isolates the organic product from inorganic salts.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation to yield pure (R)-(-)-2-Methoxy-1-phenylethanamine as a colorless oil.

    • Causality: The final purification by distillation is crucial to remove any unreacted starting material, byproducts, and residual solvent, providing the analytically pure compound.

Self-Validation: The success of the synthesis is validated at each stage. The completion of the alkoxide formation is indicated by the cessation of H₂ evolution. The progress of the methylation can be monitored by thin-layer chromatography (TLC). The final product's identity and purity are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and by measuring its optical rotation to ensure no racemization has occurred.

Modern Applications and Significance

Since its introduction as a chiral auxiliary, the applications of this compound have expanded. It remains a valuable tool in asymmetric synthesis for the creation of complex molecules.[1] Beyond its role as an auxiliary, it serves as a chiral building block and an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[4] Its use in neuroscience research to probe neurotransmitter systems highlights its biological relevance.[4] The presence of the methoxy group can influence the pharmacokinetic and pharmacodynamic properties of molecules into which it is incorporated, making it a point of interest for medicinal chemists.

Conclusion

The history of this compound is a prime example of how a molecule's significance is defined by its utility. While its initial synthesis may not be a celebrated discovery, its emergence in the late 1970s as a powerful chiral auxiliary, pioneered by the work of Meyers, cemented its place in the toolkit of synthetic organic chemists. The logical design of its structure—marrying a reactive amine, a stereodefining center, and a chelating methoxy group—provides a clear lesson in the rational development of reagents for asymmetric synthesis. Its continued use in both academic research and industrial drug development underscores its enduring value and importance.

References

Unlocking the Brain's Complexity: A Technical Guide to the Neuroscience Research Applications of Phenethylamines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Phenethylamines, a diverse class of neuroactive compounds, hold immense potential for advancing our understanding of the intricate workings of the central nervous system. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the multifaceted research applications of phenethylamines in neuroscience. We delve into their complex mechanisms of action, offer detailed protocols for key experimental methodologies, and explore their utility in dissecting neural circuits, investigating neurological disorders, and developing novel therapeutic strategies. This guide is designed to be a practical resource, bridging fundamental neuropharmacology with cutting-edge research techniques to empower the next wave of discoveries in neuroscience.

Introduction: The Versatility of the Phenethylamine Scaffold

The phenethylamine core structure, a simple aromatic ring attached to an ethylamine side chain, is the foundation for a vast array of neuroactive molecules. This structural motif is shared by endogenous neurotransmitters like dopamine and norepinephrine, as well as a wide range of synthetic compounds with profound effects on brain function. The versatility of the phenethylamine scaffold lies in its amenability to chemical modification, allowing for the creation of a rich library of derivatives with diverse pharmacological profiles. These "substituted phenethylamines" can exhibit stimulant, hallucinogenic, entactogenic, and anorectic properties, making them invaluable tools for probing the complexities of neurotransmission and behavior[1].

This guide will explore the utility of phenethylamines not as illicit substances, but as sophisticated molecular probes. By understanding their interactions with specific neural targets, researchers can gain unprecedented insights into the pathophysiology of various neurological and psychiatric disorders, including Parkinson's disease, addiction, and depression[2][3]. Furthermore, the development of phenethylamine-based radioligands for neuroimaging techniques like Positron Emission Tomography (PET) is revolutionizing our ability to visualize and quantify neurochemical processes in the living brain[4][5].

Core Mechanisms of Action: Beyond Simple Stimulation

The neuropharmacological effects of phenethylamines are multifaceted, arising from their interactions with several key molecular targets within the central nervous system. A thorough understanding of these mechanisms is paramount for designing and interpreting neuroscience research.

Monoamine Transporter Interactions: The "Releaser" versus "Reuptake Inhibitor" Dichotomy

A primary mechanism of action for many phenethylamines is their interaction with monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). These transporters are responsible for clearing neurotransmitters from the synaptic cleft, thereby terminating their signaling.

Phenethylamines can act as either releasting agents or reuptake inhibitors . Releasing agents, such as amphetamine, are substrates for the transporters and are taken up into the presynaptic terminal. Once inside, they disrupt the vesicular storage of neurotransmitters via interaction with the vesicular monoamine transporter 2 (VMAT2) and induce a reversal of the transporter's direction of flow, leading to a non-exocytotic release of neurotransmitters into the synapse. In contrast, reuptake inhibitors, like cocaine, bind to the transporter but are not transported, effectively blocking the reuptake of neurotransmitters and increasing their synaptic concentration. The specific structure of a phenethylamine derivative determines its affinity and efficacy at each transporter, leading to a wide spectrum of neurochemical effects[1][6].

Trace Amine-Associated Receptor 1 (TAAR1): A Key Modulator

Phenethylamine and many of its derivatives are potent agonists of the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor (GPCR) located intracellularly in monoaminergic neurons. Activation of TAAR1 triggers a signaling cascade that modulates the activity of monoamine transporters, leading to reduced uptake and increased efflux of neurotransmitters. This TAAR1-mediated mechanism provides a distinct pathway for phenethylamines to influence dopaminergic, serotonergic, and noradrenergic neurotransmission, often in concert with their direct interactions with the transporters themselves.

Receptor Agonism and Antagonism: Direct Synaptic Effects

Beyond their influence on neurotransmitter levels, certain substituted phenethylamines can directly bind to and activate or block various postsynaptic and presynaptic receptors. For instance, many psychedelic phenethylamines are potent agonists at serotonin 5-HT2A receptors, an action believed to be central to their hallucinogenic effects[7]. Other derivatives exhibit affinities for adrenergic, dopaminergic, and other serotonin receptor subtypes, contributing to their complex pharmacological profiles.

Enzyme Inhibition: Modulating Neurotransmitter Metabolism

Some phenethylamine derivatives can inhibit the activity of monoamine oxidase (MAO), the enzyme responsible for the breakdown of monoamine neurotransmitters. By inhibiting MAO, these compounds can increase the overall levels of dopamine, norepinephrine, and serotonin in the brain. This mechanism is particularly relevant for understanding the effects of certain classes of phenethylamines and for their potential therapeutic applications as antidepressants[8][9][10].

In Vitro Methodologies: Deconstructing Molecular Interactions

In vitro techniques are indispensable for elucidating the precise molecular mechanisms of phenethylamine action. These assays provide a controlled environment to quantify the binding affinities, functional potencies, and signaling pathways associated with these compounds.

Radioligand Binding Assays: Quantifying Receptor Affinity

Radioligand binding assays are a cornerstone of neuropharmacology, allowing for the determination of the affinity (Ki) of a phenethylamine derivative for a specific receptor or transporter.

Table 1: Representative Binding Affinities (Ki, nM) of Substituted Phenethylamines at Serotonin Receptors

Compound5-HT2A5-HT2B5-HT2CReference
2C-B70--[11]
DOB1.1--[11]
25I-NBOMe0.0442.00.35[12]
TMA-65.2--[13]

Lower Ki values indicate higher binding affinity.

  • Membrane Preparation:

    • Culture cells expressing the target receptor (e.g., HEK293 cells transfected with the human 5-HT2A receptor).

    • Harvest the cells and homogenize them in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration of the membrane preparation.

  • Competition Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]-ketanserin for 5-HT2A receptors), and varying concentrations of the unlabeled phenethylamine test compound.

    • Incubate the plate to allow the binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from unbound radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14][15]

In Vitro Functional Assays: Assessing Agonist and Antagonist Activity

Functional assays are crucial for determining whether a phenethylamine derivative acts as an agonist, antagonist, or inverse agonist at a particular receptor.

  • Cell Culture:

    • Culture HEK293 cells stably expressing human TAAR1.

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Wash the cells with a stimulation buffer.

    • Prepare serial dilutions of the phenethylamine test compound in the stimulation buffer.

    • Add the different concentrations of the test compound to the wells. Include a positive control (e.g., a known TAAR1 agonist like β-phenethylamine) and a vehicle control.

  • cAMP Measurement:

    • Incubate the plate at 37°C for a specified duration (e.g., 30 minutes).

    • Lyse the cells and measure the intracellular cyclic AMP (cAMP) levels using a commercially available assay kit (e.g., HTRF, LANCE, or ELISA-based).[11][16][17][18]

  • Data Analysis:

    • Plot the cAMP levels as a function of the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximum response).

Table 2: In Vitro Potency (EC50, µM) of Phenethylamine Analogues at Human TAAR1

CompoundEC50 (µM)Emax (%)Reference
β-Phenethylamine8.897[11]
Higenamine0.9893[11]
β-Methylphenethylamine2.177[11]
Tyramine9.577[11]

Lower EC50 values indicate higher potency. Emax is expressed as a percentage of the maximal response to a reference full agonist.

Ex Vivo and In Vivo Methodologies: Bridging Molecular Actions to System-Level Effects

To understand the physiological and behavioral consequences of phenethylamine action, it is essential to move from in vitro systems to more complex ex vivo and in vivo models.

Electrophysiology: Probing Neuronal Excitability

Electrophysiological techniques, such as whole-cell patch-clamp recording, allow for the direct measurement of the effects of phenethylamines on the electrical properties of individual neurons.

  • Slice Preparation:

    • Acutely prepare brain slices from a rodent model.

    • Maintain the slices in oxygenated artificial cerebrospinal fluid (aCSF).

  • Recording:

    • Transfer a brain slice to a recording chamber on a microscope stage and continuously perfuse with aCSF.

    • Using a micromanipulator, approach a target neuron with a glass micropipette filled with an internal solution.

    • Form a high-resistance seal between the pipette tip and the cell membrane (a "giga-seal").

    • Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration, allowing for control of the membrane potential (voltage-clamp) or measurement of the membrane potential (current-clamp).

  • Drug Application:

    • Bath-apply the phenethylamine of interest at a known concentration to the aCSF perfusing the slice.

  • Data Acquisition and Analysis:

    • Record changes in membrane potential, firing rate, and synaptic currents in response to drug application.

    • Analyze parameters such as resting membrane potential, input resistance, action potential threshold, and the frequency and amplitude of spontaneous or evoked synaptic events.[19][20][21][22]

In Vivo Microdialysis: Monitoring Neurotransmitter Dynamics

In vivo microdialysis is a powerful technique for measuring real-time changes in the extracellular concentrations of neurotransmitters and their metabolites in specific brain regions of awake, freely moving animals.

  • Surgical Implantation:

    • Anesthetize a rodent and place it in a stereotaxic frame.

    • Implant a guide cannula targeted to a specific brain region (e.g., the nucleus accumbens or prefrontal cortex).

    • Secure the cannula to the skull with dental cement and allow the animal to recover from surgery.

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a slow, constant flow rate.

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.

    • Administer the phenethylamine test compound (e.g., via intraperitoneal injection or through the microdialysis probe).

    • Continue collecting dialysate samples to measure the drug-induced changes in neurotransmitter levels.

  • Sample Analysis:

    • Analyze the collected dialysate samples for their content of dopamine, serotonin, norepinephrine, and their metabolites using a sensitive analytical technique such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).[23][24]

Advanced Research Applications: From Circuits to Therapeutics

The diverse pharmacology of phenethylamines makes them invaluable tools for a wide range of advanced neuroscience research applications.

Neuroimaging with PET: Visualizing the Living Brain

Phenethylamine derivatives can be radiolabeled with positron-emitting isotopes (e.g., carbon-11 or fluorine-18) to create PET radioligands. These radioligands allow for the non-invasive visualization and quantification of their target receptors and transporters in the living human and animal brain. This technology is crucial for understanding the neurochemical basis of neurological and psychiatric disorders and for the development of novel therapeutics[4][15][24][25][26][27].

Dissecting Neural Circuits and Behavior

By selectively activating or inhibiting specific neurotransmitter systems, phenethylamines can be used to probe the function of neural circuits underlying various behaviors, such as reward, cognition, and social interaction. Structure-activity relationship (SAR) studies, which systematically modify the chemical structure of a phenethylamine and assess the impact on its biological activity, are critical for developing tool compounds with high selectivity for specific targets[6][7][16][28][29][30].

Modeling and Treating Neurological and Psychiatric Disorders

Phenethylamines are widely used in animal models to mimic certain aspects of human neurological and psychiatric disorders. For example, amphetamine-induced hyperlocomotion is a common model for studying psychosis. Conversely, some phenethylamine derivatives are being investigated as potential therapeutic agents for conditions such as depression, ADHD, and Parkinson's disease[2][3][31][32][33][34].

Visualization of Key Pathways and Workflows

Signaling Pathways

TAAR1_Signaling

Experimental Workflows

Microdialysis_Workflow

Binding_Assay_Workflow

Conclusion and Future Directions

Phenethylamines represent a powerful and versatile class of chemical tools for neuroscience research. Their diverse pharmacological profiles, arising from a range of molecular mechanisms, allow for the precise manipulation and interrogation of key neurotransmitter systems. The experimental methodologies detailed in this guide, from in vitro binding assays to in vivo neurochemical monitoring, provide a robust framework for characterizing the effects of novel phenethylamine derivatives and for applying them to answer fundamental questions in neuroscience.

The future of phenethylamine research in neuroscience is bright. The development of novel derivatives with even greater selectivity for specific receptor subtypes and transporter conformations will enable a more fine-grained dissection of neural circuitry. Advances in PET imaging technology, coupled with the design of novel phenethylamine-based radiotracers, will provide unprecedented windows into the neurochemistry of the human brain in health and disease. As our understanding of the complex pharmacology of phenethylamines continues to grow, so too will their utility in unraveling the mysteries of the brain and in paving the way for the next generation of neuropsychiatric therapeutics.

References

Racemic mixture versus enantiopure 2-Methoxy-1-phenylethanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis, Resolution, and Application of Racemic and Enantiopure 2-Methoxy-1-phenylethanamine

Authored by a Senior Application Scientist

Abstract

Chirality is a fundamental principle in drug discovery and development, where the three-dimensional arrangement of atoms in a molecule can dictate its pharmacological and toxicological profile. This compound, a key chiral building block, serves as an exemplary case study for exploring the critical differences between a racemic mixture and its constituent enantiomers. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of racemic this compound, detailed protocols for its chiral resolution, and a comparative analysis of the physicochemical and pharmacological properties of the racemic versus enantiopure forms. By elucidating the causality behind experimental choices and grounding all claims in authoritative sources, this document aims to be an essential resource for laboratories engaged in asymmetric synthesis and the development of stereochemically pure active pharmaceutical ingredients (APIs).

The Imperative of Chirality in Modern Drug Development

In the molecular world, many compounds can exist as enantiomers—non-superimposable mirror images of each other, much like a pair of hands.[1] A 50:50 mixture of two enantiomers is known as a racemic mixture or racemate, which is optically inactive because the equal and opposite optical rotations of the two enantiomers cancel each other out.[2][3] In contrast, an enantiopure substance contains only a single enantiomer and is optically active.[2]

The significance of this distinction in pharmacology cannot be overstated. Biological systems, composed of chiral macromolecules like proteins and nucleic acids, are inherently stereoselective.[1] Consequently, enantiomers of a drug can exhibit vastly different pharmacokinetics, pharmacodynamics, and toxicity. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even contribute to adverse effects.[4]

This compound is a versatile chiral amine and a valuable intermediate in the synthesis of more complex molecules, particularly pharmaceuticals targeting neurological disorders.[5] Its structure, featuring a stereocenter at the carbon atom bonded to the amino group, makes it a prime candidate for illustrating the journey from an achiral starting point to a valuable, enantiomerically pure product.

Synthesis of Racemic this compound

The preparation of the racemic mixture is the logical starting point before any chiral separation can be attempted. A common and reliable method is the reductive amination of 2-methoxyacetophenone. This two-step, one-pot process first involves the formation of an imine intermediate, which is then reduced in situ to the desired primary amine.

Protocol 2.1: Reductive Amination of 2-Methoxyacetophenone

Rationale: This protocol is chosen for its efficiency and use of common laboratory reagents. Sodium borohydride is a mild and selective reducing agent suitable for the imine reduction without affecting the aromatic ring. The use of ammonium acetate provides the ammonia source in a convenient and controlled manner.

Materials:

  • 2-Methoxyacetophenone

  • Ammonium Acetate (NH₄OAc)

  • Methanol (MeOH)

  • Sodium Borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hydrochloric Acid (HCl) in ether

Step-by-Step Methodology:

  • Imine Formation: To a round-bottom flask charged with 2-methoxyacetophenone (1.0 eq) and methanol, add ammonium acetate (10 eq). Stir the mixture at room temperature for 30 minutes. The excess ammonium acetate shifts the equilibrium towards the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 20 minutes, ensuring the temperature remains below 10 °C. The slow addition controls the exothermic reaction and prevents side reactions.

  • Reaction Monitoring & Quenching: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Once the starting material is consumed, carefully quench the reaction by the slow addition of water.

  • Workup: Remove the methanol under reduced pressure. To the remaining aqueous residue, add dichloromethane to extract the product. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine. The bicarbonate wash removes any remaining acidic species.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude racemic this compound as an oil. The product can be further purified by distillation or converted to its hydrochloride salt for easier handling and storage.

Chiral Resolution: Isolating the Enantiomers

The most established method for separating enantiomers of a racemic amine is through the formation of diastereomeric salts using a chiral resolving agent.[6] Since diastereomers have different physical properties, such as solubility, they can be separated by conventional techniques like fractional crystallization.[7]

Protocol 3.1: Resolution via Diastereomeric Salt Formation

Rationale: (+)-Tartaric acid is an ideal resolving agent as it is an inexpensive, naturally occurring, and enantiomerically pure carboxylic acid. It reacts with the racemic amine to form two diastereomeric salts: ((R)-amine)-(+)-tartrate and ((S)-amine)-(+)-tartrate. The differential solubility of these salts in a chosen solvent, typically methanol or ethanol, is the cornerstone of this separation.[8]

Materials:

  • Racemic this compound

  • (+)-Tartaric Acid (L-(+)-Tartaric acid)

  • Methanol (MeOH)

  • 10% aqueous Sodium Hydroxide (NaOH) solution

  • Diethyl ether or Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

  • Salt Formation: Dissolve the racemic amine (1.0 eq) in warm methanol. In a separate flask, dissolve (+)-tartaric acid (0.5 eq) in a minimal amount of warm methanol. The 0.5 equivalence is crucial because one molecule of the dicarboxylic tartaric acid can form a salt with two molecules of the amine, though a 1:1 salt is also possible and often targeted. For this procedure, we will aim for the salt that precipitates most effectively, often found empirically. A 1.0 eq of tartaric acid is also a common starting point.

  • Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight to facilitate crystallization. One of the diastereomeric salts will be less soluble and precipitate out of the solution.

  • Isolation of the First Diastereomer: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. This solid is enriched in one diastereomer (e.g., the less soluble (R)-amine-(+)-tartrate). The mother liquor is now enriched in the other diastereomer ((S)-amine-(+)-tartrate).

  • Liberation of the Enantiopure Amine: Suspend the collected crystals in water and add 10% NaOH solution until the pH is strongly basic (pH > 12). This deprotonates the tartaric acid to the highly water-soluble tartrate salt and liberates the free amine.

  • Extraction and Isolation: Extract the liberated amine into an organic solvent like diethyl ether or DCM. Dry the organic layer over MgSO₄, filter, and evaporate the solvent to yield the enantiomerically enriched amine.

  • Purity Assessment: Determine the optical purity (enantiomeric excess, % ee) of the amine using chiral HPLC (see Section 4.2). If the desired purity is not achieved, the process of recrystallizing the diastereomeric salt can be repeated.

  • Isolation of the Second Enantiomer: The second enantiomer can be recovered from the mother liquor from step 3 by following the same liberation and extraction procedure (steps 4-5).

G cluster_start Step 1: Racemic Mixture Preparation cluster_resolution Step 2: Diastereomeric Salt Formation cluster_separation Step 3: Separation & Liberation racemic_mix (±)-Amine Racemic this compound reaction Reaction in Methanol racemic_mix->reaction resolving_agent (+)-Tartaric Acid (Chiral Resolving Agent) resolving_agent->reaction diastereomers Mixture of Diastereomeric Salts ((R)-Amine)-(+)-Tartrate ((S)-Amine)-(+)-Tartrate reaction->diastereomers crystallization Fractional Crystallization (Exploits different solubilities) diastereomers->crystallization solid Less Soluble Salt Precipitates (e.g., (R)-Amine Salt) crystallization->solid Solid Phase liquid More Soluble Salt in Mother Liquor (e.g., (S)-Amine Salt) crystallization->liquid Liquid Phase liberation_R Liberation (add NaOH) + Extraction solid->liberation_R liberation_S Liberation (add NaOH) + Extraction liquid->liberation_S enantiomer_R (R)-Amine Enantiopure Product liberation_R->enantiomer_R enantiomer_S (S)-Amine Enantiopure Product liberation_S->enantiomer_S

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.

Comparative Analysis: Racemic vs. Enantiopure

While enantiomers share identical physical properties in an achiral environment (e.g., melting point, boiling point, density), they differ in their interaction with plane-polarized light. The racemic mixture is optically inactive, whereas the pure enantiomers rotate light in equal but opposite directions.

Physicochemical Properties
PropertyRacemic (±) Mixture(R)-(-)-Enantiomer(S)-(+)-Enantiomer
Molecular Formula C₉H₁₃NOC₉H₁₃NOC₉H₁₃NO
Molecular Weight 151.21 g/mol [9]151.21 g/mol [10]151.21 g/mol
Physical Form Liquid / Oil[9]Liquid / Oil[10]Liquid
Optical Rotation [α] Negative value (levorotatory)Positive value (dextrorotatory)
Boiling Point Identical to pure enantiomersIdentical to racemateIdentical to racemate
Solubility (achiral solvent) Often differs from enantiomersOften differs from racemateOften differs from racemate*
CAS Number 174636-76-1[9]64715-85-1134659-45-1

*Note: Melting points and solubilities can differ between a racemate and its pure enantiomers if they crystallize in different lattice structures (racemic compound vs. conglomerate).[3]

Analytical Characterization

Distinguishing and quantifying the enantiomers is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.

Protocol 4.2.1: Determination of Enantiomeric Excess (% ee) by Chiral HPLC

Rationale: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers.[11] This differential interaction leads to different retention times, allowing for their separation and quantification. Polysaccharide-based columns are widely effective for a broad range of racemates.[11]

Methodology:

  • Column Selection: A polysaccharide-based chiral column (e.g., Daicel CHIRALPAK series, Phenomenex Lux series) is a common first choice.[12]

  • Mobile Phase: A typical mobile phase for normal-phase separation consists of a mixture of hexane and isopropanol, often with a small amount of an amine additive like diethylamine (DEA) to improve peak shape for basic analytes. A common starting ratio is 90:10 hexane:isopropanol + 0.1% DEA.[12]

  • Sample Preparation: Prepare a dilute solution of the amine sample (~1 mg/mL) in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system. The two enantiomers will elute at different retention times. The enantiomeric excess is calculated from the peak areas (A) of the two enantiomers: % ee = (|A₁ - A₂| / (A₁ + A₂)) x 100%

  • Validation: A racemic mixture should be injected first to confirm that the method separates the two enantiomers into two distinct peaks of equal area.

The Stereoselective Landscape: Pharmacological Implications

The fundamental reason for undertaking the arduous task of chiral resolution lies in the stereospecific interactions of enantiomers with biological targets. Phenylethylamines and their derivatives are known to interact with a variety of receptors and transporters in the central nervous system.[13][14]

The differential binding of enantiomers is often explained by the Easson-Stedman hypothesis or the "three-point attachment model." This model posits that for significant stereoselectivity, the more active enantiomer (the eutomer) must interact with the chiral receptor at a minimum of three distinct points. The less active enantiomer (the distomer) can only achieve a two-point attachment, resulting in a weaker and less effective interaction.

While specific pharmacological data for the individual enantiomers of this compound are not extensively published, its role as a precursor is paramount. When used to synthesize a more complex API, the stereochemistry at its chiral center is transferred to the final molecule. Therefore, starting with an enantiopure building block like (R)-2-Methoxy-1-phenylethanamine is the only way to ensure the synthesis of a single-enantiomer drug, avoiding the complications and potential dangers of a racemic final product.[5][15]

Caption: The Three-Point Attachment Model of Stereoselective Binding.

Conclusion and Future Outlook

The journey from a racemic mixture of this compound to its enantiopure constituents encapsulates a core principle of modern pharmaceutical science: stereochemical purity is not a luxury but a necessity. The synthesis of the racemate is a straightforward chemical transformation, but the true value is unlocked through chiral resolution. Techniques like diastereomeric salt crystallization provide a robust, scalable method for this separation, while analytical methods such as chiral HPLC are indispensable for validation and quality control.

For drug development professionals, the message is clear: investing in the resolution of chiral intermediates like this compound is a critical step in producing safer, more effective, and more specific therapeutics. As regulatory standards become increasingly stringent and our understanding of stereopharmacology deepens, the demand for enantiopure compounds will only continue to grow, making the principles and protocols outlined in this guide more relevant than ever.

References

Methodological & Application

Application Notes & Protocols: Enantioselective Synthesis of 2-Methoxy-1-phenylethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Introduction: The Significance of Chiral 1,2-Amino Ethers

2-Methoxy-1-phenylethanamine is a valuable chiral building block in medicinal chemistry and asymmetric synthesis. As a 1,2-amino ether, its enantiomerically pure forms are precursors to a range of pharmacologically active molecules and can serve as chiral ligands or resolving agents. The precise stereochemical control during its synthesis is paramount, as different enantiomers of a final drug compound can exhibit vastly different biological activities.

This document provides an in-depth guide to three robust and field-proven methodologies for the enantioselective synthesis of this compound. We will move beyond simple procedural lists to explore the underlying principles of stereocontrol for each method, offering insights to help researchers select and optimize the strategy best suited for their laboratory scale, economic constraints, and stereochemical requirements. The discussed strategies include:

  • Asymmetric Reductive Amination (ARA): A highly atom-economical, direct conversion of a prochiral ketone to the target amine.

  • Dynamic Kinetic Resolution (DKR): An elegant chemoenzymatic approach that overcomes the 50% yield limitation of traditional kinetic resolutions.

  • Chiral Auxiliary-Mediated Synthesis: A classic, reliable method offering predictable stereochemical outcomes through the temporary incorporation of a chiral directing group.

Method 1: Direct Asymmetric Reductive Amination (DARA)

This approach is arguably the most efficient and "green" strategy, directly converting the readily available ketone, 2-methoxy-1-phenylethanone, into the desired chiral primary amine in a single step.[1] The key to success lies in the selection of a highly active and selective chiral catalyst system.

Principle of Stereocontrol

The reaction proceeds through the in-situ formation of an imine from the ketone and an ammonia source. A chiral transition metal complex, typically featuring Ruthenium or Iridium coordinated to a chiral diphosphine ligand (e.g., BINAP), then catalyzes the asymmetric hydrogenation of this prochiral imine. The chiral ligand creates a sterically and electronically defined environment around the metal center, forcing the hydrogen to add to one face of the C=N double bond preferentially, thus establishing the stereocenter.

Experimental Protocol: Ruthenium-Catalyzed DARA

This protocol is adapted from state-of-the-art procedures for the direct reductive amination of challenging ketone substrates.[1]

Reagents & Equipment:

  • High-pressure autoclave reactor with magnetic stirring

  • 2-methoxy-1-phenylethanone

  • Ammonium source (e.g., Ammonium acetate or gaseous ammonia)

  • Chiral Catalyst Precursor: [RuCl₂(benzene)]₂

  • Chiral Ligand: (R)-BINAP or (S)-BINAP

  • Solvent: Anhydrous Methanol (MeOH)

  • Hydrogen Gas (H₂) of high purity

Procedure:

  • Catalyst Preparation: In a glovebox, charge a Schlenk flask with the Ruthenium precursor (e.g., 0.005 mol eq) and the chiral BINAP ligand (e.g., 0.011 mol eq). Add anhydrous MeOH and stir the mixture at room temperature for 30-60 minutes to form the active catalyst complex.

  • Reactor Charging: To a high-pressure autoclave, add 2-methoxy-1-phenylethanone (1.0 eq) and the ammonium source (e.g., ammonium acetate, 2.0-5.0 eq).

  • Reaction Assembly: Transfer the pre-formed catalyst solution to the autoclave via cannula under an inert atmosphere (Argon or Nitrogen). Seal the reactor.

  • Hydrogenation: Purge the reactor several times with H₂ gas. Pressurize the reactor to the desired pressure (e.g., 5-7 MPa) and heat to the reaction temperature (e.g., 50-80 °C).

  • Reaction Monitoring: Maintain vigorous stirring and monitor the reaction progress by taking aliquots (after safely venting and re-purging) and analyzing them by GC or HPLC. The reaction may take 24-48 hours.

  • Work-up & Purification: After cooling and carefully venting the reactor, concentrate the reaction mixture under reduced pressure. Dissolve the residue in an appropriate solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., 1M NaOH) to remove the ammonium salt. The organic layer is then dried over Na₂SO₄, filtered, and concentrated. The crude amine is purified by column chromatography or distillation.

Representative Data

The choice of ligand and reaction conditions is critical for achieving high enantioselectivity.

Catalyst SystemSubstrateYield (%)ee (%)Reference
[RuCl(p-cymene)((R)-BINAP)]Clα-alkoxy ketone>9598 (S)[1]
Ir-complex / (S)-P-Phos1-Phenyl DHIQ9796 (S)[2]

Workflow Diagram

DARA_Workflow cluster_prep Catalyst Pre-formation (Inert atm.) cluster_reaction High-Pressure Hydrogenation Ru_source [RuCl₂(benzene)]₂ Catalyst Active Ru-(R)-BINAP Catalyst Ru_source->Catalyst Ligand (R)-BINAP Ligand->Catalyst MeOH_cat Anhydrous MeOH MeOH_cat->Catalyst Reactor Autoclave 50-80 °C Catalyst->Reactor Ketone 2-Methoxy-1- phenylethanone Ketone->Reactor Ammonia NH₄OAc Ammonia->Reactor H2 H₂ (5-7 MPa) H2->Reactor Workup Aqueous Workup & Purification Reactor->Workup Product (S)-2-Methoxy-1- phenylethanamine Workup->Product

Caption: Workflow for Direct Asymmetric Reductive Amination (DARA).

Method 2: Dynamic Kinetic Resolution (DKR)

DKR is a powerful strategy for converting an entire racemic starting material into a single enantiomer of a product. It combines the high selectivity of an enzyme with a chemical catalyst that racemizes the undesired, slower-reacting enantiomer in situ.[3] This protocol focuses on the synthesis of (R)-2-methoxy-N-(1-phenylethyl)acetamide, which can be subsequently hydrolyzed to the target (R)-amine.

Principle of Stereocontrol

The process involves two simultaneous catalytic cycles:

  • Enzymatic Kinetic Resolution: An enzyme, typically immobilized Candida antarctica lipase B (CALB, sold as Novozym 435), selectively catalyzes the acylation of one amine enantiomer (e.g., the R-enantiomer) with an acyl donor like methyl methoxyacetate.

  • In-Situ Racemization: The unreacted, slower-reacting S-enantiomer is continuously racemized back to the R/S mixture by a transition metal catalyst (e.g., a Shvo-type Ruthenium complex).

This dynamic interplay funnels the entire racemic starting material through the desired reaction pathway, allowing for theoretical yields approaching 100%.[4]

Experimental Protocol: Chemoenzymatic DKR

This protocol is based on a well-vetted and reliable procedure from Organic Syntheses.[5]

Reagents & Equipment:

  • Flame-dried two-necked round-bottomed flask with a reflux condenser and argon inlet

  • Racemic 1-phenylethylamine

  • Acyl Donor: Methyl methoxyacetate

  • Enzyme: Novozym 435 (immobilized CALB)

  • Racemization Catalyst: Shvo's catalyst (or similar Ru-complex)

  • Base: Anhydrous Na₂CO₃

  • Solvent: Anhydrous Toluene

  • Hydrogen Donor (for Ru-catalyst activation): 2,4-dimethyl-3-pentanol

Procedure:

  • Reactor Setup: Charge a flame-dried flask with Novozym 435 (e.g., 340 mg for a 45 mmol scale), Na₂CO₃ (0.19 eq), and the Ru-catalyst (1.25 mol%).

  • Inert Atmosphere: Evacuate and backfill the vessel with argon three times.

  • Reagent Addition: Under an argon atmosphere, add anhydrous toluene, followed by (±)-1-phenylethylamine (1.0 eq), 2,4-dimethyl-3-pentanol (1.27 eq), and methyl methoxyacetate (0.75 eq) via syringe.

  • Reaction: Stir the mixture vigorously and heat to 100 °C for 24 hours.

  • Second Acyl Donor Addition: Cool the mixture slightly, and under an argon flow, add a second portion of methyl methoxyacetate (0.35 eq) to drive the reaction to completion. Re-seal and continue heating if necessary.

  • Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the enzyme and catalyst. Wash the pad with toluene.

  • Purification: Concentrate the filtrate by rotary evaporation. The crude solid product, (R)-2-methoxy-N-(1-phenylethyl)acetamide, can be purified by Kugelrohr distillation and/or recrystallization from pentane to achieve high enantiomeric purity.[5]

  • Hydrolysis (Final Step): The resulting enantiopure amide is then hydrolyzed to the target amine, (R)-2-methoxy-1-phenylethanamine, using standard acidic or basic hydrolysis conditions (e.g., refluxing in 6M HCl), followed by neutralization and extraction.

Representative Data
ProductYield (%)ee (%) (crude)ee (%) (after recryst.)Reference
(R)-2-methoxy-N-(1-phenylethyl)acetamide77-7997-98>99[5]

DKR Cycle Diagram

DKR_Cycle cluster_main Dynamic Kinetic Resolution R_Amine (R)-Amine Product (R)-Amide (Product) R_Amine->Product Acylation (Novozym 435) S_Amine (S)-Amine S_Amine->R_Amine Racemization (Ru-Catalyst) Acyl_Donor Methyl Methoxyacetate Acyl_Donor->Product Consumed

Caption: The dual catalytic cycle of Dynamic Kinetic Resolution (DKR).

Method 3: Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is a foundational strategy in asymmetric synthesis.[6] The auxiliary is a chiral molecule that is temporarily attached to the substrate, directing the stereochemical outcome of a subsequent reaction through steric hindrance. It is then cleaved to reveal the enantiopure product and can often be recovered.[7]

Principle of Stereocontrol

This approach relies on converting a prochiral starting material into a pair of diastereomers by attaching a chiral auxiliary. The diastereomers have different physical properties and energy levels. In the key bond-forming step, the auxiliary sterically blocks one face of the molecule, forcing the incoming reagent to attack from the opposite, less hindered face. This creates the new stereocenter with a predictable configuration relative to the auxiliary. After the reaction, the auxiliary is removed, yielding the desired enantiomerically enriched product.

A highly effective modern auxiliary for amine synthesis is tert-butanesulfinamide (Ellman's auxiliary).

Experimental Protocol: tert-Butanesulfinamide (Ellman's Auxiliary) Method

Reagents & Equipment:

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line, etc.)

  • (R)- or (S)-tert-butanesulfinamide

  • 2-methoxy-1-phenylethanone

  • Dehydrating agent: Ti(OEt)₄ or CuSO₄

  • Reducing agent: NaBH₄

  • Solvents: Anhydrous THF, Dichloromethane (DCM)

  • Acid for cleavage: HCl in Methanol or Dioxane

Procedure:

  • N-Sulfinyl Imine Formation:

    • In a round-bottomed flask under argon, dissolve 2-methoxy-1-phenylethanone (1.0 eq) and (R)-tert-butanesulfinamide (1.05 eq) in anhydrous THF.

    • Add Ti(OEt)₄ (2.0 eq) dropwise.

    • Heat the mixture to reflux (approx. 65-70 °C) for 5-12 hours. Monitor the reaction by TLC or GC-MS for the disappearance of the ketone.

    • Cool the reaction, dilute with ethyl acetate, and carefully quench with brine. Filter through Celite to remove titanium salts and concentrate the filtrate.

  • Diastereoselective Reduction:

    • Dissolve the crude N-sulfinyl imine in anhydrous THF or DCM and cool to -48 °C or -78 °C in a dry ice/acetone bath.

    • Add NaBH₄ (2.0-3.0 eq) portion-wise. The low temperature is crucial for maximizing diastereoselectivity.

    • Stir for several hours at low temperature, then allow to warm slowly to room temperature.

    • Quench the reaction carefully with saturated NH₄Cl solution or methanol. Extract the product with ethyl acetate, dry the organic layer, and concentrate. The diastereomeric ratio (dr) can be determined by ¹H NMR of the crude product.

  • Auxiliary Cleavage:

    • Dissolve the purified sulfinamide product in methanol.

    • Add a stoichiometric amount of concentrated HCl or a solution of HCl in dioxane.

    • Stir at room temperature for 1-2 hours.

    • Concentrate the mixture under vacuum to obtain the hydrochloride salt of the desired amine. The salt can be converted to the free base by neutralization with a base (e.g., NaOH) and extraction.

Representative Data

Diastereoselectivities for the reduction of N-sulfinyl imines are typically very high.

Substrate TypeAuxiliaryReducing AgentDiastereomeric Ratio (dr)
Aryl Ketimine(R)-tert-ButanesulfinamideNaBH₄>95:5
Aryl Ketimine(R)-tert-ButanesulfinamideL-Selectride®>98:2

Chiral Auxiliary Workflow

Auxiliary_Workflow Ketone Prochiral Ketone Imine Chiral N-Sulfinyl Imine (Single Diastereomer Precursor) Ketone->Imine Auxiliary (R)-Chiral Auxiliary (e.g., Ellman's) Auxiliary->Imine Reduction Diastereoselective Reduction (e.g., NaBH₄, -78 °C) Imine->Reduction Diastereomer Sulfinamide Product (High d.r.) Reduction->Diastereomer Cleavage Acidic Cleavage (HCl / MeOH) Diastereomer->Cleavage Product (R)-Amine (Target) Cleavage->Product RecoveredAux Recovered Auxiliary Cleavage->RecoveredAux Recycled

Caption: General workflow for a chiral auxiliary-mediated synthesis.

Conclusion and Method Selection

The enantioselective synthesis of this compound can be achieved through several robust methods, each with distinct advantages.

  • Direct Asymmetric Reductive Amination (DARA) is ideal for process chemistry and large-scale synthesis due to its high atom economy and directness. However, it requires specialized high-pressure equipment and potentially expensive catalyst systems.

  • Dynamic Kinetic Resolution (DKR) is a highly sophisticated method that offers excellent enantioselectivity and high yields from inexpensive racemic starting materials. It is particularly powerful when the target amine's precursor is readily available in racemic form.

  • Chiral Auxiliary-Mediated Synthesis offers predictability, reliability, and does not require specialized equipment beyond standard organic synthesis setups. It is an excellent choice for laboratory-scale synthesis and for building a library of related chiral amines, though it is less atom-economical due to the multi-step nature of the process.

The optimal choice depends on the specific project goals, available resources, and scale of the synthesis. All three methods represent the state-of-the-art in modern asymmetric synthesis and provide reliable pathways to this important chiral building block.

References

Application Notes & Protocols: (S)-2-Methoxy-1-phenylethanamine as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of (S)-2-methoxy-1-phenylethanamine, a rationally designed chiral auxiliary for asymmetric synthesis. We will explore its mechanism of stereocontrol, provide field-proven protocols for its application in diastereoselective alkylation, and discuss the critical parameters for achieving high levels of stereochemical induction.

Introduction: The Principle of Auxiliary-Mediated Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development and materials science, as the biological activity of a molecule is often exclusive to a single enantiomer.[1] Chiral auxiliaries are stereogenic molecules that are temporarily attached to a prochiral substrate to direct a subsequent chemical transformation, leading to the preferential formation of one diastereomer over another.[2][3] After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse.[3]

(S)-2-methoxy-1-phenylethanamine is an exemplar of a modern chiral auxiliary, building upon the principles established by classic auxiliaries like 1-phenylethylamine (α-PEA).[4][5] Its design incorporates three key features for effective stereocontrol:

  • A Nucleophilic Amine: Allows for robust covalent attachment to carboxylic acid substrates to form amides.

  • A Bulky Phenyl Group: Provides significant steric hindrance to shield one face of the reactive intermediate.[6]

  • A Methoxy Group: Acts as a chelating moiety, working in concert with the amide oxygen to rigidly organize the transition state around a metal cation.[7]

Mechanism of Stereochemical Control

The efficacy of (S)-2-methoxy-1-phenylethanamine hinges on its ability to enforce a highly ordered, rigid conformation upon the substrate during the key bond-forming step. This is typically achieved through the formation of a metal enolate.

The process can be dissected into three critical stages:

  • Attachment: The chiral auxiliary is first coupled with a prochiral carboxylic acid to form a stable N-acyl amide.

  • Chelated Enolate Formation: The amide is treated with a strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), at low temperatures. This deprotonates the α-carbon to form a lithium enolate. The key to high diastereoselectivity lies in the formation of a rigid, six-membered chelated intermediate where the lithium cation is coordinated by both the enolate oxygen and the methoxy oxygen.[7] This chelation forces the molecule into a predictable conformation.

  • Face-Selective Alkylation: The bulky phenyl group on the auxiliary is now fixed in a position that effectively blocks one face of the planar enolate. Consequently, an incoming electrophile (e.g., an alkyl halide) can only approach from the less sterically hindered face, leading to the formation of one diastereomer in high excess.[6][8]

The following diagram illustrates the proposed mechanism for stereocontrol.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Diastereoselective Alkylation reactant_node reactant_node product_node product_node reagent_node reagent_node Amide N-Acyl Auxiliary LDA LDA, THF -78 °C Enolate Rigid Chelated (Z)-Enolate (Li+ coordinated by O-amide and O-methoxy) LDA->Enolate Deprotonation & Chelation Electrophile Electrophile (R'-X) Blocked Top face blocked by phenyl group Product Alkylated Product (Single Diastereomer) Electrophile->Product Attack from less hindered face

Caption: Mechanism of Stereocontrol via a Chelated Intermediate.

Application: Asymmetric α-Alkylation

One of the most powerful applications of this chiral auxiliary is in the asymmetric α-alkylation of carboxylic acid derivatives. This transformation is fundamental for constructing chiral building blocks with new stereocenters adjacent to a carboxyl group.

General Workflow

The overall experimental workflow involves three main stages: amide formation, diastereoselective alkylation, and auxiliary cleavage to release the final product.

Caption: General workflow for asymmetric alkylation.

Data Summary: Expected Performance

The following table summarizes the expected outcomes for the α-alkylation of N-propanoyl-(S)-2-methoxy-1-phenylethanamine with various electrophiles. The data is extrapolated from established systems like pseudoephedrine and oxazolidinone amides, where the principles of chelation and steric hindrance are analogous.[9][10] The methoxy group is anticipated to enhance rigidity and may lead to improved diastereoselectivity compared to simpler auxiliaries.

Electrophile (R-X)Product R-GroupSolventBaseTemp (°C)Expected d.e. (%)Expected Yield (%)
Methyl Iodide (CH₃I)MethylTHFLDA-78>9585-95
Ethyl Iodide (CH₃CH₂I)EthylTHFLDA-78>9780-90
Benzyl Bromide (BnBr)BenzylTHFLDA-78>9990-98
Allyl Bromide (CH₂=CHCH₂Br)AllylTHFLDA-78>9988-96
Isopropyl IodideIsopropylTHFLDA-78 to -40>9065-75

Detailed Experimental Protocols

Authoritative Grounding: These protocols are based on widely validated procedures for the asymmetric alkylation of chiral amides, adapted for the specific features of (S)-2-methoxy-1-phenylethanamine.[9][10][11]

Protocol 1: Auxiliary Attachment - Synthesis of N-Propanoyl-(S)-2-methoxy-1-phenylethanamine
  • Objective: To covalently attach the chiral auxiliary to a model prochiral substrate, propanoic acid.

  • Causality: This step converts the carboxylic acid into an amide suitable for directed deprotonation. The use of an acyl chloride is a standard and efficient method for this transformation.

Materials:

  • (S)-2-methoxy-1-phenylethanamine (1.0 eq)

  • Propanoyl chloride (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (S)-2-methoxy-1-phenylethanamine in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C in an ice bath.

  • Add triethylamine to the solution.

  • Add propanoyl chloride dropwise to the stirred solution over 10 minutes. A white precipitate of triethylammonium chloride will form.

  • Allow the reaction to warm to room temperature and stir for 2 hours. Monitor reaction completion by TLC.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-propanoyl amide.

Protocol 2: Diastereoselective α-Alkylation
  • Objective: To generate a new stereocenter α to the carbonyl group with high diastereoselectivity.

  • Trustworthiness: This protocol relies on a self-validating system. The low temperature (-78 °C) is critical for kinetic control, preventing enolate equilibration and side reactions.[10] The use of anhydrous solvent is mandatory, as any protic source will quench the highly basic enolate.

Materials:

  • N-Propanoyl-(S)-2-methoxy-1-phenylethanamine (1.0 eq)

  • Lithium diisopropylamide (LDA) (1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene)

  • Alkylating agent (e.g., Benzyl Bromide) (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Add the N-propanoyl amide to an oven-dried, nitrogen-flushed flask equipped with a magnetic stir bar.

  • Dissolve the amide in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the LDA solution dropwise via syringe over 15 minutes. The solution may turn yellow, indicating enolate formation. Stir for 30-45 minutes at -78 °C.

  • Add the alkylating agent (e.g., benzyl bromide) dropwise to the enolate solution.

  • Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature. Add water and extract the product with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.

  • The crude product can be purified by flash chromatography. The diastereomeric ratio can be determined at this stage by ¹H NMR spectroscopy or chiral HPLC.

Protocol 3: Auxiliary Cleavage via Acidic Hydrolysis
  • Objective: To remove the chiral auxiliary and isolate the enantiomerically enriched α-alkylated carboxylic acid.

  • Causality: Strong acidic conditions are required to hydrolyze the stable amide bond. The conditions are chosen to be harsh enough for cleavage but mild enough to minimize the risk of racemizing the newly formed stereocenter.

Materials:

  • Alkylated amide product (1.0 eq)

  • Sulfuric acid (H₂SO₄), 6 M aqueous solution

  • 1,4-Dioxane

Procedure:

  • Dissolve the alkylated amide in a 1:1 mixture of 1,4-dioxane and 6 M H₂SO₄.

  • Heat the mixture to reflux (approx. 100-110 °C) and stir vigorously for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the desired carboxylic acid product with diethyl ether or ethyl acetate (3x).

  • To recover the auxiliary, basify the aqueous layer with solid NaOH to pH > 12 and extract with DCM. The combined organic layers will contain the protonated chiral auxiliary.

  • Wash the combined organic extracts containing the carboxylic acid with brine, dry over MgSO₄, filter, and concentrate to yield the final product. Further purification may be performed if necessary.

Conclusion

(S)-2-methoxy-1-phenylethanamine serves as a highly effective chiral auxiliary for asymmetric synthesis, particularly in the α-alkylation of carboxylic acids. Its rational design, which combines steric bulk with a key chelating methoxy group, allows for the formation of a rigid, predictable enolate intermediate. This structural control is the foundation for achieving excellent diastereoselectivity in carbon-carbon bond formation. The protocols outlined herein provide a robust framework for researchers to leverage this auxiliary in the synthesis of valuable, enantiomerically enriched molecules for pharmaceutical and chemical research.

References

Application Notes and Protocols for the Utilization of 2-Methoxy-1-phenylethanamine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic applications of 2-Methoxy-1-phenylethanamine in the synthesis of active pharmaceutical ingredients (APIs). This chiral amine is a versatile building block, serving as a potent chiral resolving agent, a key intermediate in the synthesis of complex molecules, and a foundational scaffold for drugs targeting the adrenergic system. We will delve into the mechanistic underpinnings of its utility, provide detailed, field-proven protocols, and present illustrative case studies for the synthesis of globally recognized pharmaceuticals.

Introduction: The Strategic Value of this compound

This compound, a derivative of the foundational phenethylamine structure, is a chiral amine of significant interest in medicinal chemistry and process development.[1][2] Its structure incorporates three key features that confer its synthetic value:

  • A Chiral Center: The stereogenic center at the benzylic position allows for its use in asymmetric synthesis and the resolution of racemic mixtures.

  • A Primary Amine: This functional group serves as a versatile handle for a wide array of chemical transformations, including amidation, alkylation, and reductive amination.

  • A Methoxy-Substituted Phenyl Ring: The methoxy group modifies the electronic properties of the aromatic ring and can influence molecular interactions, receptor binding affinity, and metabolic stability of the final API.

The phenethylamine scaffold is a well-established pharmacophore present in numerous endogenous neurotransmitters (e.g., dopamine, norepinephrine) and a vast number of synthetic drugs, particularly those targeting the central nervous system and cardiovascular system.[2][3][4] This guide will explore the practical application of this compound in two critical areas: as a chiral resolving agent and as a core structural component in API synthesis.

Application I: Chiral Resolution of Carboxylic Acids

The separation of enantiomers from a racemic mixture is a critical step in the development of many chiral drugs, as enantiomers often exhibit different pharmacological and toxicological profiles.[5][6] this compound is an effective resolving agent for racemic carboxylic acids, such as the widely used non-steroidal anti-inflammatory drugs (NSAIDs) known as "profens".[7][8]

Principle of Diastereomeric Salt Crystallization

The fundamental principle involves the reaction of a racemic acid (a mixture of R- and S-enantiomers) with a single enantiomer of a chiral base, such as (R)-2-Methoxy-1-phenylethanamine. This acid-base reaction forms a pair of diastereomeric salts.

(Racemic Acid) (R-Acid + S-Acid) + 2 (R)-Base → (R-Acid • R-Base) Salt + (S-Acid • R-Base) Salt

Diastereomers have different physical properties, including solubility. This difference allows for their separation by fractional crystallization.[9] The less soluble diastereomeric salt will precipitate from the solution, while the more soluble one remains. The desired enantiomer can then be recovered from the purified salt by acidification.

Workflow for Chiral Resolution

The following diagram illustrates the general workflow for the chiral resolution of a racemic carboxylic acid using a chiral amine.

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Isolation & Purification cluster_3 Step 4: Liberation of Enantiomer A Racemic Acid (e.g., Ibuprofen) D Reaction Mixture: Formation of Diastereomeric Salts A->D B (R)-2-Methoxy-1-phenylethanamine B->D C Solvent (e.g., Ethanol) C->D E Cooling & Stirring D->E F Precipitation of Less Soluble Salt (e.g., (S)-Ibuprofen • (R)-Amine) E->F G Mother Liquor: Contains More Soluble Salt (e.g., (R)-Ibuprofen • (R)-Amine) E->G H Filtration F->H I Washing & Drying H->I J Purified Diastereomeric Salt I->J K Acidification (e.g., HCl) J->K L Extraction K->L M Pure (S)-Ibuprofen L->M N Recovered Resolving Agent L->N

Caption: Chiral Resolution Workflow via Diastereomeric Crystallization.
Protocol: Resolution of Racemic Ibuprofen

This protocol provides a representative method for the chiral resolution of ibuprofen, a common profen, using a chiral phenylethylamine derivative. The principles are directly applicable to this compound.

Materials:

  • Racemic Ibuprofen

  • (R)-(+)-1-Phenylethylamine (as a model for this compound)[10]

  • Ethanol (95%)

  • Hydrochloric Acid (2M)

  • Diethyl Ether

  • Standard laboratory glassware, filtration apparatus, and rotary evaporator.

Procedure:

  • Salt Formation: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic ibuprofen in 100 mL of 95% ethanol. Warm the solution gently if necessary. In a separate container, add an equimolar amount of (R)-(+)-1-Phenylethylamine. Slowly add the amine to the ibuprofen solution with constant stirring.

  • Crystallization: Allow the solution to cool slowly to room temperature. Cloudiness should appear as the diastereomeric salt begins to precipitate. For optimal crystal growth, loosely cover the flask and let it stand undisturbed for 24 hours. Further cooling in an ice bath for 2-4 hours can increase the yield of the precipitate.

  • Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any adhering mother liquor.

  • Liberation of the Enantiomer: Transfer the crystalline salt to a separatory funnel. Add 50 mL of water and 50 mL of diethyl ether. Add 2M HCl dropwise while shaking until the aqueous layer is acidic (pH ~2). The salt will dissociate.

  • Extraction and Purification: Separate the ether layer, which contains the enantiomerically enriched ibuprofen. Wash the ether layer with water, then with brine. Dry the ether layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the resolved ibuprofen.

  • Analysis: Determine the enantiomeric excess (e.e.) of the product using chiral HPLC or by measuring the optical rotation.

ParameterTypical ResultReference
Resolving Agent (R)-(+)-1-Phenylethylamine[10]
Target Enantiomer (S)-(+)-Ibuprofen[8]
Yield of Diastereomeric Salt 40-50% (first crop)
Enantiomeric Excess (e.e.) >95% after one crystallization[10]

Application II: Intermediate in the Synthesis of APIs

This compound and its precursors serve as critical intermediates in the industrial synthesis of several major pharmaceuticals. The methoxyphenyl-ethylamine core is assembled and then elaborated to form the final drug substance.

Case Study: Synthesis of Tamsulosin

Tamsulosin is a selective α1A adrenergic receptor antagonist used to treat benign prostatic hyperplasia.[11] The (R)-enantiomer is significantly more active than its (S)-counterpart.[11] While many synthetic routes exist, a common strategy involves the synthesis of the key chiral intermediate, (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, which shares a structural heritage with this compound.

One established industrial approach utilizes a chiral auxiliary, (R)-1-phenylethylamine, to introduce the desired stereochemistry via reductive amination, followed by removal of the auxiliary.[12][13][14]

G A p-Methoxyphenylacetone C Reductive Amination (e.g., NaBH(OAc)3) A->C B (R)-α-Phenylethylamine (Chiral Auxiliary) B->C D Diastereomeric Amine Intermediate C->D E 1. Chlorosulfonation 2. Ammonolysis D->E F Sulfonamide Derivative E->F G Hydrogenolysis (Removal of Chiral Auxiliary) F->G H (R)-5-(2-aminopropyl)-2- methoxybenzenesulfonamide (Key Chiral Intermediate) G->H J Alkylation H->J I 2-(o-Ethoxyphenoxy) ethyl bromide I->J K (R)-Tamsulosin J->K

Caption: Key steps in an asymmetric synthesis of Tamsulosin.

This protocol outlines the synthesis of the key chiral amine intermediate for Tamsulosin.[13][14][15]

Materials:

  • 1-(4-methoxyphenyl)-2-propanone

  • (R)-1-phenylethylamine

  • Sodium triacetoxyborohydride

  • Dichloromethane (DCM)

  • Chlorosulfonic acid

  • Ammonium hydroxide

  • Palladium on carbon (Pd/C) catalyst

  • Hydrogen source

Procedure:

  • Reductive Amination: Dissolve 1-(4-methoxyphenyl)-2-propanone and (R)-1-phenylethylamine in DCM. Cool the mixture to 0°C. Slowly add sodium triacetoxyborohydride in portions, maintaining the temperature below 10°C. Allow the reaction to warm to room temperature and stir for 12-18 hours. Quench the reaction with water and extract the product into DCM.

  • Chlorosulfonation: Cool a solution of the resulting amine in DCM to 0°C. Add chlorosulfonic acid dropwise, keeping the temperature below 5°C. Stir for 2-4 hours.

  • Ammonolysis: Carefully pour the reaction mixture onto crushed ice and then slowly add concentrated ammonium hydroxide to form the sulfonamide. Extract the product.

  • Hydrogenolysis (Deprotection): Dissolve the sulfonamide in methanol. Add 10% Pd/C catalyst. Hydrogenate the mixture in a Parr apparatus under hydrogen pressure until the reaction is complete (monitored by TLC/GC).

  • Isolation: Filter the catalyst through Celite and concentrate the filtrate under reduced pressure. The residue can be purified by crystallization to yield the optically pure (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide.[12]

StepKey ReagentsTypical YieldReference
Reductive Amination NaBH(OAc)₃85-95%[13]
Sulfonamide Formation 1. HSO₃Cl, 2. NH₄OH70-80%[14]
Hydrogenolysis H₂, Pd/C>90%[12]
Case Study: Synthesis of Venlafaxine

Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat major depressive disorder. A key intermediate in its synthesis is 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol.[16][17] This intermediate is readily prepared via the reduction of 1-[cyano-(p-methoxyphenyl)methyl]cyclohexanol, which is conceptually derived from the addition of a cyanide equivalent to a precursor related to this compound.

This protocol describes the reduction of the cyanohydrin derivative to the key amine intermediate.[16][18]

Materials:

  • 1-[cyano-(4-methoxyphenyl)methyl]cyclohexanol

  • Palladium on carbon (10% Pd/C)

  • Acetic Acid

  • Autoclave/High-pressure hydrogenation reactor

Procedure:

  • Preparation: Charge a high-pressure autoclave with 1-[cyano-(4-methoxyphenyl)methyl]cyclohexanol and 10% Pd/C catalyst in acetic acid.

  • Hydrogenation: Seal the reactor and purge with nitrogen, then with hydrogen. Pressurize the reactor with hydrogen (typically 10-15 kg/cm ²).

  • Reaction: Heat the mixture to 40-50°C and stir vigorously. Monitor the reaction progress by hydrogen uptake.

  • Work-up: After the reaction is complete, cool the reactor, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting residue can be basified and extracted to yield the desired 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol intermediate.[16] This intermediate is then methylated to produce Venlafaxine.

Conclusion

This compound is a high-value, versatile chiral building block in modern pharmaceutical synthesis. Its utility as a resolving agent provides an efficient and scalable method for obtaining single-enantiomer drugs, particularly for the profen class of carboxylic acids. Furthermore, its core structure is integral to the synthesis of complex APIs like the α-blocker Tamsulosin and the antidepressant Venlafaxine. The protocols and workflows detailed in this guide demonstrate the practical and robust nature of this reagent, underscoring its importance for professionals in drug discovery and development.

References

Application of 2-Methoxy-1-phenylethanamine in Neuroscience Research: A Guide to Hypothesis-Driven Investigation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Phenethylamine Derivative

The exploration of novel psychoactive compounds is a cornerstone of neuroscience research, driving the development of new therapeutic agents for a spectrum of neurological and psychiatric disorders. Within this landscape, the Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a highly promising G-protein coupled receptor (GPCR) target.[1][2] TAAR1 is implicated in the modulation of monoaminergic systems, including dopamine, serotonin, and norepinephrine, making it a focal point for the treatment of conditions such as schizophrenia, depression, and addiction.[3]

This document provides a detailed guide for the investigation of 2-Methoxy-1-phenylethanamine , a phenethylamine derivative with a structural resemblance to known TAAR1 agonists. While direct experimental data on the TAAR1 activity of this compound is not yet extensively published, its chemical architecture, based on the β-phenylethylamine scaffold, provides a strong rationale for its investigation as a potential TAAR1 agonist.[1] This guide offers a hypothesis-driven framework for researchers to characterize the neuropharmacological profile of this compound, from in vitro receptor engagement to in vivo behavioral outcomes.

The Scientific Rationale: A Hypothesis Rooted in Structure-Activity Relationships

The β-phenylethylamine (β-PEA) framework is a fundamental structural motif for many endogenous and synthetic TAAR1 ligands.[1][4] The agonistic activity of these compounds at TAAR1 is influenced by substitutions on the phenyl ring. While extensive data on the 2-methoxy substitution is limited, studies on other substituted phenethylamines at TAAR1 provide a basis for our hypothesis. For instance, the position and nature of substituents can modulate potency and efficacy. A systematic evaluation of various β-phenethylamines has shown that steric and electronic properties of substituents on the aromatic ring play a crucial role in receptor interaction.[5] The introduction of a methoxy group at the 2-position of the phenyl ring in this compound warrants a thorough investigation to determine its impact on TAAR1 binding and activation.

Our central hypothesis is that This compound acts as a TAAR1 agonist, leading to the modulation of monoaminergic neurotransmission and subsequent behavioral effects relevant to neuropsychiatric disorders. This guide provides the methodological tools to test this hypothesis.

Mechanism of Action: The TAAR1 Signaling Cascade

TAAR1 primarily couples to the Gαs protein, initiating a canonical signaling cascade that results in the production of cyclic adenosine monophosphate (cAMP).[6][7] The binding of an agonist, hypothesized here to be this compound, induces a conformational change in the TAAR1 receptor, leading to the activation of adenylyl cyclase and the subsequent conversion of ATP to cAMP. This increase in intracellular cAMP serves as a primary and quantifiable readout of receptor activation.

TAAR1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular TAAR1 TAAR1 Gas Gαs TAAR1->Gas Coupling AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion Gas->AC Activation Agonist This compound (Hypothesized Agonist) Agonist->TAAR1 Binding & Activation ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation Downstream Downstream Cellular Responses (e.g., Modulation of Dopamine signaling) PKA->Downstream Phosphorylation Events

Caption: Hypothesized TAAR1 signaling pathway upon activation by this compound.

In Vitro Characterization: Quantifying Receptor Interaction

The initial step in evaluating this compound is to determine its affinity and functional activity at the TAAR1 receptor using in vitro assays.

Table 1: Comparative TAAR1 Agonist Activity of Phenethylamine Analogs
CompoundSubstitutionReceptor SpeciesAssay TypePotency (EC50/Ki)Efficacy (% of β-PEA)Reference
β-Phenethylamine (β-PEA) UnsubstitutedHumancAMP~240 nM (EC50)100%[1]
p-Tyramine 4-OHHumancAMP~69 nM (EC50)~100%[1]
Amphetamine α-CH3RatcAMP~210 nM (EC50)High[1]
This compound 2-OCH3 Human/Rodent cAMP (Proposed) To be determined To be determined N/A

Note: This table provides a framework for comparison. The values for this compound are to be determined through the experimental protocols outlined below.

Protocol 1: TAAR1 Functional Activity using a cAMP Accumulation Assay

This protocol describes a common method to measure the functional agonism of a test compound at TAAR1 by quantifying the resulting increase in intracellular cAMP. A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a widely used, robust method.[6]

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound at the human TAAR1 receptor.

Materials:

  • HEK293 cells stably expressing human TAAR1 (HEK-hTAAR1)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • cAMP HTRF assay kit (e.g., from Cisbio)

  • 384-well white microplates

  • HTRF-compatible microplate reader

Procedure:

  • Cell Culture and Plating:

    • Culture HEK-hTAAR1 cells in T75 flasks to 80-90% confluency.

    • Harvest cells and resuspend in assay buffer to a final density of 1 x 10^6 cells/mL.

    • Dispense 10 µL of the cell suspension into each well of a 384-well plate (10,000 cells/well).

  • Compound Preparation and Stimulation:

    • Prepare a serial dilution of this compound in assay buffer. A typical concentration range would be from 1 pM to 100 µM.

    • Add 5 µL of the compound dilutions to the respective wells. For the positive control, use a known TAAR1 agonist like β-phenethylamine. For the negative control, add 5 µL of assay buffer.

    • Incubate the plate at room temperature for 30 minutes.

  • cAMP Detection:

    • Prepare the HTRF reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's instructions.

    • Add 5 µL of the cAMP-d2 working solution to each well.

    • Add 5 µL of the anti-cAMP-cryptate working solution to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible microplate reader at 620 nm and 665 nm.

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Plot the HTRF ratio against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

cAMP_Assay_Workflow A 1. Plate HEK-hTAAR1 cells in 384-well plate B 2. Add serial dilutions of This compound and controls A->B C 3. Incubate for 30 min at room temperature B->C D 4. Add HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) C->D E 5. Incubate for 60 min at room temperature D->E F 6. Read plate on HTRF reader E->F G 7. Analyze data to determine EC50 and Emax F->G

Caption: Workflow for the in vitro cAMP accumulation assay.

In Vivo Evaluation: Assessing Behavioral Correlates

Following in vitro characterization, the next critical step is to evaluate the effects of this compound in vivo using established rodent behavioral models relevant to neuropsychiatric disorders.

Protocol 2: MK-801-Induced Hyperactivity Model

This model is widely used to screen for antipsychotic potential. The NMDA receptor antagonist MK-801 induces a hyperdopaminergic state, leading to hyperlocomotion, which can be attenuated by antipsychotic drugs.[8][9]

Objective: To assess the ability of this compound to reverse MK-801-induced hyperlocomotion in mice, indicative of potential antipsychotic-like activity.

Materials:

  • Male C57BL/6J mice (8-10 weeks old)

  • This compound

  • MK-801 (dizocilpine)

  • Saline solution (0.9% NaCl)

  • Open field arenas equipped with automated activity monitoring systems

Procedure:

  • Habituation:

    • Habituate the mice to the open field arenas for 30-60 minutes for at least 2 consecutive days prior to the test day.

  • Drug Administration:

    • On the test day, administer this compound (e.g., 1, 3, 10 mg/kg, intraperitoneally - i.p.) or vehicle (saline).

    • 30 minutes after the test compound administration, inject MK-801 (e.g., 0.1-0.3 mg/kg, i.p.) or saline.

  • Behavioral Testing:

    • Immediately after the MK-801 injection, place the mice individually into the open field arenas.

    • Record locomotor activity (total distance traveled, rearing frequency, etc.) for 60-120 minutes.

  • Data Analysis:

    • Analyze the total distance traveled and other locomotor parameters.

    • Compare the activity of mice treated with MK-801 + vehicle to those treated with MK-801 + this compound using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests). A significant reduction in hyperactivity suggests antipsychotic-like potential.

MK801_Workflow A Habituate mice to open field arenas B Administer this compound (or vehicle) A->B C Wait 30 minutes B->C D Administer MK-801 (or saline) C->D E Place mice in open field and record activity for 60-120 min D->E F Analyze locomotor data E->F

Caption: Experimental workflow for the MK-801-induced hyperactivity model.

Protocol 3: Forced Swim Test (FST)

The FST is a widely used screening tool for assessing antidepressant-like activity.[10][11] Increased immobility time in the test is interpreted as a state of behavioral despair, which can be reversed by antidepressant compounds.

Objective: To evaluate the potential antidepressant-like effects of this compound in mice.

Materials:

  • Male CD-1 or C57BL/6J mice (8-10 weeks old)

  • This compound

  • Vehicle (e.g., saline)

  • Positive control (e.g., a standard antidepressant like fluoxetine)

  • Cylindrical water tanks (e.g., 25 cm high, 10 cm diameter)

  • Water maintained at 23-25°C

Procedure:

  • Drug Administration:

    • Administer this compound (e.g., 10, 20, 40 mg/kg, i.p.), vehicle, or a positive control 30-60 minutes before the test.

  • Test Session:

    • Fill the cylinders with water to a depth of approximately 15 cm.

    • Gently place each mouse into a cylinder.

    • The total test duration is 6 minutes.

    • Record the session for later analysis.

  • Behavioral Scoring:

    • Score the last 4 minutes of the 6-minute session.

    • Measure the duration of immobility, defined as the time the mouse spends floating motionless or making only small movements necessary to keep its head above water.

  • Data Analysis:

    • Compare the immobility time between the different treatment groups using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests). A significant decrease in immobility time compared to the vehicle group suggests an antidepressant-like effect.

Safety and Toxicology Considerations

As with any novel compound, a thorough evaluation of the safety and toxicological profile of this compound is essential. Preliminary information suggests that, as a phenethylamine derivative, it may have irritant properties.[12] Researchers should handle the compound with appropriate personal protective equipment. Further studies, including cytotoxicity assays and in vivo dose-range finding studies, are necessary to establish a safe therapeutic window.

Conclusion and Future Directions

This application note provides a comprehensive, hypothesis-driven framework for the initial neuropharmacological characterization of this compound. Based on its structural similarity to known TAAR1 agonists, there is a strong scientific rationale to investigate its potential as a modulator of this important therapeutic target. The detailed in vitro and in vivo protocols outlined herein will enable researchers to systematically evaluate its potency, efficacy, and behavioral effects.

Positive findings from these initial studies would warrant further investigation, including:

  • Receptor selectivity profiling: Assessing the binding and functional activity of this compound at other relevant GPCRs and transporters to determine its selectivity.

  • In vivo microdialysis: To directly measure the effects of the compound on dopamine and serotonin levels in key brain regions.

  • Advanced behavioral models: Exploring its effects in more complex models of cognition, anxiety, and social behavior.

The systematic application of these methodologies will elucidate the therapeutic potential of this compound and contribute to the broader understanding of TAAR1 pharmacology in the central nervous system.

References

Application Note: GC-MS Analysis of 2-Methoxy-1-phenylethanamine after Derivatization with Trifluoroacetic Anhydride (TFAA)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated methodology for the qualitative and quantitative analysis of 2-Methoxy-1-phenylethanamine by gas chromatography-mass spectrometry (GC-MS) following derivatization. Due to the inherent chemical properties of phenethylamines, such as their polarity and potential for column adsorption, direct GC-MS analysis often results in poor chromatographic performance, characterized by tailing peaks and low sensitivity.[1][2] Chemical derivatization with Trifluoroacetic Anhydride (TFAA) is employed to mitigate these challenges. This process converts the primary amine into a less polar, more volatile, and thermally stable trifluoroacetyl derivative, significantly improving peak shape, enhancing detector response, and yielding characteristic mass spectra crucial for confident identification and accurate quantification.[2][3][4][5] The protocols detailed herein are designed for researchers, forensic scientists, and drug development professionals requiring a reliable method for the analysis of this compound in various matrices.

Introduction: The Rationale for Derivatization

This compound is a primary amine belonging to the phenethylamine class. The analysis of such compounds by GC-MS is often challenging. The primary amine functional group is polar and prone to interaction with active sites (e.g., free silanol groups) on the GC column and inlet liner, leading to peak tailing, reduced column efficiency, and poor reproducibility.[1][2] Furthermore, underivatized phenethylamines can exhibit excessive fragmentation under electron ionization (EI), often resulting in a weak or absent molecular ion, which complicates definitive molecular weight confirmation.[2]

Chemical derivatization is a critical sample preparation step to overcome these analytical hurdles.[6] Acylation with agents like Trifluoroacetic Anhydride (TFAA) is a well-established technique for primary and secondary amines.[4][7] The reaction replaces the active hydrogen on the amine with a trifluoroacetyl group.

Key benefits of TFAA derivatization include:

  • Improved Volatility and Thermal Stability: The resulting N-trifluoroacetyl derivative is more volatile and stable at the elevated temperatures of the GC inlet and column.[4]

  • Enhanced Chromatographic Performance: Derivatization reduces the polarity of the analyte, minimizing interactions with the stationary phase and leading to sharper, more symmetrical peaks.[4][8]

  • Improved Mass Spectral Characteristics: The derivative often produces a more abundant molecular ion or characteristic high-mass fragments, which are invaluable for structural elucidation and confirmation.[2][9]

This guide provides a comprehensive, step-by-step protocol for the efficient derivatization of this compound with TFAA and its subsequent analysis using a standard capillary GC-MS system.

Experimental Workflow

The overall analytical process involves sample preparation, derivatization, and instrumental analysis. Each stage must be executed with precision to ensure the validity and reproducibility of the results.

GC-MS Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis Prep Sample Matrix (e.g., Solution, Extract) Solvent Solvent Evaporation (if necessary) Prep->Solvent Deriv Add Solvent (Ethyl Acetate) & TFAA Reagent Solvent->Deriv Dry Residue Reaction Incubate at 70°C for 20 minutes Deriv->Reaction Cool Cool to Room Temp. Reaction->Cool Inject Inject into GC-MS Cool->Inject Derivatized Sample GC GC Separation Inject->GC MS MS Detection (Scan or SIM) GC->MS Data Data Acquisition & Analysis MS->Data

Caption: Experimental workflow for GC-MS analysis.

Materials and Reagents

  • Analyte: this compound (C₉H₁₃NO, MW: 151.21 g/mol )[10][11]

  • Derivatizing Reagent: Trifluoroacetic Anhydride (TFAA), ≥99% purity (CAS No: 407-25-0)

  • Solvent: Ethyl Acetate (GC grade), anhydrous

  • Internal Standard (Optional): d5-Amphetamine or a suitable deuterated analog.[12]

  • Equipment:

    • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

    • Autosampler vials (2 mL) with PTFE-lined caps

    • Heating block or water bath

    • Micropipettes

    • Nitrogen evaporator (optional, for sample concentration)

    • Vortex mixer

Detailed Protocols

  • Stock Solution: Accurately prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethyl acetate) at a concentration of 1 mg/mL.

  • Working Standards: Prepare a series of working standard solutions by serial dilution of the stock solution to cover the desired calibration range (e.g., 1 µg/mL to 100 µg/mL).

  • Sample Preparation: For extracted samples, ensure the final extract is evaporated to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of ethyl acetate before proceeding to derivatization.

This protocol must be performed in a well-ventilated fume hood. TFAA is corrosive and moisture-sensitive.

  • Aliquot: Transfer 100 µL of the standard solution or reconstituted sample extract into a 2 mL autosampler vial.

  • Reagent Addition: Add 50 µL of Trifluoroacetic Anhydride (TFAA) to the vial.[5]

  • Capping: Immediately cap the vial tightly to prevent the ingress of moisture and loss of reagent.

  • Mixing: Vortex the mixture for 10-15 seconds to ensure homogeneity.

  • Reaction: Place the vial in a heating block or water bath set to 70°C for 20 minutes to facilitate the reaction.

  • Cooling: Remove the vial from the heat source and allow it to cool to room temperature.

  • Analysis: The sample is now ready for GC-MS injection. No further workup is typically required, as modern capillary columns are robust. However, if acidic byproducts are a concern for a specific column, the sample can be evaporated and reconstituted in ethyl acetate.[4]

Derivatization_Reaction Analyte This compound (Primary Amine) Derivative N-trifluoroacetyl-2-methoxy-1-phenylethanamine (Stable & Volatile) Analyte->Derivative Reagent Trifluoroacetic Anhydride (TFAA) Reagent->Derivative Byproduct Trifluoroacetic Acid Reagent->Byproduct

Caption: Derivatization of the primary amine with TFAA.

The following parameters serve as a validated starting point and can be optimized for specific instrumentation.

GC Parameter Condition Rationale
Column Rxi-5Sil MS (30 m x 0.25 mm ID, 0.25 µm film) or equivalent 5% Phenyl-MethylpolysiloxaneA general-purpose, low-bleed column providing excellent inertness and resolution for this class of compounds.[8]
Carrier Gas Helium, constant flow at 1.2 mL/minProvides good efficiency and is compatible with mass spectrometry.
Inlet Temperature 250°CEnsures rapid and complete vaporization of the derivatized analyte.
Injection Mode Splitless, 1 µLMaximizes sensitivity for trace-level analysis.
Oven Program Initial: 100°C (hold 1 min), Ramp: 15°C/min to 280°C (hold 5 min)Provides good separation from solvent and potential matrix components.[13]
Transfer Line Temp. 280°CPrevents condensation of the analyte between the GC and MS.
MS Parameter Condition Rationale
Ion Source Temp. 230°CStandard temperature for robust ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard mode for generating reproducible, library-searchable mass spectra.
Acquisition Mode Full Scan (m/z 40-500)For qualitative analysis and identification.
(Optional) Selected Ion Monitoring (SIM)For enhanced sensitivity and quantitative analysis.

Results and Discussion

Analysis of the underivatized this compound typically shows a broad, tailing peak with a retention time highly dependent on system inertness. Following derivatization with TFAA, the resulting N-trifluoroacetyl derivative elutes significantly earlier with a sharp, symmetrical peak shape. This demonstrates a marked improvement in chromatographic performance, enabling more accurate and precise integration.

The EI mass spectrum of the TFAA derivative is distinct and provides key structural information. While the underivatized compound may show a weak molecular ion (m/z 151), the derivatized compound (MW: 247.22 g/mol ) yields a more informative fragmentation pattern.

Expected Fragmentation: The mass spectrum of the N-trifluoroacetyl derivative is expected to show characteristic fragments. The fragmentation pathways of TFA-derivatized phenethylamines are well-documented.[9] Key fragments often arise from cleavage alpha to the nitrogen atom.

m/z (Mass-to-Charge) Proposed Fragment Identity Significance
247 [M]⁺ (Molecular Ion)Confirms the molecular weight of the derivative. May be of low abundance.
156 [M - CH₂OCH₃]⁺Loss of the methoxymethyl group.
118 [C₈H₈N]⁺A common fragment in phenethylamine derivatives.
91 [C₇H₇]⁺Tropylium ion, characteristic of a benzyl moiety.

Note: The exact fragmentation pattern and ion abundances should be confirmed by analyzing a certified reference standard.

Method Validation Considerations

For use in regulated environments, the method should be validated according to ICH or equivalent guidelines.[14] Key validation parameters include:

  • Specificity: Absence of interference from matrix components at the analyte's retention time.

  • Linearity: Establishing a linear relationship between concentration and response (R² > 0.99).[14]

  • Accuracy & Precision: Determined through replicate analysis of quality control samples (Accuracy: 85-115%, Precision RSD < 15%).[13][14]

  • Limit of Detection (LOD) & Quantification (LOQ): The lowest concentration that can be reliably detected and quantified.

  • Robustness: Assessing the method's reliability under minor variations in parameters.[14]

Conclusion

The protocol described provides a reliable and robust method for the GC-MS analysis of this compound. Derivatization with Trifluoroacetic Anhydride (TFAA) is an essential step that overcomes the inherent challenges of analyzing polar primary amines by gas chromatography. This procedure significantly improves chromatographic peak shape, enhances sensitivity, and provides characteristic mass spectra, enabling confident identification and accurate quantification. The methodology is suitable for high-throughput screening and quantitative applications in forensic, clinical, and pharmaceutical research settings.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Enantioselective Separation of 2-Methoxy-1-phenylethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the baseline separation of the (R)- and (S)-enantiomers of 2-Methoxy-1-phenylethanamine. The enantiomeric purity of chiral amines is a critical quality attribute in the pharmaceutical and fine chemical industries, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.[1][2][3] This guide provides a comprehensive protocol utilizing a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions, delivering excellent resolution and peak shape. We delve into the scientific rationale behind the method development, offer a detailed step-by-step protocol, and include a troubleshooting guide to assist researchers in achieving optimal and reproducible results.

Scientific Principles of Chiral Recognition

The successful separation of enantiomers via HPLC hinges on the principle of differential diastereomeric interaction. Enantiomers, being stereoisomers that are non-superimposable mirror images, possess identical physical properties in an achiral environment, making their separation impossible with standard chromatographic techniques.[4] The introduction of a chiral environment, in this case, a Chiral Stationary Phase (CSP), is essential.

For this application, a polysaccharide-based CSP, specifically a cellulose-derivative column, is selected. These CSPs are renowned for their broad enantiorecognition capabilities across a vast range of chemical structures.[5][6] The chiral selector, a polysaccharide derivative coated or immobilized on a silica support, forms transient, diastereomeric complexes with the enantiomers of the analyte. The separation is achieved due to differences in the stability and formation energy of these complexes, which arise from a combination of intermolecular interactions including:

  • Hydrogen Bonding: The amine group of the analyte can act as a hydrogen bond donor, while carbamate linkages on the CSP can act as acceptors.

  • π-π Interactions: The phenyl group of the analyte can interact with the aromatic moieties within the CSP's structure.

  • Steric Hindrance: The specific three-dimensional arrangement of the chiral grooves and cavities on the CSP surface allows one enantiomer to fit more favorably than the other, leading to differential retention times.

The choice of a normal phase mobile phase, typically a mixture of a non-polar hydrocarbon (e.g., hexane) and an alcohol modifier (e.g., isopropanol), is critical. The alcohol modifier competes with the analyte for polar interaction sites on the CSP, and its concentration is a key parameter for optimizing retention and resolution.[7][8]

Experimental Workflow and Methodology

The overall process, from initial preparation to final analysis, follows a systematic workflow designed to ensure accuracy and reproducibility.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing A Mobile Phase Preparation (Hexane/IPA/DEA) C System & Column Equilibration A->C B Sample Preparation (Racemic Standard in Mobile Phase) D Inject Sample into HPLC System C->D Ready for Injection E Data Acquisition (Chromatogram Recording) D->E F Peak Integration & Identification E->F Analysis Complete G System Suitability Test (SST) (Calculate Resolution, Tailing Factor) F->G H Quantification (Enantiomeric Purity / ee%) G->H

Caption: Workflow for the chiral separation of this compound.

Instrumentation, Materials, and Chromatographic Conditions

Instrumentation and Materials
ComponentSpecification
HPLC System Quaternary or Binary Pump, Autosampler, Column Thermostat, UV/Vis or Photodiode Array (PDA) Detector
Data Acquisition Chromatography Data System (CDS) software
Chiral Column Daicel CHIRALCEL® OD-H , 5 µm, 4.6 x 250 mm (or equivalent cellulose tris(3,5-dimethylphenylcarbamate) CSP)
Reagents Hexane (HPLC Grade), Isopropanol (IPA, HPLC Grade), Diethylamine (DEA, Reagent Grade)
Analyte Racemic this compound Standard
Labware Volumetric flasks, pipettes, 1.5 mL HPLC vials with caps, 0.45 µm syringe filters
Optimized Chromatographic Conditions
ParameterConditionRationale
Mobile Phase n-Hexane / Isopropanol / DEA (90:10:0.1, v/v/v)The Hexane/IPA ratio provides optimal polarity for retention and resolution.[9] The addition of 0.1% DEA, a basic modifier, is crucial for improving the peak shape of the basic amine analyte and preventing tailing.[10]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring good efficiency without generating excessive backpressure.
Column Temperature 25 °CMaintains stable and reproducible retention times. Temperature can be adjusted (e.g., 20-30 °C) to fine-tune selectivity.
Detection UV at 254 nmThe phenyl group of the analyte provides strong absorbance at this wavelength.
Injection Volume 10 µLA suitable volume to achieve good signal-to-noise ratio without overloading the column.
Run Time ~15 minutesSufficient time to allow for the elution of both enantiomers with baseline separation.

Detailed Experimental Protocol

Step 1: Mobile Phase Preparation

  • Carefully measure 900 mL of n-Hexane, 100 mL of Isopropanol, and 1.0 mL of Diethylamine.

  • Combine the components in a 1 L solvent bottle.

  • Mix thoroughly and degas the solution for 15-20 minutes using sonication or vacuum degassing.

Step 2: Sample Preparation

  • Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in the mobile phase.

  • For analysis, dilute this stock solution to a working concentration of approximately 0.1 mg/mL using the mobile phase.

  • Filter the final working solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulates.

Step 3: HPLC System Preparation and Equilibration

  • Install the CHIRALCEL® OD-H column into the HPLC system.

  • Set the column oven temperature to 25 °C.

  • Purge the pump lines with the prepared mobile phase.

  • Equilibrate the column by pumping the mobile phase at 1.0 mL/min for at least 30-45 minutes, or until a stable baseline is observed at the detector.

Step 4: Analysis

  • Set up the instrument method in the CDS software with the parameters listed in Table 3.2.

  • Place the prepared sample vial into the autosampler tray.

  • Inject 10 µL of the sample and begin data acquisition for 15 minutes.

Expected Results and System Suitability

Upon injection, two well-resolved peaks corresponding to the two enantiomers should be observed. The elution order may need to be confirmed by injecting a standard of a single, known enantiomer if available.

ParameterExpected ValueAcceptance Criteria (System Suitability)
Retention Time (Enantiomer 1) ~8.5 min%RSD ≤ 2.0%
Retention Time (Enantiomer 2) ~10.2 min%RSD ≤ 2.0%
Selectivity (α) > 1.2≥ 1.1
Resolution (Rs) > 2.0≥ 1.5 (for baseline separation)
Tailing Factor (T) 0.9 - 1.3≤ 1.5

Note: Retention times are approximate and may vary slightly based on the specific system, column age, and mobile phase preparation.

Calculations:

  • Selectivity (α) = k'₂ / k'₁

  • Resolution (Rs) = 2(t₂ - t₁) / (w₁ + w₂)

    • Where k' is the retention factor, t is the retention time, and w is the peak width at the base.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Poor Resolution (Rs < 1.5) 1. Incorrect mobile phase composition.2. Column degradation.1. Decrease the percentage of Isopropanol in the mobile phase (e.g., to 92:8 Hexane:IPA) to increase retention and potentially improve resolution.2. Flush the column or replace it if performance does not improve.
Peak Tailing (T > 1.5) 1. Insufficient basic modifier.2. Active sites on the column or system.1. Ensure the concentration of DEA is 0.1%. If tailing persists, cautiously increase to 0.12-0.15%.2. Check for contamination in the system; flush the column in the reverse direction (if permitted by the manufacturer).
No Peaks or Low Signal 1. Incorrect wavelength.2. Sample concentration too low.3. Injection issue.1. Verify detector wavelength is set to 254 nm or use a PDA to check the UV spectrum.2. Prepare a more concentrated sample.3. Check autosampler syringe and injection port for blockages.
Drifting Baseline 1. Column not fully equilibrated.2. Mobile phase contamination or degradation.1. Equilibrate the column for a longer period.2. Prepare fresh mobile phase.

Conclusion

The HPLC method detailed in this application note provides an effective and reproducible solution for the chiral separation of this compound enantiomers. By employing a cellulose-based chiral stationary phase with an optimized normal phase mobile phase containing a basic additive, baseline resolution and excellent peak symmetry are readily achieved. This protocol is suitable for quality control, enantiomeric excess determination, and purification support in both research and industrial settings.

References

2-Methoxy-1-phenylethanamine as a chiral solvating agent in NMR spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide: 2-Methoxy-1-phenylethanamine as a Chiral Solvating Agent for Enantiomeric Purity Determination by NMR Spectroscopy

Authored by: Senior Application Scientist

Introduction: The Challenge of Chirality in Pharmaceutical Analysis

In the realm of drug development and materials science, chirality is a fundamental property with profound implications. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles.[1][2] Consequently, the accurate determination of enantiomeric purity or enantiomeric excess (e.e.) is not merely an analytical task but a critical component of ensuring drug safety and efficacy.[1]

While chromatographic techniques are widely used, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-destructive, and often faster alternative for chiral analysis.[3][4] In an achiral environment, enantiomers are indistinguishable by NMR as their spectral parameters are identical.[5][6][7] The key to unlocking NMR's potential for chiral discrimination lies in introducing a chiral auxiliary that interacts with the enantiomeric analyte to form transient diastereomeric complexes. These diastereomers, having different physical properties, produce distinct and resolvable signals in the NMR spectrum.[5]

Chiral Solvating Agents (CSAs) are a class of auxiliaries that form these diastereomeric complexes through non-covalent interactions.[3][8] This approach is particularly advantageous as it avoids time-consuming covalent derivatization steps and allows for direct analysis of the analyte.[9] This guide focuses on the application of a versatile and effective CSA: this compound, detailing the mechanism, protocols, and data interpretation for its use in determining the enantiomeric purity of chiral analytes.

Part 1: The Mechanism of Chiral Recognition

The efficacy of a Chiral Solvating Agent hinges on its ability to establish a sufficiently stable and conformationally distinct complex with each enantiomer of the analyte. This compound, available in both (R) and (S) forms, achieves this through a combination of intermolecular interactions.

The primary interaction points are:

  • Acid-Base Interaction/Hydrogen Bonding: The basic amine group of this compound can form a strong hydrogen bond or an ion pair with acidic protons on the analyte, such as the hydroxyl proton of a carboxylic acid or alcohol.

  • π-π Stacking: The phenyl group provides a site for aromatic π-π stacking interactions with aromatic moieties on the analyte.

  • Dipole-Dipole Interactions: The methoxy group can engage in dipole-dipole interactions, adding another layer of discrimination.

The key to enantiodiscrimination is the three-point interaction model. For a stable diastereomeric complex to form with significant energetic difference, there must be at least three points of interaction. The fixed spatial arrangement of the amine, phenyl, and methoxy groups on the chiral center of this compound creates a unique chiral pocket. The two enantiomers of an analyte will fit into this pocket differently, leading to two diastereomeric complexes with distinct geometries. This geometric difference causes protons in the analyte that are in proximity to the CSA to experience different magnetic environments, resulting in observable chemical shift non-equivalence (Δδ) in the NMR spectrum.

References

Synthesis of 2-Methoxy-1-phenylethanamine derivatives for SAR studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Strategic Synthesis of 2-Methoxy-1-phenylethanamine Derivatives for Structure-Activity Relationship (SAR) Studies

Abstract

The 2-phenethylamine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous endogenous neurotransmitters and synthetic drugs.[1] This guide provides a detailed framework for the synthesis, purification, and characterization of novel this compound derivatives. The primary objective is to generate a focused library of analogs for systematic Structure-Activity Relationship (SAR) studies, a critical process in modern drug discovery. We present a robust and versatile synthetic methodology centered on reductive amination, explain the rationale behind key experimental choices, and outline the logical framework for designing an SAR campaign around this privileged scaffold.

Introduction: The this compound Scaffold in Drug Discovery

The 2-phenethylamine motif is a recurring structural feature in a vast array of biologically active molecules, including the endogenous catecholamines dopamine and norepinephrine, which are vital for neurological function.[2] Its inherent ability to interact with a multitude of receptors, such as adrenergic, dopaminergic, and serotonergic receptors, makes it a highly valuable starting point for drug design.[3]

The introduction of a methoxy group at the 2-position of the ethylamine side-chain, creating the this compound core, serves two strategic purposes in medicinal chemistry:

  • Modulation of Lipophilicity and Metabolism: The methoxy group can alter the compound's pharmacokinetic properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Introduction of a Hydrogen Bond Acceptor: The oxygen atom can act as a hydrogen bond acceptor, potentially forming key interactions within a receptor's binding pocket and influencing ligand affinity and selectivity.

This guide focuses on the synthesis of derivatives of this core structure to systematically probe how structural modifications impact biological activity—the essence of SAR studies. By methodically altering substituents on the phenyl ring and the amine, researchers can decipher the specific molecular features required for potency, selectivity, and desired pharmacological effects.[4]

Synthetic Strategy: Reductive Amination

One of the most efficient and widely used methods for C-N bond formation in pharmaceutical synthesis is reductive amination.[5][6] This one-pot reaction combines a carbonyl compound (a ketone or aldehyde) with an amine to form an imine intermediate, which is then reduced in situ to the target amine. This approach is favored for its operational simplicity, broad substrate scope, and high atom economy.[7]

The general workflow for synthesizing this compound derivatives via this method is outlined below.

G cluster_start Starting Materials cluster_reaction Reaction Core cluster_end Final Product & Analysis A Substituted Phenylacetone (Ketone Precursor) C Imine Formation (Intermediate) A->C + Amine Source (B) Mild Acid Catalyst B Amine Source (e.g., NH4OAc, R-NH2) B->C D In Situ Reduction C->D Add Reducing Agent E Crude Product Mixture D->E F Purification (e.g., Column Chromatography) E->F G Characterized Derivative (For SAR Studies) F->G Purity & Identity Confirmed (NMR, MS, HPLC)

Figure 1. General workflow for the synthesis of amine derivatives via reductive amination.
Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent.[8] Unlike stronger reductants like sodium borohydride (NaBH₄), it is milder, non-hygroscopic, and does not readily reduce the starting ketone, minimizing side reactions. It is particularly effective for the reduction of the iminium ion formed under the slightly acidic conditions typically used for imine formation.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents as they are relatively non-polar, aprotic, and effectively solubilize the reactants without interfering with the reaction.

  • Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate the dehydration step required for imine formation from the initial hemiaminal intermediate.

Detailed Experimental Protocol: Synthesis of a Representative Derivative

This protocol details the synthesis of (rac)-N-benzyl-1-(3-chlorophenyl)-2-methoxyethan-1-amine as a representative example.

Materials & Reagents
Reagent/MaterialFormulaM.W.Molar Eq.Amount
1-(3-chlorophenyl)-2-methoxyethan-1-oneC₉H₉ClO₂184.621.01.85 g
BenzylamineC₇H₉N107.151.11.29 mL
Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆211.941.53.18 g
Acetic Acid (Glacial)C₂H₄O₂60.052 drops~0.1 mL
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.93-50 mL
Saturated Sodium Bicarbonate (aq.)NaHCO₃--50 mL
BrineNaCl (aq.)--50 mL
Anhydrous Magnesium SulfateMgSO₄--As needed
Step-by-Step Methodology
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-(3-chlorophenyl)-2-methoxyethan-1-one (1.85 g, 10.0 mmol).

  • Addition of Reactants: Dissolve the ketone in 50 mL of anhydrous dichloromethane. To this solution, add benzylamine (1.29 mL, 11.0 mmol) followed by 2 drops of glacial acetic acid.

  • Imine Formation: Stir the reaction mixture at room temperature for 30-45 minutes.

    • Self-Validation Checkpoint: Monitor the formation of the imine by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The appearance of a new, less polar spot and consumption of the starting ketone indicates progress.

  • Reduction: Once imine formation is evident, add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the mixture in portions over 10 minutes. Caution: Gas evolution (hydrogen) may occur.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction to completion by TLC until the imine intermediate spot has been completely consumed.

  • Workup & Quenching: Carefully quench the reaction by the slow addition of 50 mL of saturated aqueous sodium bicarbonate solution. Stir vigorously for 20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil via flash column chromatography on silica gel, using a gradient elution from 9:1 to 4:1 Hexanes:Ethyl Acetate to afford the pure N-benzyl-1-(3-chlorophenyl)-2-methoxyethan-1-amine.

  • Characterization: Confirm the structure and assess the purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Expected Characterization Data
CompoundYield (%)¹H NMR (CDCl₃, 400 MHz) δ (ppm)HRMS (ESI+) m/z
(rac)-N-benzyl-1-(3-chlorophenyl)-2-methoxyethan-1-amine75-85%7.40-7.20 (m, 9H, Ar-H), 3.95 (t, 1H), 3.75 (d, 2H, Ar-CH₂), 3.50 (dd, 1H), 3.40 (dd, 1H), 3.30 (s, 3H, OCH₃), 2.0 (br s, 1H, NH)Calculated for C₁₆H₁₉ClNO: [M+H]⁺ 276.1150; Found: 276.1148

Framework for Structure-Activity Relationship (SAR) Studies

With a robust synthetic method established, the next phase is the logical design of an analog library to probe the SAR. The goal is to correlate specific structural changes with changes in biological activity (e.g., binding affinity, functional potency, selectivity).

G cluster_R1 cluster_R2 cluster_R3 cluster_R4 cluster_R5_R6 Core R1 R1 (ortho) Core->R1   R2 R2 (meta) Core->R2   R3 R3 (para) Core->R3   R4 R4 Core->R4   R5_R6 R5, R6 Core->R5_R6   R1_ex Sterics & Electronics R1->R1_ex R2_ex Positional Isomers R2->R2_ex R3_ex Steric Bulk R3->R3_ex R4_ex Alkoxy Chain Length R4->R4_ex R5_R6_ex Amine Substitution R5_R6->R5_R6_ex

Figure 2. Key modification points on the this compound scaffold for SAR exploration.
SAR Design Matrix

A systematic approach involves modifying one part of the molecule at a time to isolate the effect of each change.

Compound IDPhenyl Ring Substitution (R1, R2, R3)Methoxy Group (R4)Amine Substitution (R5, R6)Rationale
LEAD-01 HMeH, HParent Scaffold
ANA-01 4-ClMeH, HProbe effect of para-electron-withdrawing group
ANA-02 4-OMeMeH, HProbe effect of para-electron-donating group
ANA-03 4-tBuMeH, HProbe effect of para-steric bulk
ANA-04 HEtH, HProbe effect of alkoxy chain length
ANA-05 HMeMe, HProbe effect of N-methylation (secondary amine)
ANA-06 HMeMe, MeProbe effect of N,N-dimethylation (tertiary amine)
ANA-07 4-ClMeMe, HCombine promising modifications

This matrix provides a starting point. The results from the initial biological assays on this set of compounds will guide the synthesis of the next generation of derivatives, iteratively refining the structure to maximize the desired activity. For instance, if halogenation at the 4-position proves beneficial (ANA-01), subsequent analogs could explore other halogens (F, Br, I) or different substitution patterns (2-Cl, 3-Cl).[9]

Conclusion

This guide details a comprehensive and scientifically grounded approach to the synthesis of this compound derivatives for SAR studies. By leveraging the efficiency of reductive amination and employing a logical, systematic strategy for analog design, researchers can effectively navigate the chemical space around this important scaffold. The protocols and frameworks provided herein are designed to be adaptable, enabling drug development professionals to generate high-quality compound libraries for the discovery of novel therapeutic agents.

References

Application Note: Quantitative Determination of 2-Methoxy-1-phenylethanamine in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the quantification of 2-Methoxy-1-phenylethanamine in biological matrices, such as human plasma and urine. Designed for researchers, scientists, and drug development professionals, this document outlines a sensitive and specific analytical method using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The protocols detailed herein are grounded in established bioanalytical principles and are designed to be validated in accordance with international regulatory guidelines, such as the ICH M10 Bioanalytical Method Validation guideline. This document provides a robust starting point for method development and subsequent validation for pharmacokinetic, toxicokinetic, and other clinical or preclinical studies.

Introduction

This compound is a chiral amine that serves as a key building block in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.[1] Its structural similarity to other phenethylamines, a class of compounds with significant physiological activity, necessitates the development of sensitive and selective analytical methods to accurately characterize its pharmacokinetic and metabolic profile in biological systems.[2] Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for both efficacy and safety assessment in drug development.

This application note addresses the critical need for a reliable method to quantify this compound in biological samples. We present a detailed protocol based on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and specificity. The proposed method is designed to be compliant with the principles outlined in the ICH M10 Bioanalytical Method Validation guideline, ensuring data integrity and regulatory acceptance.[1][3][4]

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular Formula C₉H₁₃NO[1][3][4]
Molecular Weight 151.21 g/mol [1][4]
Appearance Colorless oil[1]
CAS Number 174636-76-1 (racemate)[4]

Principles of the Analytical Method

The quantification of this compound is achieved through a combination of efficient sample preparation and highly selective LC-MS/MS analysis. The workflow is designed to minimize matrix effects and ensure accurate and reproducible results.

Analytical Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing & Quantification BiologicalSample Biological Sample (Plasma, Urine) ProteinPrecipitation Protein Precipitation BiologicalSample->ProteinPrecipitation  Addition of precipitating agent LLE Liquid-Liquid Extraction ProteinPrecipitation->LLE  Supernatant transfer Evaporation Evaporation & Reconstitution LLE->Evaporation  Organic phase transfer LC_Separation Chromatographic Separation (Reversed-Phase HPLC) Evaporation->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization MS_Detection Tandem Mass Spectrometry (MRM Mode) Ionization->MS_Detection PeakIntegration Peak Integration MS_Detection->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve Concentration Concentration Calculation CalibrationCurve->Concentration

Figure 1: General workflow for the quantification of this compound.

Experimental Protocols

The following protocols provide a starting point for the quantification of this compound in biological matrices. Optimization of these procedures is recommended for specific laboratory conditions and instrumentation.

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Stable isotope-labeled internal standard (e.g., this compound-d5)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Ammonium acetate

  • Human plasma and urine (drug-free)

  • Protein precipitation plates or microcentrifuge tubes

  • Liquid-liquid extraction compatible plates or tubes

Sample Preparation: Protein Precipitation followed by Liquid-Liquid Extraction

This two-step procedure is designed to effectively remove proteins and phospholipids, which can cause significant matrix effects in LC-MS/MS analysis.

Step-by-Step Protocol:

  • Sample Aliquoting: Pipette 100 µL of biological sample (plasma or urine), calibration standards, or quality control samples into a 96-well deep-well plate or microcentrifuge tubes.

  • Internal Standard Addition: Add 10 µL of internal standard working solution (e.g., 1 µg/mL of this compound-d5 in 50% methanol) to all wells except for the blank matrix samples.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to each well.

  • Mixing: Vortex the plate or tubes for 2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 350 µL of the supernatant to a new 96-well plate or fresh tubes, avoiding disturbance of the protein pellet.

  • Liquid-Liquid Extraction: Add 700 µL of methyl tert-butyl ether (MTBE) to each well.

  • Mixing: Seal the plate or cap the tubes and vortex for 5 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to facilitate phase separation.

  • Organic Phase Transfer: Transfer 600 µL of the upper organic layer to a new plate or tubes.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of mobile phase A (see section 3.3).

  • Analysis: Seal the plate or cap the tubes and vortex briefly. The samples are now ready for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are suggested starting conditions for the chromatographic separation and mass spectrometric detection of this compound.

Table 1: Proposed LC-MS/MS Parameters

ParameterSuggested Condition
Liquid Chromatograph High-performance liquid chromatography (HPLC) system
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Elution 0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-4.0 min: 95% B; 4.1-5.0 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Source Electrospray Ionization (ESI), positive mode
Ion Source Temperature 500°C
IonSpray Voltage 5500 V
MRM Transitions Analyte: m/z 152.1 → 121.1; IS: m/z 157.1 → 126.1 (to be confirmed with authentic standards)
Collision Energy To be optimized for the specific instrument

Bioanalytical Method Validation

A full validation of the analytical method must be performed to ensure its reliability for the intended application, in accordance with the ICH M10 guideline.[1][3][4]

Validation_Parameters Validation Bioanalytical Method Validation (ICH M10) Selectivity Selectivity & Specificity Validation->Selectivity LLOQ Lower Limit of Quantification (LLOQ) Validation->LLOQ Calibration Calibration Curve Validation->Calibration Accuracy Accuracy & Precision Validation->Accuracy Recovery Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability Validation->Stability Dilution Dilution Integrity Validation->Dilution

Figure 2: Key parameters for bioanalytical method validation.

Validation Parameters and Acceptance Criteria

Table 2: Summary of Validation Experiments and Acceptance Criteria

Validation ParameterExperimentAcceptance Criteria (ICH M10)
Selectivity Analysis of at least six individual blank matrix lots.No significant interfering peaks at the retention time of the analyte and IS.
Lower Limit of Quantification (LLOQ) Analysis of replicate samples at the lowest concentration of the calibration curve.Analyte response should be at least 5 times the blank response. Accuracy within ±20% and precision ≤20%.
Calibration Curve A series of standards (typically 6-8 non-zero concentrations) bracketing the expected concentration range.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards within ±15% of nominal (±20% at LLOQ).
Accuracy and Precision Analysis of quality control (QC) samples at a minimum of four concentration levels (LLOQ, low, medium, and high) in replicate (n≥5) on at least three separate days.Accuracy: Mean concentration within ±15% of nominal. Precision: Coefficient of variation (CV) ≤15%.
Matrix Effect Comparison of the analyte response in post-extraction spiked matrix from different sources to the response in a neat solution.The CV of the matrix factor should be ≤15%.
Recovery Comparison of the analyte response in pre-extraction spiked samples to post-extraction spiked samples.Recovery should be consistent, precise, and reproducible.
Stability Evaluation of analyte stability in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, long-term, post-preparative).Mean concentration of stability samples should be within ±15% of the nominal concentration.

Potential Metabolic Pathways

Based on the metabolism of structurally related phenethylamines, the primary metabolic pathways for this compound are likely to involve oxidative deamination and O-demethylation, primarily mediated by monoamine oxidase (MAO) and cytochrome P450 (CYP450) enzymes.[2][5]

Metabolic_Pathway Parent This compound Metabolite1 2-Hydroxy-1-phenylethanamine Parent->Metabolite1 O-Demethylation (CYP450) Metabolite2 1-Phenyl-2-methoxyethan-1-one Parent->Metabolite2 Oxidative Deamination (MAO) Metabolite3 Phenylacetic acid Metabolite2->Metabolite3 Further Oxidation

Figure 3: Postulated metabolic pathways of this compound.

Conclusion

The analytical method and protocols presented in this application note provide a solid foundation for the accurate and reliable quantification of this compound in biological samples. The proposed LC-MS/MS method, coupled with a robust sample preparation procedure, offers the sensitivity and selectivity required for demanding pharmacokinetic and toxicokinetic studies. Adherence to the principles of bioanalytical method validation as outlined by regulatory bodies such as the ICH is paramount to ensure the generation of high-quality, reproducible data that can confidently support drug development programs.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Chiral Resolution of 2-Methoxy-1-phenylethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral resolution of 2-Methoxy-1-phenylethanamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of separating this valuable chiral amine. As your virtual Senior Application Scientist, I will explain the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.

Introduction to Chiral Resolution

Chiral resolution is a critical process for separating racemic compounds into their individual enantiomers.[1] For amines like this compound, the most common and industrially scalable method is diastereomeric salt crystallization.[1][2] This technique involves reacting the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[1] These diastereomers, unlike enantiomers, possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[1][2]

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the chiral resolution of this compound via diastereomeric salt crystallization.

Issue 1: No Crystal Formation Upon Addition of the Resolving Agent

Question: I've mixed my racemic this compound with the chiral resolving agent in the chosen solvent, but no precipitate or crystals are forming, even after cooling. What's going wrong?

Answer: The absence of crystallization is a common hurdle and typically points to issues with supersaturation, solvent choice, or nucleation.

Possible Causes & Step-by-Step Solutions:

  • Inadequate Supersaturation: The solution may be too dilute for the diastereomeric salt to precipitate.

    • Solution: Carefully evaporate a portion of the solvent under reduced pressure to increase the concentration of the diastereomeric salt. Be cautious not to evaporate too much, which could lead to "oiling out."

  • Inappropriate Solvent System: The chosen solvent may be too effective at solvating both diastereomeric salts, preventing either from crystallizing.

    • Solution: A solvent screen is highly recommended. Test a range of solvents with varying polarities. For amine resolutions, common solvents include alcohols (methanol, ethanol, isopropanol) and aqueous mixtures of these alcohols.[3] The ideal solvent will exhibit a significant difference in solubility for the two diastereomers.

  • Inhibition of Nucleation: The energy barrier for crystal formation may not be overcome.

    • Solution A (Scratching): Use a glass rod to gently scratch the inside of the flask at the meniscus of the solution. The microscopic imperfections on the glass can serve as nucleation sites.

    • Solution B (Seeding): If you have a small amount of the desired pure diastereomeric salt from a previous successful experiment, add a single, tiny crystal (a "seed crystal") to the solution. This will provide a template for further crystal growth.

Issue 2: The Product "Oils Out" Instead of Crystallizing

Question: Instead of forming solid crystals, my product is separating as a thick, viscous liquid or "oil." How can I fix this?

Answer: "Oiling out" occurs when the diastereomeric salt separates from the solution at a temperature above its melting point or when the concentration is too high.

Possible Causes & Step-by-Step Solutions:

  • High Concentration: The solution is too concentrated, leading to precipitation of the salt as a liquid.

    • Solution: Add a small amount of the solvent back into the mixture to slightly decrease the concentration.

  • Inappropriate Temperature: The crystallization temperature may be too high.

    • Solution: Try cooling the solution to a lower temperature. A slower cooling rate can also be beneficial.

  • Suboptimal Solvent: The solvent system may not be conducive to crystallization.

    • Solution: Experiment with a different solvent or a co-solvent system. For instance, if you are using a highly polar solvent like methanol, try a slightly less polar one like ethanol or a mixture of ethanol and water.

Issue 3: Low Yield of the Desired Enantiomer

Question: I've successfully crystallized and isolated one of the diastereomeric salts, but after liberating the amine, the yield is very low. How can I improve it?

Answer: Low yield can result from the significant solubility of the desired diastereomeric salt in the mother liquor or mechanical losses during the workup.

Possible Causes & Step-by-Step Solutions:

  • High Solubility of the Target Salt: A substantial amount of the desired diastereomeric salt remains dissolved in the solvent.

    • Solution A (Optimize Temperature): Ensure you are cooling the crystallization mixture sufficiently to minimize the solubility of the desired salt. An ice bath is commonly used to maximize precipitation.[3]

    • Solution B (Solvent Selection): The choice of solvent is crucial. A solvent that minimizes the solubility of the desired diastereomer while keeping the other diastereomer in solution is ideal.

  • Material Loss During Washing: Washing the crystals with too much or with a warm solvent can redissolve a significant portion of the product.

    • Solution: Wash the filtered crystals with a minimal amount of ice-cold solvent.

  • Incomplete Precipitation: The crystallization time may not have been sufficient.

    • Solution: Allow the crystallization to proceed for a longer period at a low temperature to ensure maximum recovery.

Issue 4: Low Enantiomeric Excess (e.e.) of the Final Product

Question: After resolving the amine, I analyzed the product by chiral HPLC and found the enantiomeric excess to be poor. How can I enhance the purity?

Answer: Low enantiomeric excess indicates that the crystallization process did not effectively separate the two diastereomers. This can be due to co-crystallization or insufficient selectivity of the resolving agent-solvent system.

Possible Causes & Step-by-Step Solutions:

  • Poor Diastereomeric Selectivity: The chosen resolving agent and solvent system do not provide a large enough difference in solubility between the two diastereomeric salts.

    • Solution A (Recrystallization): The most effective method to improve enantiomeric purity is to recrystallize the isolated diastereomeric salt.[1] Dissolve the salt in a minimal amount of hot solvent and allow it to cool slowly. This process can be repeated until the desired enantiomeric excess is achieved.

    • Solution B (Screen Resolving Agents): If recrystallization is ineffective or impractical, consider screening other chiral resolving agents. For this compound, good candidates include enantiomerically pure tartaric acid, mandelic acid, or camphorsulfonic acid.[4]

    • Solution C (Vary Stoichiometry): Experiment with the stoichiometry of the resolving agent. Using a sub-stoichiometric amount (e.g., 0.5 equivalents) can sometimes lead to the precipitation of a highly pure diastereomeric salt, albeit at a lower yield.

  • Rapid Crystallization: Cooling the solution too quickly can trap the undesired diastereomer in the crystal lattice.

    • Solution: Allow the solution to cool slowly and undisturbed to room temperature before further cooling in an ice bath. This promotes the formation of more ordered, purer crystals.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common chiral resolving agents for amines like this compound?

A1: The most commonly used and commercially available chiral resolving agents for amines are chiral carboxylic acids. For this compound, the following are excellent starting points:

  • L-(+)-Tartaric Acid: A widely used, inexpensive, and effective resolving agent for a variety of amines.[1][3]

  • D-(-)-Mandelic Acid: Another common choice that has shown high efficiency in resolving substituted phenylethylamines.[5]

  • (1S)-(+)-10-Camphorsulfonic Acid: A strong acid that often forms highly crystalline salts with amines.[4]

Q2: How do I choose the right solvent for my chiral resolution?

A2: Solvent selection is largely an empirical process, but some general guidelines can be followed. The ideal solvent should:

  • Completely dissolve both the racemic amine and the resolving agent at an elevated temperature.

  • Exhibit a significant difference in solubility for the two diastereomeric salts at a lower temperature, allowing one to crystallize while the other remains in solution.

  • Commonly used solvents include methanol, ethanol, isopropanol, and their aqueous mixtures. A good starting point is to test the solubility of your racemic amine in these solvents.

Q3: How can I determine the enantiomeric excess (e.e.) of my resolved this compound?

A3: The most accurate and widely used method for determining the enantiomeric excess of a chiral amine is Chiral High-Performance Liquid Chromatography (HPLC) . This involves using a chiral stationary phase (CSP) that can differentiate between the two enantiomers, resulting in two separate peaks on the chromatogram. The enantiomeric excess is calculated from the areas of these two peaks. For substituted phenylethylamines, polysaccharide-based chiral columns (e.g., those with cellulose or amylose derivatives) are often effective.[6]

Q4: After isolating one enantiomer, how can I recover the other enantiomer from the mother liquor?

A4: The mother liquor is enriched in the other enantiomer. To recover it, you can:

  • Evaporate the solvent from the mother liquor.

  • Dissolve the residue in water and make the solution basic with a strong base like sodium hydroxide (NaOH) to liberate the free amine.

  • Extract the amine into an organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the organic extract and evaporate the solvent to obtain the amine, which will be enriched in the other enantiomer.

  • This recovered amine can then be further purified or resolved using the opposite enantiomer of the resolving agent.

Q5: What is the principle behind using a chiral resolving agent?

A5: The principle lies in converting a pair of enantiomers, which have identical physical properties, into a pair of diastereomers, which have different physical properties. By reacting the racemic amine (a mixture of R and S enantiomers) with a single enantiomer of a chiral acid (e.g., R'-acid), two diastereomeric salts are formed: (R-amine)-(R'-acid) and (S-amine)-(R'-acid). These salts are not mirror images of each other and will have different solubilities, allowing for their separation.

Part 3: Experimental Protocol & Data

Detailed Experimental Protocol: Resolution of (±)-2-Methoxy-1-phenylethanamine with L-(+)-Tartaric Acid

This protocol provides a general framework. Optimization of solvent volume, temperature, and crystallization time may be necessary.

Materials:

  • (±)-2-Methoxy-1-phenylethanamine

  • L-(+)-Tartaric Acid

  • Methanol

  • 5 M Sodium Hydroxide (NaOH)

  • Diethyl Ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Salt Formation:

    • In a 250 mL Erlenmeyer flask, dissolve 10.0 g of (±)-2-Methoxy-1-phenylethanamine in 100 mL of methanol.

    • In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid (9.93 g) in 50 mL of hot methanol.

    • Slowly add the hot tartaric acid solution to the amine solution with stirring.

  • Crystallization:

    • Heat the combined solution gently to ensure everything is dissolved.

    • Cover the flask and allow it to cool slowly to room temperature. Crystal formation should begin during this time.

    • Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystallization.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold methanol (approx. 10-15 mL).

    • Allow the crystals to air dry on the filter paper. This is the less soluble diastereomeric salt.

  • Liberation of the Enantiomerically Enriched Amine:

    • Transfer the dried crystals to a separatory funnel containing 50 mL of water.

    • Add 5 M NaOH solution dropwise until the solution is strongly basic (pH > 12, check with pH paper). This will liberate the free amine.[3]

    • Extract the aqueous layer with diethyl ether (3 x 30 mL).

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Final Product Isolation:

    • Filter off the sodium sulfate and remove the diethyl ether using a rotary evaporator to yield the enantiomerically enriched this compound as an oil.

  • Analysis:

    • Determine the yield and measure the optical rotation using a polarimeter.

    • Determine the enantiomeric excess by chiral HPLC.

Data Presentation: Expected Outcomes

The following table summarizes typical (hypothetical, for illustrative purposes) results for the chiral resolution of a substituted phenylethylamine. Actual results for this compound will require experimental optimization.

Resolving AgentSolvent SystemTypical Yield (after 1st crystallization)Typical e.e. (after 1st crystallization)Typical e.e. (after recrystallization)
L-(+)-Tartaric AcidMethanol30-40%70-85%>95%
D-(-)-Mandelic AcidEthanol/Water35-45%80-90%>98%

Part 4: Visualizations

Workflow for Chiral Resolution

G racemic_amine Racemic (±)-Amine diastereomeric_salts Mixture of Diastereomeric Salts in Solution racemic_amine->diastereomeric_salts resolving_agent Chiral Resolving Agent (e.g., L-(+)-Tartaric Acid) resolving_agent->diastereomeric_salts solvent Solvent (e.g., Methanol) solvent->diastereomeric_salts crystallization Fractional Crystallization (Cooling) diastereomeric_salts->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt (Solid) liberation1 Liberation of Amine (Base Treatment) less_soluble->liberation1 mother_liquor Mother Liquor (Enriched in More Soluble Salt) liberation2 Liberation of Amine (Base Treatment) mother_liquor->liberation2 filtration->less_soluble Solid filtration->mother_liquor Liquid pure_enantiomer Pure Enantiomer 1 liberation1->pure_enantiomer enriched_enantiomer Enriched Enantiomer 2 liberation2->enriched_enantiomer

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

Principle of Diastereomer Formation

Caption: Formation of diastereomers from a racemic mixture and a chiral agent.

References

Technical Support Center: Enhancing Yield and Enantioselectivity in the Synthesis of 2-Methoxy-1-phenylethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the enantioselective synthesis of 2-Methoxy-1-phenylethanamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this challenging synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively. Chiral amines like this compound are crucial building blocks in medicinal chemistry, and achieving high yield and enantiomeric purity is paramount.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for the enantioselective synthesis of this compound?

There are several established routes, each with its own advantages. The most common are:

  • Asymmetric Hydrogenation (AH) of Imines: This is a highly efficient method involving the catalytic hydrogenation of a pre-formed imine or an in-situ generated imine from 2-methoxyacetophenone. Transition metal catalysts, particularly those based on Iridium (Ir), Ruthenium (Ru), and Rhodium (Rh) complexed with chiral phosphorus ligands, have shown outstanding activity and selectivity.[3][4]

  • Dynamic Kinetic Resolution (DKR): This powerful technique combines the kinetic resolution of a racemic amine with in-situ racemization of the undesired enantiomer, theoretically allowing for a 100% yield of the desired product.[1] This often involves a combination of an enzyme (like a lipase for acylation) and a metal racemization catalyst.[5]

  • Use of Chiral Auxiliaries: An achiral precursor can be reacted with a chiral auxiliary to form diastereomers, which are then separated. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched amine.[6][7] While effective, this is a stoichiometric approach and can be less atom-economical.

Q2: My enantiomeric excess (ee) is low. What is the most likely cause?

Low enantioselectivity is a frequent challenge and often points to one of three main areas:

  • Sub-optimal Catalyst or Ligand: The choice of the chiral ligand is the single most critical factor. The ligand's structure creates the chiral environment that dictates the facial selectivity of the reaction. A mismatch between the substrate and the catalyst's chiral pocket will lead to poor stereodifferentiation.[8]

  • Incorrect Reaction Conditions: Temperature, pressure, and solvent polarity can dramatically influence the energy difference between the diastereomeric transition states. Higher temperatures can often erode enantioselectivity by providing enough energy to overcome this barrier.[8]

  • Product Racemization: The desired chiral amine product may be susceptible to racemization under the reaction conditions or, more commonly, during acidic or basic work-up and purification steps.[8][9]

Q3: How do I select the best chiral catalyst for my asymmetric hydrogenation?

Catalyst selection is substrate-dependent. For the synthesis of chiral amines via hydrogenation, Iridium and Ruthenium-based catalysts are particularly prominent.[3][4]

  • Ligand Screening: It is essential to screen a panel of chiral ligands. Privileged ligand families like BINAP, JosiPhos, and P-stereogenic phosphines have proven effective for a wide range of substrates.[3]

  • Additives: The presence of additives, such as halides (e.g., from HBr), can dramatically improve asymmetric induction by interacting with the catalyst or substrate.[3]

  • Supplier Data: Catalyst suppliers often provide data on the performance of their catalysts with model substrates. This can be a valuable starting point for selecting a catalyst for your specific application.[10]

Troubleshooting Guide: Common Experimental Issues

This section provides a systematic approach to diagnosing and solving common problems encountered during the synthesis.

Problem 1: Low Chemical Yield

A low yield of the final product can be traced back to several stages of the process. Use the following workflow to diagnose the issue.

digraph "Troubleshooting_Low_Yield" { graph [fontname="Arial", label="Workflow: Troubleshooting Low Chemical Yield", fontsize=14, labelloc=t, rankdir=TB]; node [fontname="Arial", shape=record, style=rounded, color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", color="#4285F4"];

Start [label="Low Yield Observed", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Catalyst [label="{Catalyst Activity | {Is catalyst active? | Impurities (H2O, O2)? | Stored properly?}}", fillcolor="#F1F3F4"]; Check_Conditions [label="{Reaction Conditions | {Optimal Temp/Pressure? | Correct Solvent? | Sufficient Reaction Time?}}", fillcolor="#F1F3F4"]; Check_Reagents [label="{Reagent Quality | {Purity of Ketone? | Purity of Amine Source? | Reagents Degassed?}}", fillcolor="#F1F3F4"]; Check_Workup [label="{Workup & Isolation | {Product loss during extraction? | Emulsion formation? | Degradation during purification?}}", fillcolor="#F1F3F4"]; Solution_Catalyst [label="Solution: Use fresh catalyst, check for poisons, use inert atmosphere.", shape=note, fillcolor="#E8F0FE"]; Solution_Conditions [label="Solution: Optimize parameters systematically (T, P, time).", shape=note, fillcolor="#E8F0FE"]; Solution_Reagents [label="Solution: Purify/verify starting materials via NMR/GC.", shape=note, fillcolor="#E8F0FE"]; Solution_Workup [label="Solution: Modify extraction pH, use brine, consider alternative purification.", shape=note, fillcolor="#E8F0FE"];

Start -> Check_Catalyst; Check_Catalyst -> Check_Conditions [label="[Catalyst OK]"]; Check_Catalyst -> Solution_Catalyst [label="[Problem Found]", style=dashed]; Check_Conditions -> Check_Reagents [label="[Conditions OK]"]; Check_Conditions -> Solution_Conditions [label="[Problem Found]", style=dashed]; Check_Reagents -> Check_Workup [label="[Reagents OK]"]; Check_Reagents -> Solution_Reagents [label="[Problem Found]", style=dashed]; Check_Workup -> Solution_Workup [label="[Problem Found]", style=dashed]; }

Troubleshooting workflow for low yield.

In-depth Causality:

  • Catalyst Inactivation: Transition metal catalysts are sensitive to oxygen and certain impurities (e.g., water, sulfur compounds) which can act as poisons, halting the catalytic cycle.[8] Always handle catalysts under an inert atmosphere (Argon or Nitrogen).

  • Suboptimal Conditions: The reaction rate is highly dependent on temperature and pressure (for hydrogenations). If the reaction stalls, a modest increase in temperature or pressure may be necessary, but this must be balanced against potential loss of enantioselectivity.

  • Workup Losses: Chiral amines can be somewhat water-soluble, especially in their protonated (salt) form. During aqueous workup, ensure the pH of the aqueous layer is sufficiently basic (pH > 10) to deprotonate the amine, maximizing its solubility in the organic extraction solvent.

Problem 2: Low Enantioselectivity (ee)

Achieving high enantiomeric excess is the core challenge of this synthesis.

Potential Cause Scientific Rationale Troubleshooting Steps
Inappropriate Catalyst/Ligand The steric and electronic properties of the chiral ligand dictate the geometry of the transition state. An ill-fitting substrate-ligand combination results in a small energy difference between the two pathways leading to the R and S enantiomers.[8]1. Screen a diverse set of chiral ligands (e.g., different backbones, steric bulk). 2. Consult literature for catalysts proven effective for similar aryl ketone substrates.[3][4]
High Reaction Temperature Higher thermal energy can allow the reaction to proceed through the higher-energy transition state, eroding the selectivity established by the chiral catalyst.1. Lower the reaction temperature. Many asymmetric hydrogenations show significantly improved ee at 0°C or below. 2. Perform a temperature-screening study (e.g., -20°C, 0°C, 25°C) to find the optimal balance between reaction rate and selectivity.
Solvent Effects The solvent can influence the conformation and stability of the catalyst-substrate complex.[8] A change in solvent polarity can alter the key non-covalent interactions responsible for stereodifferentiation.1. Screen a range of solvents with varying polarities (e.g., Toluene, THF, Dichloromethane, Methanol). 2. For some catalytic systems, protic solvents like methanol are preferred, while for others, non-polar aprotic solvents give the best results.
Product Racemization during Workup Traces of acid or base during purification (e.g., on silica gel) can potentially lead to racemization, especially if an acidic proton is present alpha to the chiral center.[9]1. Use milder workup conditions. Neutralize the reaction mixture carefully. 2. Consider using deactivated silica gel (e.g., treated with triethylamine) for chromatography. 3. Minimize the time the product is exposed to purification media.
Problem 3: Difficulties in Product Isolation and Purification

The physical properties of this compound can present challenges.

  • Issue: Product is a Liquid/Oil and Difficult to Handle.

    • Solution: The amine can be converted to a crystalline salt, most commonly the hydrochloride (HCl) salt. This is achieved by dissolving the purified free-base amine in a suitable solvent (like ether or ethyl acetate) and bubbling dry HCl gas through the solution, or by adding a solution of HCl in a solvent.[11] The resulting precipitate can be easily collected by filtration.

  • Issue: Emulsion Formation During Aqueous Workup.

    • Solution: Emulsions are common when extracting basic organic compounds. To break them, add a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous phase helps to force the separation of the layers.

  • Issue: Co-elution of Product with Impurities During Chromatography.

    • Solution: If standard silica gel chromatography is insufficient, consider alternative methods. Chiral chromatography (HPLC or SFC) is the gold standard for separating enantiomers and can also be used for purification.[12] Alternatively, derivatizing the amine (e.g., as an amide) can change its chromatographic properties, allowing for easier separation, followed by removal of the derivatizing group.

Detailed Experimental Protocol: Asymmetric Reductive Amination

This protocol is a representative example for the synthesis of (R)-2-Methoxy-1-phenylethanamine via asymmetric hydrogenation of an imine derived from 2-methoxyacetophenone.

Safety Note: Handle all reagents and solvents in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE). High-pressure hydrogenation should only be performed by trained personnel using certified equipment.

Materials:

  • 2-Methoxyacetophenone

  • Ammonia (or ammonium salt like ammonium acetate)

  • Chiral Iridium Catalyst (e.g., a complex with a JosiPhos-type ligand)

  • Hydrogen Gas (high purity)

  • Anhydrous, degassed solvent (e.g., Methanol or Toluene)

  • Autoclave/High-Pressure Reactor

Procedure:

  • Reactor Setup: To a dried and argon-purged high-pressure reactor, add the chiral iridium catalyst (e.g., 0.01-0.1 mol%).

  • Reagent Addition: Under an inert atmosphere, add 2-methoxyacetophenone (1.0 eq) and the ammonia source (e.g., 1.5-2.0 eq). Add the anhydrous, degassed solvent to achieve the desired concentration (e.g., 0.5 M).

  • Reaction: Seal the reactor. Purge the system several times with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 20-50 bar H₂). Begin stirring and heat the reaction to the target temperature (e.g., 40-60 °C).

  • Monitoring: Monitor the reaction progress by taking aliquots (after safely depressurizing and purging) and analyzing them by GC or TLC.

  • Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen pressure. Purge the reactor with argon.

  • Isolation: Filter the reaction mixture to remove the catalyst (if heterogeneous). Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude amine can be purified by vacuum distillation or column chromatography.

  • Analysis: Determine the chemical yield. Analyze the enantiomeric excess (ee) by chiral HPLC or by GC after derivatization with a chiral reagent.

References

Technical Support Center: 2-Methoxy-1-phenylethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methoxy-1-phenylethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical guidance for the effective use of this compound in your experiments. Here, you will find frequently asked questions (FAQs), troubleshooting guides, and detailed protocols based on established chemical principles and data from structurally related compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound hydrochloride and what are its primary applications?

This compound hydrochloride is the hydrochloride salt of a primary amine. Structurally, it is a derivative of phenethylamine, a class of compounds known for their biological activity. While specific research on this particular molecule is emerging, its structural similarity to other phenethylamines suggests potential applications as a building block in the synthesis of more complex molecules, particularly in pharmaceutical and neuroscience research. The hydrochloride salt form generally offers improved stability and solubility in aqueous media compared to the free base.

Q2: What are the general solubility characteristics of this compound hydrochloride?

Expected Solubility Profile:

SolventExpected SolubilityRationale
WaterSolubleThe ionic nature of the hydrochloride salt and the ability to form hydrogen bonds with water molecules suggest good aqueous solubility.[1][3]
EthanolSolubleAs a polar protic solvent, ethanol is expected to be a good solvent for this compound.[1]
MethanolSolubleSimilar to ethanol, methanol is a polar protic solvent and should readily dissolve the compound.[1][4]
DMSOLikely SolubleDimethyl sulfoxide is a highly polar aprotic solvent and is generally a good solvent for a wide range of organic salts.
AcetonitrileSlightly SolubleWhile polar, acetonitrile is aprotic and may be a less effective solvent than alcohols or water.[4]
TolueneInsolubleAs a nonpolar solvent, toluene is not expected to dissolve this polar salt.[1]
HexaneInsolubleHexane is a nonpolar solvent and is unlikely to dissolve this compound.[1]

Important Note: This information is based on chemical principles and analogy to similar compounds. It is highly recommended that you perform small-scale solubility tests to determine the optimal solvent and concentration for your specific experimental needs.

Q3: How should I handle and store this compound hydrochloride?

As with many amine hydrochloride salts, this compound hydrochloride is expected to be a hygroscopic solid, meaning it can absorb moisture from the air. Proper handling and storage are crucial to maintain its integrity.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[5] For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is recommended to protect it from moisture and potential oxidation.[5]

  • Handling:

    • Minimize exposure to atmospheric moisture. When weighing, do so quickly and in a low-humidity environment if possible.

    • Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Avoid inhalation of dust. Handle in a well-ventilated area or a chemical fume hood.

Troubleshooting Guide

Issue 1: The compound is difficult to weigh accurately and appears clumpy.
  • Cause: This is likely due to the hygroscopic nature of the compound. It has absorbed moisture from the atmosphere.

  • Solution:

    • Work Quickly: Minimize the time the container is open to the air.

    • Use a Desiccator: Store the compound in a desiccator containing a suitable drying agent (e.g., silica gel, Drierite) to keep it in a moisture-free environment.

    • Dry Before Use (with caution): If the compound has already absorbed a significant amount of water, it may be possible to dry it under a high vacuum. Gentle heating can also be used, but this should be done with extreme caution as it could lead to degradation. Always perform a small-scale test first.

Issue 2: The compound does not fully dissolve in my chosen solvent.
  • Cause: The concentration may be too high for the selected solvent, or the dissolution rate may be slow.

  • Solution:

    • Increase Solvent Volume: Try adding more solvent to decrease the concentration.

    • Gentle Heating: Gently warming the solution can increase the solubility of many compounds. Be cautious, as excessive heat can cause degradation.

    • Sonication: Using an ultrasonic bath can help to break up solid particles and accelerate dissolution.

    • Change Solvent: If the compound remains insoluble, you may need to switch to a more suitable solvent based on the expected solubility profile in the table above.

Issue 3: The prepared solution changes color or forms a precipitate over time.
  • Cause: This could indicate compound degradation or instability in the solution. Amine salts can be susceptible to oxidation or other forms of decomposition, especially when in solution and exposed to light or air.

  • Solution:

    • Prepare Fresh Solutions: It is always best practice to prepare solutions fresh for each experiment.

    • Protect from Light: Store solutions in amber vials or wrap the container in aluminum foil to protect them from light.

    • Store at Low Temperatures: If a solution must be stored, keep it at a low temperature (e.g., 2-8 °C or -20 °C). However, always check for precipitation upon thawing.

    • Use High-Purity Solvents: Impurities in solvents can sometimes catalyze degradation.

    • Consider pH: The stability of amine salts in aqueous solutions can be pH-dependent. Ensure the pH of your buffer system is compatible with the compound.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution

This protocol provides a general procedure for preparing an aqueous stock solution. The final concentration should be adjusted based on your experimental requirements and the empirically determined solubility.

  • Pre-weighing Preparation: Place the sealed container of this compound hydrochloride in a desiccator for at least 30 minutes to ensure the exterior is dry.

  • Weighing: In a low-humidity environment, quickly weigh the desired amount of the compound into a suitable volumetric flask.

  • Initial Dissolution: Add approximately 70-80% of the final volume of high-purity deionized water to the flask.

  • Facilitating Dissolution: Cap the flask and swirl to dissolve the compound. If necessary, use an ultrasonic bath for 5-10 minutes to aid dissolution. Gentle warming can be applied if needed, but avoid boiling.

  • Final Volume Adjustment: Once the compound is fully dissolved and the solution has returned to room temperature, add deionized water to the final volume mark.

  • Mixing: Invert the flask several times to ensure the solution is homogeneous.

  • Storage: If not for immediate use, filter the solution through a 0.22 µm syringe filter into a sterile, light-protected container and store at an appropriate temperature (e.g., 4 °C for short-term, or aliquoted and frozen at -20 °C for longer-term storage).

Workflow for Preparing an Aqueous Stock Solution

G start Start desiccate Place container in desiccator start->desiccate weigh Quickly weigh compound desiccate->weigh add_solvent Add ~75% of final solvent volume weigh->add_solvent dissolve Swirl to dissolve add_solvent->dissolve aid_dissolution Aid dissolution (sonicate/gentle heat) if needed dissolve->aid_dissolution cool Cool to room temperature aid_dissolution->cool final_volume Adjust to final volume cool->final_volume mix Mix thoroughly final_volume->mix store Filter and store appropriately mix->store end End store->end G Amine_Free_Base Amine Free Base (in organic solvent) Precipitate Precipitated Amine HCl Salt Amine_Free_Base->Precipitate + HCl_Solution Anhydrous HCl (in organic solvent) HCl_Solution->Precipitate

References

Derivatization of 2-Methoxy-1-phenylethanamine for improved GC analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization and Gas Chromatography (GC) analysis of 2-Methoxy-1-phenylethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your analytical workflow. Here, we will address common challenges and provide robust, validated protocols to ensure the accuracy and reproducibility of your results.

Introduction: The "Why" of Derivatization for this compound

Direct GC analysis of primary amines like this compound is notoriously challenging. The primary amine group (-NH2) is highly polar, leading to several analytical issues:

  • Poor Peak Shape: The active hydrogens on the amine interact strongly with active sites (silanol groups) in the GC inlet and on the column surface, causing significant peak tailing.[1]

  • Low Volatility: Strong intermolecular hydrogen bonding reduces the compound's volatility, requiring higher elution temperatures which can risk thermal degradation.

  • Adsorption and Sample Loss: The polar nature of the amine can lead to irreversible adsorption within the GC system, resulting in poor recovery and inaccurate quantification.[2]

Derivatization is a chemical modification process that converts the polar -NH2 group into a less polar, more volatile, and more thermally stable derivative.[3] This transformation is essential for achieving sharp, symmetrical peaks, improving sensitivity, and obtaining reliable chromatographic data.[4]

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: Why am I seeing a very small derivative peak, or no peak at all, alongside a large, tailing solvent or reagent front?

This is a classic symptom of incomplete or failed derivatization . The small amount of derivative formed elutes properly, while the unreacted, polar this compound does not chromatograph well.

Possible Causes & Immediate Solutions:

  • Presence of Moisture: Acylating and silylating reagents are extremely sensitive to water. Any moisture in your sample, solvents, or glassware will preferentially react with the reagent, consuming it before it can react with your analyte.

    • Solution: Ensure all glassware is oven-dried. Use only anhydrous solvents. If your sample is in an aqueous matrix, it must be completely dried (e.g., under a gentle stream of nitrogen or by lyophilization) before adding the derivatization reagent.

  • Insufficient Reagent: The stoichiometry of the reaction is critical. An insufficient amount of derivatizing agent will lead to an incomplete reaction.

    • Solution: Increase the molar excess of the derivatizing reagent. A common starting point is a 10- to 100-fold molar excess relative to the analyte.

  • Suboptimal Reaction Conditions: The derivatization reaction may require heat to proceed to completion.

    • Solution: Increase the reaction temperature and/or time. For acylation with anhydrides like TFAA or PFPA, heating at 60-70°C for 15-30 minutes is typical.[5][6] Always start with the conditions recommended in established protocols and optimize from there.

  • Reagent Degradation: Derivatization reagents can degrade over time, especially if improperly stored.

    • Solution: Use a fresh vial of the reagent. Store reagents under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator to protect from moisture.

Q2: My chromatogram shows multiple, unexpected peaks for a single, pure standard of this compound. What is happening?

The appearance of multiple peaks from a single standard points to side reactions, the presence of contaminants, or issues with the derivatization of enantiomers.

Possible Causes & Immediate Solutions:

  • Contamination: Contaminants from solvents, glassware, or the sample itself can be derivatized and appear as extra peaks.

    • Solution: Run a reagent blank (solvent + derivatizing reagent, no analyte). This is a critical step to identify any peaks originating from the reagents or system contamination. Always use high-purity solvents and meticulously clean glassware.

  • Excess Reagent or Byproducts: A large excess of the derivatizing reagent or its byproducts can sometimes appear as peaks in the chromatogram.

    • Solution: If the byproduct is acidic (e.g., from using pentafluorobenzoyl chloride), a post-derivatization cleanup step, such as a liquid-liquid extraction with a dilute aqueous base, may be necessary to remove it.[7][8] For anhydride reagents, a gentle evaporation step after the reaction can remove excess reagent.[2]

  • Formation of Diastereomers (Chiral Analysis): this compound is a chiral molecule (it exists as R and S enantiomers). If you use a chiral derivatizing agent , you will form two diastereomers. These diastereomers have different physical properties and will separate on a standard achiral GC column, resulting in two distinct peaks.[3][9]

    • This is often the desired outcome for chiral separations. If you are not intending to perform a chiral separation, ensure you are using an achiral derivatizing reagent like Trifluoroacetic Anhydride (TFAA) or Pentafluoropropionic Anhydride (PFPA).

Q3: I've derivatized my sample, but I'm still getting significant peak tailing. What should I do?

While derivatization is the primary solution for peak tailing of amines, residual tailing indicates other active sites in your GC system or incomplete derivatization.

Possible Causes & Immediate Solutions:

  • Lingering Incomplete Derivatization: Even a small amount of unreacted amine can cause significant tailing.

    • Solution: Re-optimize your derivatization procedure as described in Q1. Ensure the reaction has gone to completion.

  • Active Sites in the GC Inlet: The inlet liner is a common source of activity. Even small amounts of exposed silanol groups on the glass surface can interact with your derivatized analyte.

    • Solution: Use a high-quality, deactivated inlet liner. Consider liners with glass wool, as this can help trap non-volatile residues, but ensure the wool itself is also properly deactivated. Regular replacement of the inlet liner and septum is crucial for maintaining performance.

  • Column Degradation: Harsh derivatization reagents and their byproducts can, over time, damage the stationary phase at the front of the GC column, exposing active sites.[4]

    • Solution: Trim the first 10-15 cm from the inlet side of the column. This removes the damaged section and exposes a fresh, inert surface. If tailing persists, the column may need to be replaced. Using a column with a more robust stationary phase, such as those with arylene-stabilized polysiloxane, can improve lifetime when analyzing derivatized samples.[4]

Part 2: Frequently Asked Questions (FAQs)

  • What is the best all-around derivatization reagent for this compound for routine, non-chiral analysis? For general-purpose analysis, acylation with fluorinated anhydrides is highly recommended. Pentafluoropropionic Anhydride (PFPA) and Trifluoroacetic Anhydride (TFAA) are excellent choices. They react readily with the primary amine to form stable, volatile amides.[5] Studies on similar phenethylamines have shown that PFPA often provides the best sensitivity.[6] These reagents also introduce fluorine atoms, which can significantly enhance sensitivity if using an Electron Capture Detector (ECD).

  • How can I separate the R and S enantiomers of this compound? You have two primary GC-based strategies:

    • Indirect Method (Chiral Derivatization): React your racemic amine with a chiral derivatizing agent (e.g., S-(-)-N-(Trifluoroacetyl)-prolyl chloride or Mosher's acid chloride). This creates a pair of diastereomers which can then be separated on a standard, non-chiral (achiral) GC column.[9] This is often a flexible and cost-effective approach.

    • Direct Method (Chiral Column): Derivatize the amine with a standard achiral reagent (like TFAA) to improve its chromatographic properties. Then, separate the resulting enantiomeric derivatives on a specialized chiral GC column . These columns contain a chiral stationary phase (often based on cyclodextrins) that interacts differently with the two enantiomers, allowing for their separation.[10][11]

  • Do I need to add a base or catalyst to my derivatization reaction? For acylation reactions with highly reactive anhydrides like TFAA, a catalyst is not always strictly necessary. However, adding a non-nucleophilic organic base (e.g., pyridine or triethylamine) can act as an acid scavenger for any acidic byproducts, helping to drive the reaction to completion.[7][8] For silylation reactions, a catalyst like Trimethylchlorosilane (TMCS) is often added to increase the reactivity of the silylating agent.

Part 3: Experimental Protocols & Data

Workflow for Derivatization of this compound

DerivatizationWorkflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis Sample Analyte Standard or Dried Sample Extract Solvent Add Anhydrous Solvent (e.g., Ethyl Acetate) Sample->Solvent Reagent Add Derivatizing Reagent (e.g., PFPA) & Base (optional) Solvent->Reagent Heat Cap Vial Tightly & Heat (e.g., 70°C for 20 min) Reagent->Heat Cool Cool to Room Temperature Heat->Cool Cleanup Cleanup/Evaporation (Optional) Cool->Cleanup Reconstitute Reconstitute in Solvent (e.g., Hexane) Cleanup->Reconstitute Inject Inject into GC System Reconstitute->Inject

Caption: A generalized experimental workflow for the derivatization of this compound.

Protocol 1: Acylation with Pentafluoropropionic Anhydride (PFPA)

This protocol is a robust starting point for achieving excellent derivatization for GC-MS analysis.

  • Sample Preparation: Pipette an aliquot of your sample extract into a 2 mL glass autosampler vial. If the sample is in solution, evaporate to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of a suitable anhydrous solvent (e.g., ethyl acetate or acetonitrile) to reconstitute the dried residue. Add 50 µL of PFPA.

  • Reaction: Tightly cap the vial. Heat in a heating block or oven at 70°C for 20-30 minutes.[6]

  • Evaporation: Allow the vial to cool to room temperature. Evaporate the excess reagent and solvent under a gentle stream of nitrogen. Caution: Do not evaporate to complete dryness if the derivative itself is highly volatile.

  • Reconstitution and Analysis: Reconstitute the residue in 100-200 µL of a suitable injection solvent (e.g., hexane or ethyl acetate) and inject 1 µL into the GC-MS system.

Protocol 2: Chiral Derivatization with S-(-)-N-(Trifluoroacetyl)-prolyl chloride (TFAPC)

This protocol allows for the separation of enantiomers on a standard achiral column.

  • Sample Preparation: Prepare the dried amine sample as described in Protocol 1.

  • Reagent Addition: Add 100 µL of anhydrous toluene or dichloromethane. Add 50 µL of a solution of TFAPC in the same solvent. Add 20 µL of anhydrous triethylamine to act as an acid scavenger.

  • Reaction: Cap the vial and heat at 60°C for 15 minutes.

  • Cleanup: After cooling, add 1 mL of dilute hydrochloric acid (e.g., 1 M) to the vial and vortex to quench the reaction and remove excess triethylamine. Centrifuge if necessary.

  • Extraction & Analysis: Carefully transfer the upper organic layer to a clean vial. This solution contains the diastereomeric derivatives and is ready for injection into the GC system.

Table 1: Comparison of Common Acylating Reagents
ReagentAbbreviationTypical Reaction ConditionsKey AdvantagesPotential Issues
Trifluoroacetic Anhydride TFAA60-70°C, 15-30 minHighly reactive, volatile byproducts are easily removed.[7][8]Derivatives can be highly volatile, potentially problematic for very low MW analytes.[3]
Pentafluoropropionic Anhydride PFPA70°C, 20-30 minExcellent sensitivity, forms stable derivatives.[5][6]More expensive than TFAA.
Heptafluorobutyric Anhydride HFBA70°C, 20-30 minProvides derivatives that are highly sensitive for ECD.Derivatives have higher molecular weight, leading to longer retention times.
Pentafluorobenzoyl Chloride PFBCl60°C, 45 minForms very stable derivatives with excellent ECD response.[12]Produces HCl as a byproduct, which must be removed or neutralized.[13]

Part 4: Troubleshooting Decision Tree

If you are facing issues with your analysis, follow this logical guide to diagnose the problem.

TroubleshootingTree cluster_peak_shape cluster_peak_number Start Problem with GC Peak? Tailing Peak Tailing? Start->Tailing Shape NoPeak No/Small Peak? Start->NoPeak Presence ExtraPeaks Extra Peaks? CheckDeriv Re-optimize Derivatization (Temp, Time, Reagent Excess) Tailing->CheckDeriv Yes Fronting Peak Fronting? CheckMoisture Check for Moisture: 1. Use Anhydrous Solvents 2. Dry Sample Completely NoPeak->CheckMoisture Yes RunBlank Run Reagent Blank ExtraPeaks->RunBlank Yes CheckSystem Check System Activity: 1. Use Deactivated Liner 2. Trim GC Column CheckDeriv->CheckSystem Still Tailing CheckReagent Check Reagent: 1. Use Fresh Reagent 2. Increase Molar Excess CheckMoisture->CheckReagent Still No Peak ChiralCheck Using Chiral Reagent? (Expect 2 peaks for diastereomers) RunBlank->ChiralCheck Blank is Clean

Caption: A troubleshooting decision tree for common GC analysis problems after derivatization.

References

Part 1: Synthesis of Racemic 2-Methoxy-1-phenylethanamine via Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of synthesizing 2-Methoxy-1-phenylethanamine at scale, designed for process chemists, researchers, and drug development professionals. This technical support center provides field-proven insights, troubleshooting guides, and detailed protocols to overcome common hurdles in synthesis, purification, and chiral resolution.

The most direct and scalable route to racemic this compound is the reductive amination of 2-methoxyacetophenone. This one-pot reaction involves the formation of an imine intermediate with an ammonia source, which is then reduced in situ to the desired primary amine.[1][2] While conceptually straightforward, large-scale implementation presents several challenges that can impact yield, purity, and process efficiency.

Troubleshooting Guide & FAQs: Reductive Amination

Question: My reductive amination reaction shows low conversion and poor yield. What are the likely causes?

Answer: Low conversion is a frequent issue during scale-up. The root cause often lies in the equilibrium of imine formation or the efficacy of the reducing agent.

  • Inefficient Imine Formation: The initial reaction between the ketone (2-methoxyacetophenone) and the ammonia source is an equilibrium process. On a large scale, inefficient removal of the water byproduct can shift the equilibrium back towards the starting materials.

    • Solution: While lab-scale reactions might use dehydrating agents like molecular sieves, this is often impractical at an industrial scale. For processes using gaseous ammonia and catalytic hydrogenation, ensuring a sufficient overpressure of both ammonia and hydrogen is critical to drive the reaction forward. For syntheses using ammonium salts (e.g., ammonium acetate) as the ammonia source, the choice of solvent and temperature becomes crucial to favor imine formation.

  • Reducing Agent Inactivity: The chosen reducing agent may be degrading or unsuitable for the specific reaction conditions.

    • Solution: For hydride reductions (e.g., with Sodium Cyanoborohydride), ensure the pH is appropriately controlled (typically mildly acidic) to facilitate reduction of the imine over the ketone.[3] For catalytic hydrogenation, verify catalyst activity. The catalyst (e.g., Palladium on Carbon, Raney Nickel) may be poisoned by impurities in the starting materials or solvent.[4] A pre-treatment of the substrate stream with activated carbon can sometimes mitigate this.

Question: I'm observing significant amounts of secondary amine and other byproducts. How can I improve the selectivity for the primary amine?

Answer: The formation of secondary amines occurs when the newly formed primary amine product reacts with another molecule of the ketone starting material, forming a new imine that is subsequently reduced. This is a common problem when using a general ammonia source.

  • Control Stoichiometry: The most effective way to suppress secondary amine formation is to use a large excess of the ammonia source. In a batch reactor, maintaining a high concentration of ammonia relative to the ketone starting material statistically favors the formation of the primary amine.

  • Catalyst Selection: Certain catalysts exhibit higher selectivity. For catalytic hydrogenation, palladium on alkaline supports (e.g., Pd/CaCO₃) has been shown to minimize byproduct formation compared to standard Pd/C in related reactions.[4]

  • Alternative Ammonia Sources: Using a protected ammonia equivalent or employing enzymatic methods can offer superior selectivity. Transaminases, for instance, are highly specific and can prevent over-alkylation.[5]

Workflow: Large-Scale Reductive Amination

The following diagram outlines the critical steps and control points in a typical large-scale reductive amination process using catalytic hydrogenation.

ReductiveAminationWorkflow Workflow for Catalytic Reductive Amination cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Charge Reactor: - 2-Methoxyacetophenone - Solvent (e.g., Methanol) - Catalyst (e.g., Raney Ni) B Inert & Purge (Nitrogen Purge) A->B Secure Reactor C Introduce Ammonia (Pressurize to target P1) B->C Set NH3 Stoichiometry D Introduce Hydrogen (Pressurize to target P2) C->D Initiate Reduction Potential CCP1 CCP1: Ammonia Pressure C->CCP1 E Heat & Agitate (Maintain T & P) Monitor H2 uptake D->E Drive Reaction CCP2 CCP2: Hydrogen Pressure D->CCP2 F Cool & Depressurize E->F Reaction Complete CCP3 CCP3: Temperature Control E->CCP3 G Filter Catalyst (Under inert atmosphere) F->G Safety First H Solvent Removal (Vacuum Distillation) G->H Crude Product CCP4 CCP4: Catalyst Filtration G->CCP4 I Product Isolation (Distillation / Crystallization) H->I Purification

Caption: Critical control points in catalytic reductive amination.

Data Summary: Comparison of Reducing Agents for Scale-Up
Reducing AgentTypical ConditionsPros for Large-Scale SynthesisCons for Large-Scale Synthesis
Catalytic Hydrogenation (e.g., H₂/Raney Ni, H₂/Pd-C)Methanol or Ethanol, excess NH₃, 2-10 bar H₂, 20-80 °CHigh atom economy; low cost of reagents (H₂); catalyst can be recycled; well-established technology.[6]Requires specialized high-pressure equipment; catalyst handling can be hazardous (pyrophoric); potential for catalyst poisoning.
Sodium Borohydride (NaBH₄)Methanol, excess NH₄Cl, 0-25 °COperationally simple; does not require pressure equipment; generally good yields.Generates stoichiometric borate waste; can reduce the ketone starting material if imine formation is slow; hydrogen evolution can be a safety concern.
Sodium Cyanoborohydride (NaBH₃CN)Methanol, pH 5-7, 25 °CHighly selective for imines over ketones; tolerant of many functional groups.[3]Highly toxic cyanide source requires stringent handling and waste disposal protocols; relatively expensive.
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Dichloromethane or THF, Acetic Acid, 25 °CMild and selective; does not require pH control; tolerant of acid-sensitive groups.[3]Generates stoichiometric acetate waste; reagent is moisture-sensitive; higher cost compared to NaBH₄.
Leuckart-Wallach Reaction Formic acid or Ammonium formate, 160-190 °CNo metal catalyst required; uses inexpensive reagents.[7]Requires very high temperatures; often produces formylated byproducts; can have complex work-up procedures.[7]
Protocol: Kilogram-Scale Synthesis of Racemic this compound

Disclaimer: This protocol is for informational purposes and should be adapted and optimized by qualified personnel with appropriate safety reviews prior to implementation.

Materials:

  • 2-Methoxyacetophenone (1.00 kg, 6.66 mol)

  • Methanol (10 L)

  • Raney Nickel (50% slurry in water, ~100 g wet weight)

  • Ammonia (gas)

  • Hydrogen (gas)

  • Diatomaceous earth (for filtration)

Procedure:

  • Reactor Setup: Charge a suitable high-pressure reactor with 2-methoxyacetophenone and methanol. Add the Raney Nickel slurry under a nitrogen blanket.

  • Inerting: Seal the reactor and purge the headspace thoroughly with nitrogen gas (3 cycles) to remove all oxygen.

  • Ammoniation: Pressurize the reactor with ammonia gas to 3-4 bar. Begin agitation and allow the mixture to stir for 30 minutes to facilitate initial imine formation.

  • Hydrogenation: Introduce hydrogen gas to the reactor, bringing the total pressure to 8-10 bar.

  • Reaction: Heat the reactor to 50-60 °C. The reaction is exothermic; ensure adequate cooling is available to maintain the target temperature. Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases (approx. 8-12 hours).

  • Cooldown and Catalyst Removal: Cool the reactor to ambient temperature and carefully vent the excess pressure. Purge the reactor headspace with nitrogen. Filter the reaction mixture through a pad of diatomaceous earth under a nitrogen atmosphere to remove the pyrophoric catalyst. Wash the filter pad with methanol (2 x 500 mL).

  • Work-up: Combine the filtrate and washes. Remove the methanol under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by vacuum distillation to afford this compound as a colorless liquid.

Part 2: Large-Scale Chiral Resolution

Since this compound is a chiral molecule, its synthesis produces a racemic mixture (an equal mix of R and S enantiomers). For most pharmaceutical applications, a single enantiomer is required. Therefore, chiral resolution is a critical and often challenging downstream process.

Troubleshooting Guide & FAQs: Chiral Resolution

Question: How do I select the best chiral resolving agent for my amine?

Answer: The selection of a resolving agent is the most critical factor for a successful diastereomeric salt crystallization.[8] The goal is to form a pair of diastereomeric salts where one is significantly less soluble than the other in a given solvent system.

  • Initial Screening: A screening process is essential.[9] Common chiral acids for resolving amines include (+)-Tartaric acid, (-)-Dibenzoyltartaric acid, (+)-Mandelic acid, and (+)-Camphorsulfonic acid.[10] The screen should test these agents in various solvents (e.g., ethanol, methanol, isopropanol, acetone, and aqueous mixtures).

  • Stoichiometry: The initial screen is often performed with 0.5 molar equivalents of the resolving agent.[9] This can rapidly identify promising candidates by maximizing the potential enantiomeric enrichment of the crystallized salt.

  • Analysis: The resulting solid from each screening experiment must be analyzed by chiral HPLC to determine the enantiomeric excess (ee) and yield. The most promising candidates are those that provide high ee and a reasonable yield in a single crystallization step.

Question: My crystallization yields a salt with low enantiomeric excess (ee). How can I improve it?

Answer: Low ee indicates that the two diastereomeric salts have similar solubilities under the chosen conditions.

  • Solvent Optimization: The choice of solvent is paramount.[8] Systematically test different solvents or solvent mixtures. Sometimes a small amount of water in an organic solvent can dramatically alter the relative solubilities.

  • Recrystallization: The enriched salt can be recrystallized one or more times to upgrade the enantiomeric purity. However, each recrystallization step will result in a loss of material, impacting the overall yield.

  • Temperature Profile: Control the cooling rate during crystallization. A slow, controlled cooling profile often yields crystals of higher purity than rapid cooling (crashing out).

Question: What is Dynamic Kinetic Resolution (DKR) and is it applicable here?

Answer: Dynamic Kinetic Resolution (DKR) is an advanced technique that overcomes the 50% theoretical yield limit of classical resolution. It combines the selective reaction of one enantiomer (often an enzymatic acylation) with the simultaneous in-situ racemization of the unwanted enantiomer.[11][12] This allows, in theory, for a 100% conversion of the racemate into a single, desired enantiomer derivative. DKR has been successfully applied on a multigram scale to the structurally similar (±)-1-phenylethylamine using the enzyme Candida antarctica lipase B (CALB) and a ruthenium-based racemization catalyst.[11][13] This is a highly attractive but more complex alternative to classical resolution for large-scale production.

Workflow: Decision Logic for Chiral Resolution

ChiralResolutionDecision Decision Workflow for Chiral Resolution Strategy Start Racemic Amine Feed Screen Screen Resolving Agents & Solvents Start->Screen HitFound Promising 'Hit' Identified? (High ee, Good Yield) Screen->HitFound OptimizeClassic Optimize Classical Resolution - Solvent & Temp Profile - Recrystallization HitFound->OptimizeClassic Yes NoHit No Suitable Agent Found HitFound->NoHit No ScaleUpClassic Scale-Up Classical Resolution OptimizeClassic->ScaleUpClassic End Single Enantiomer Product ScaleUpClassic->End ConsiderDKR Evaluate Advanced Methods DKRFeasible Is DKR Feasible? (Catalyst Cost, Process Complexity) ConsiderDKR->DKRFeasible DevelopDKR Develop & Optimize DKR Process DKRFeasible->DevelopDKR Yes EndFail Consider Asymmetric Synthesis DKRFeasible->EndFail No ScaleUpDKR Scale-Up DKR DevelopDKR->ScaleUpDKR ScaleUpDKR->End NoHit->ConsiderDKR

Caption: Decision-making process for selecting a chiral resolution method.

Protocol: Classical Resolution with (+)-Tartaric Acid

Disclaimer: This protocol is a representative example and requires optimization for the specific enantiomer desired and scale of operation.

Materials:

  • Racemic this compound (100 g, 0.66 mol)

  • (+)-Tartaric Acid (99 g, 0.66 mol)

  • Methanol (1 L)

  • 50% Aqueous Sodium Hydroxide (NaOH)

  • Diethyl Ether

Procedure:

  • Salt Formation: Dissolve the racemic amine in methanol (500 mL) in a suitable reaction vessel. In a separate flask, dissolve (+)-tartaric acid in methanol (500 mL), heating gently if necessary. Slowly add the tartaric acid solution to the amine solution with stirring.

  • Crystallization: Spontaneous crystallization may occur. Stir the resulting slurry at room temperature for 1-2 hours, then cool slowly to 0-5 °C and hold for at least 4 hours to maximize crystal formation.

  • Isolation: Collect the crystalline diastereomeric salt by suction filtration. Wash the filter cake with a small amount of cold methanol. Crucially, retain the filtrate (mother liquor) as it contains the other diastereomer.

  • Enantiomeric Purity Check: Analyze a small sample of the dried salt by chiral HPLC to determine the diastereomeric and enantiomeric excess. If the desired purity is not achieved, a recrystallization from fresh methanol may be necessary.

  • Liberation of the Free Amine: Suspend the purified diastereomeric salt in water. Add diethyl ether to form a two-phase system. While stirring vigorously, slowly add 50% NaOH solution until the aqueous layer is strongly basic (pH > 12). All solids should dissolve.

  • Extraction: Separate the layers. Extract the aqueous layer with additional diethyl ether (2 x 200 mL).

  • Final Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched this compound. The unwanted enantiomer can be recovered from the mother liquor (from step 3) using a similar liberation procedure.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2-Methoxy-1-phenylethanamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is the bedrock of reliable and reproducible results. This guide provides an in-depth technical comparison of validated analytical methods for the quantification and chiral separation of 2-Methoxy-1-phenylethanamine, a key intermediate and potential impurity in pharmaceutical synthesis. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, ensuring a trustworthy and authoritative resource.

The Criticality of Method Validation for this compound

This compound, a primary amine, presents unique analytical challenges. Its potential for chirality necessitates methods that can not only quantify the molecule but also resolve its enantiomers, as different stereoisomers can exhibit varied pharmacological and toxicological profiles. Furthermore, as a potential impurity, sensitive and specific methods are required to detect and quantify it at low levels in the presence of the active pharmaceutical ingredient (API) and other related substances. This guide will explore and compare three principal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).

Comparative Analysis of Analytical Methodologies

The selection of an analytical method is a critical decision driven by the specific requirements of the analysis, such as the need for quantitation, chiral separation, or impurity profiling. The following sections provide a comparative overview of HPLC, GC-MS, and CE for the analysis of this compound, with performance data synthesized from studies on methoxyphenamine and other closely related phenylethylamines.

At a Glance: Method Performance Comparison
Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Capillary Electrophoresis (CE)
Linearity Range 62.5 - 375 µg/mL[1]Analyte dependent, often requires derivatization2 - 50 ng/mL[1]
Accuracy (% Recovery) 99.8 - 100.4%[1]Good, but can be affected by derivatization efficiencyNot explicitly stated for methoxyphenamine, but generally high
Precision (%RSD) Intra-day: 0.4 - 0.6% Inter-day: 0.4 - 0.6%[1]Good, but can be influenced by sample preparationPeak Size: 5 - 8% Migration Time: 0.2 - 0.7%[1]
Limit of Detection (LOD) Method dependent, typically in the ng/mL rangeDerivatization dependent, can be in the low ng/mL range0.9 ng/mL (in water) 0.3 µg/mL (in plasma)[1]
Limit of Quantitation (LOQ) Method dependent, typically in the ng/mL rangeMethod dependent, typically in the low ng/mL rangeNot explicitly stated, but generally higher than LOD
Chiral Separation Possible with chiral stationary phases or derivatizationPossible with chiral columns or derivatizationExcellent capability with chiral selectors
Stability-Indicating Yes, with appropriate forced degradation studiesCan be used, but less common than HPLCCan be used, but less common than HPLC
In-Depth Method Comparison

High-Performance Liquid Chromatography (HPLC) stands out as a versatile and robust technique for the routine quality control of this compound. Its primary advantage lies in its ability to analyze the compound directly in solution without the need for derivatization, which simplifies sample preparation and reduces potential sources of error. For quantitative analysis, a reversed-phase HPLC method with UV detection is a common and reliable choice. A published method for the closely related methoxyphenamine hydrochloride demonstrates excellent linearity, accuracy, and precision, making it suitable for assay and impurity determination.[1] Furthermore, HPLC is the preferred method for developing stability-indicating assays. Through forced degradation studies, the method's ability to separate the parent compound from its degradation products can be unequivocally demonstrated.

Gas Chromatography-Mass Spectrometry (GC-MS) offers unparalleled specificity and sensitivity, making it a powerful tool for the identification and quantification of this compound, particularly at trace levels. The mass spectrometer provides structural information, which is invaluable for definitive peak identification. However, a key consideration for GC-MS analysis of primary amines like this compound is the need for derivatization to improve volatility and chromatographic peak shape. This additional sample preparation step can introduce variability and must be carefully controlled and validated.

Capillary Electrophoresis (CE) is a high-efficiency separation technique that excels in the chiral separation of enantiomers. For this compound, where stereoisomerism is a critical quality attribute, CE offers a significant advantage. The use of chiral selectors in the background electrolyte allows for the direct separation of enantiomers with high resolution. A validated CE method for methoxyphenamine has demonstrated a low limit of detection, highlighting its sensitivity.[1] While CE is a powerful tool for chiral purity analysis, its lower loading capacity can be a limitation for preparative-scale separations.

Experimental Protocols and Workflows

To ensure scientific integrity, the following sections provide detailed, step-by-step methodologies for the validation of HPLC, GC-MS, and CE methods, grounded in established regulatory guidelines from the International Council for Harmonisation (ICH).

Stability-Indicating HPLC Method Validation

A stability-indicating method is crucial for demonstrating that the analytical procedure can accurately measure the analyte of interest in the presence of its degradation products.[2][3]

Forced Degradation Study Protocol:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the drug substance to UV light (254 nm) and visible light for a specified duration.

  • Analysis: Analyze the stressed samples alongside a non-degraded control sample using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main analyte peak.

Stability-Indicating HPLC Workflow cluster_stress Forced Degradation cluster_analysis HPLC Analysis cluster_validation Validation Acid Acid Hydrolysis SamplePrep Sample Preparation Acid->SamplePrep Base Base Hydrolysis Base->SamplePrep Oxidation Oxidative Degradation Oxidation->SamplePrep Thermal Thermal Degradation Thermal->SamplePrep Photo Photolytic Degradation Photo->SamplePrep HPLC HPLC Separation SamplePrep->HPLC Detection UV Detection HPLC->Detection Data Data Analysis Detection->Data Specificity Specificity Data->Specificity PeakPurity Peak Purity Data->PeakPurity MassBalance Mass Balance Data->MassBalance GC-MS with Derivatization Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample + IS Derivatization Derivatization (e.g., TFAA) Sample->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Injection GC Injection Extraction->Injection Separation GC Separation Injection->Separation Detection MS Detection Separation->Detection Data Data Analysis Detection->Data Chiral Capillary Electrophoresis Workflow cluster_prep Preparation cluster_analysis CE Analysis BGE Prepare BGE with Chiral Selector Injection Sample Injection BGE->Injection Capillary Capillary Conditioning Capillary->Injection Sample Sample Preparation Sample->Injection Separation Electrophoretic Separation Injection->Separation Detection UV Detection Separation->Detection Data Data Analysis Detection->Data

References

A Comparative Guide to Chiral Resolving Agents: Benchmarking 2-Methoxy-1-phenylethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Enantiomeric Purity

In modern drug development, the chirality of a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and patient safety. Enantiomers, non-superimposable mirror-image isomers of a chiral drug, can exhibit vastly different pharmacological and toxicological profiles. The U.S. Food & Drug Administration's 1992 policy on stereoisomeric drugs underscored this, requiring that the pharmacological activities of individual enantiomers be well-characterized. This has driven the pharmaceutical industry towards the development of single-enantiomer drugs, making the efficient separation of racemic mixtures—a process known as chiral resolution—a cornerstone of process chemistry.[1]

One of the most enduring, scalable, and economically viable methods for chiral resolution is the formation of diastereomeric salts.[1][2] This technique involves reacting a racemic mixture (e.g., a carboxylic acid) with an enantiomerically pure resolving agent (e.g., a chiral amine) to form a pair of diastereomeric salts. These diastereomers, unlike the original enantiomers, possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[3][4]

This guide provides an in-depth comparison of chiral resolving agents, with a specific focus on 2-Methoxy-1-phenylethanamine . While its parent compound, 1-phenylethylamine, is one of the most classic and widely used resolving agents, the introduction of a methoxy group offers unique properties that can be advantageous for specific applications. We will compare its theoretical and practical performance against a panel of established resolving agents, supported by experimental data from the resolution of profens, a class of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.[5][6]

The Principle of Chiral Resolution by Diastereomeric Salt Formation

The fundamental logic of this classical resolution technique is the conversion of a physically inseparable pair of enantiomers into a separable pair of diastereomers. The process is a cycle of association, separation, and dissociation.

  • Salt Formation: A racemic acid, (±)-Acid, is reacted with a single enantiomer of a chiral base, (+)-Base. This acid-base reaction creates a mixture of two diastereomeric salts: [(+)-Acid·(+)-Base] and [(-)-Acid·(+)-Base].

  • Fractional Crystallization: These two diastereomeric salts have different crystal lattice energies and solubilities in a given solvent. By carefully selecting the solvent system and controlling temperature, the less soluble diastereomer crystallizes out of the solution, while the more soluble one remains in the mother liquor.[7]

  • Liberation: The isolated, diastereomerically pure salt is then treated with a strong acid or base to break the ionic bond, regenerating the enantiomerically pure acid and recovering the chiral resolving agent for potential reuse.[2]

The success of this entire process hinges critically on the choice of the resolving agent, as it dictates the magnitude of the solubility difference between the diastereomeric salts—the very property that enables their separation.

G cluster_workflow Workflow of Chiral Resolution via Diastereomeric Salt Formation racemate Racemic Mixture ((R)-Acid & (S)-Acid) salt_formation Step 1: Diastereomeric Salt Formation racemate->salt_formation agent Chiral Resolving Agent ((R)-Base) agent->salt_formation diastereomers Mixture of Diastereomers [(R)-Acid·(R)-Base] [(S)-Acid·(R)-Base] salt_formation->diastereomers crystallization Step 2: Fractional Crystallization diastereomers->crystallization less_soluble Less Soluble Salt (Crystalline Solid) crystallization->less_soluble Precipitates more_soluble More Soluble Salt (in Mother Liquor) crystallization->more_soluble Remains in solution liberation1 Step 3: Liberation (Acidification) less_soluble->liberation1 liberation2 Step 3: Liberation (Acidification) more_soluble->liberation2 enantiomer1 Pure (S)-Enantiomer liberation1->enantiomer1 agent_recovery1 Recovered Resolving Agent liberation1->agent_recovery1 enantiomer2 Enriched (R)-Enantiomer liberation2->enantiomer2 agent_recovery2 Recovered Resolving Agent liberation2->agent_recovery2

Experimental workflow for chiral resolution.

Profiling the Resolving Agents

The selection of an optimal resolving agent is often an empirical process, but a rational choice can be made by considering the structural features of both the analyte and the agent.[8]

This compound
  • Structure and Properties: As a derivative of 1-phenylethylamine, this agent retains the fundamental chiral benzylic amine structure. The key modification is the introduction of a methoxy group at the 2-position. This group introduces several changes:

    • Polarity and Solubility: The ether linkage increases the molecule's polarity and potential for hydrogen bonding, which can significantly alter the solubility of the resulting diastereomeric salts in various solvents.

    • Steric and Electronic Effects: The methoxy group adds steric bulk and acts as an electron-donating group, which can influence the packing of the salt crystals and the stability of the ionic interaction. These subtle changes can lead to more pronounced differences in solubility between the two diastereomers.

  • Potential Advantages: For certain racemic acids, the unique combination of steric and electronic properties offered by the methoxy group may provide superior diastereomeric discrimination compared to its non-methoxylated parent, leading to higher resolution efficiency. It may form salts that are optimally soluble in greener or more convenient solvent systems.

Benchmark Resolving Agents
  • (R/S)-1-Phenylethylamine: The archetypal chiral amine, it is relatively inexpensive and widely available in both enantiomeric forms.[6] Its effectiveness is well-documented for a vast range of carboxylic acids, making it the primary benchmark.[9][10]

  • Cinchona Alkaloids (e.g., Cinchonidine): These naturally occurring alkaloids are rigid, bulky molecules that are highly effective for resolving certain arylpropionic acids, including ketoprofen.[11] However, they are typically more expensive, and often only one enantiomer is readily available.[12]

  • N-alkyl-D-glucamines: Derived from D-glucose, these agents have been shown to be exceptionally effective for the resolution of naproxen.[6] Their multiple hydroxyl groups offer numerous points for hydrogen bonding, leading to highly organized and selectively precipitating crystal structures.

Data-Driven Comparison: The Case of Chiral Profens

To objectively compare these agents, we turn to experimental data from the resolution of commercially significant profen drugs. While direct, side-by-side comparative data for this compound is not extensively published, we can benchmark its structural analogue, 1-phenylethylamine, against other agents for the same substrates.

Racemic AcidChiral Resolving AgentSolvent SystemYield of Diastereomeric SaltEnantiomeric Excess (e.e.) of Recovered AcidReference(s)
Ibuprofen (S)-1-Phenylethylamine0.5M KOH (aq)Not specified>90% (for S-Ibuprofen)[5],[9]
Ibuprofen (R)-1-PhenylethylamineSupercritical CO₂GoodPositive influence on efficiency[13]
Ketoprofen CinchonidineEthyl acetate / MethanolHigh>95%[11]
Naproxen N-octyl-D-glucamineToluene / MethanolHigh (Overall process >95%)99%[6]
2-(1-naphthyl)propionic acid (R)-1-PhenylethylamineAqueous Ethanol29% (after recrystallization)>99%[10],[14]

This table is a synthesis of data from multiple sources; conditions and yields are highly dependent on the specific experimental protocol.

Analysis of Causality:

  • 1-Phenylethylamine and Ibuprofen: The resolution of ibuprofen with 1-phenylethylamine is a classic undergraduate experiment, demonstrating the fundamental principle effectively.[9] The use of an aqueous KOH solution is key; it deprotonates the carboxylic acid, facilitating the formation of the diastereomeric ammonium carboxylate salts. The difference in solubility between the (S,S) and (R,S) salts in water is sufficient to allow for the preferential crystallization of the desired (S,S) salt.[9]

  • Cinchonidine and Ketoprofen: The rigid, complex structure of cinchonidine provides multiple points of interaction (π-stacking, hydrogen bonding, steric hindrance) with ketoprofen. This high degree of structural organization leads to a very stable crystal lattice for one diastereomer, resulting in a large solubility differential and excellent resolution efficiency (>95% e.e.) in a single crystallization from an ethyl acetate/methanol mixture.[11]

  • N-octyl-D-glucamine and Naproxen: The resolution of naproxen is a landmark case in industrial process chemistry.[15] The glucamine resolving agent, with its linear chain of chiral centers and hydroxyl groups, forms extensive hydrogen-bonding networks. This allows for highly selective recognition and crystallization of the salt with (S)-naproxen, achieving outstanding enantiomeric purity (99%) on an industrial scale.[6]

Experimental Protocol: Resolution of (±)-Ibuprofen

This protocol is a representative example of how a chiral resolution is performed, based on established methodologies for resolving ibuprofen with a chiral amine.[5][9]

Objective: To isolate (S)-(+)-Ibuprofen from a racemic mixture using (S)-(-)-1-Phenylethylamine as the resolving agent.

Materials:

  • (±)-Ibuprofen (racemic)

  • (S)-(-)-1-Phenylethylamine

  • Potassium Hydroxide (KOH)

  • Hydrochloric Acid (HCl), 2M

  • Methyl tert-butyl ether (MTBE)

  • Anhydrous Sodium Sulfate

  • Deionized Water

  • Methanol

Procedure:

  • Preparation of Potassium Ibuprofenate Solution:

    • To a 125 mL Erlenmeyer flask, add 2.0 g of racemic ibuprofen and 30 mL of 0.5M KOH solution.

    • Add a magnetic stir bar and heat the mixture in a water bath to 75-85 °C with stirring. Most, but not all, of the ibuprofen will dissolve. Causality: Heating increases solubility and the rate of salt formation. The KOH deprotonates the carboxylic acid to form the water-soluble potassium salt, preparing it for the exchange reaction.

  • Formation of Diastereomeric Salts:

    • Slowly, dropwise, add one molar equivalent of (S)-(-)-1-phenylethylamine to the warm, stirring solution.

    • Once the addition is complete, remove the flask from the heat and allow it to cool slowly to room temperature. Causality: Slow cooling promotes the formation of larger, purer crystals of the less soluble diastereomer.

    • Place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Isolation of the Less Soluble Salt:

    • Collect the white, crystalline precipitate by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold deionized water to remove any residual soluble diastereomer. Causality: Using ice-cold solvent minimizes the loss of the desired crystalline product during washing.

    • Allow the crystals, which are the (S)-Ibuprofen·(S)-1-Phenylethylamine salt, to air dry.

  • Liberation of (S)-(+)-Ibuprofen:

    • Transfer the dried diastereomeric salt to a 50 mL beaker and add 10 mL of 2M HCl. Stir for 5 minutes. Causality: The strong acid protonates the carboxylate anion, regenerating the neutral carboxylic acid (ibuprofen), and protonates the resolving agent, forming its water-soluble hydrochloride salt.

    • Transfer the mixture to a separatory funnel.

  • Extraction and Purification:

    • Extract the aqueous layer three times with 15 mL portions of MTBE. The ibuprofen will move into the organic layer.

    • Combine the organic layers and wash once with 15 mL of water, followed by once with 15 mL of saturated NaCl solution (brine). Causality: The water wash removes any residual water-soluble impurities, and the brine wash helps to remove bulk water from the organic layer before drying.

    • Dry the MTBE layer over anhydrous sodium sulfate.

    • Decant the dried solution and remove the MTBE using a rotary evaporator to yield the (S)-(+)-Ibuprofen, which may initially be an oil but should solidify upon standing or cooling.

Strategic Selection of a Resolving Agent

The choice of a resolving agent is not arbitrary. It is a strategic decision based on a hierarchy of factors, often investigated through high-throughput screening in an industrial setting.

G cluster_decision Decision-Making Process for Resolving Agent Selection start Start: Racemic Mixture to Resolve screen_agents Screen Library of Resolving Agents (Acids & Bases) start->screen_agents formation Does a Crystalline Salt Form? screen_agents->formation no_xtal No Crystallization (Try different agent/solvent or other resolution method) formation->no_xtal No screen_solvents Screen Solvents & Conditions (Temp, Stoich.) formation->screen_solvents Yes analyze Analyze Solid: Yield & Diastereomeric Excess screen_solvents->analyze optimize Is Resolution Efficient? analyze->optimize no_eff Poor Separation (Return to Solvent/Agent Screening) optimize->no_eff No scaleup Scale-Up & Optimization (Recrystallization, Recovery) optimize->scaleup Yes no_eff->screen_solvents finish End: Optimized Resolution Protocol scaleup->finish

Decision-making process for selecting an optimal chiral resolving agent.

Conclusion

The classical method of chiral resolution via diastereomeric salt formation remains a powerful, practical, and economically crucial technique in the pharmaceutical and fine chemical industries. The choice of the resolving agent is the most critical variable in the development of an efficient process.

While established agents like 1-phenylethylamine and cinchonidine have a long track record of success, novel and structurally modified agents like This compound represent an opportunity for process optimization. The introduction of a methoxy group provides a subtle yet potentially impactful modification to the steric and electronic profile of the classic 1-phenylethylamine scaffold. This can alter the physicochemical properties of the resulting diastereomeric salts, potentially leading to enhanced resolution efficiency, improved crystal morphology, or compatibility with more desirable solvent systems. For researchers and process chemists, the exploration of such analogs is a vital exercise in refining and improving the synthesis of enantiomerically pure compounds.

References

Navigating Stereoselectivity: A Comparative Guide to 2-Methoxy-1-phenylethanamine and 1-Phenylethylamine in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a cornerstone of modern chemistry. The strategic selection of a chiral auxiliary can dictate the success of an asymmetric synthesis. This guide provides an in-depth comparison of two prominent chiral amines, 2-methoxy-1-phenylethanamine and the more conventional 1-phenylethylamine, offering insights into their respective performances and applications.

Chiral amines are indispensable tools in asymmetric synthesis, acting as transient auxiliaries that impart stereochemical control over a reaction.[1] By temporarily attaching to a prochiral substrate, they create a chiral environment that directs the approach of reagents, leading to the preferential formation of one diastereomer.[2] Subsequent cleavage of the auxiliary reveals the desired enantiomerically enriched product. Among the vast array of chiral amines, 1-phenylethylamine (α-PEA) has long been a workhorse in the field due to its low cost and ready availability in both enantiomeric forms.[3] However, the search for enhanced stereoselectivity and broader substrate scope has led to the exploration of structurally modified analogs, such as this compound.

This guide will dissect the nuances of these two chiral auxiliaries, exploring their structural differences, mechanistic implications, and performance in key asymmetric transformations. Through a presentation of comparative data and detailed experimental protocols, we aim to equip researchers with the knowledge to make informed decisions in the design and execution of their synthetic strategies.

The Archetype: 1-Phenylethylamine (α-PEA)

1-Phenylethylamine, also known as α-methylbenzylamine, is a primary chiral amine that has been extensively utilized as both a chiral auxiliary and a resolving agent since its introduction to asymmetric synthesis.[3] Its phenyl group provides a sterically demanding substituent that effectively shields one face of a reactive intermediate, such as an enolate, directing incoming electrophiles to the opposite face.

Mechanism of Action

The efficacy of 1-phenylethylamine as a chiral auxiliary is rooted in its ability to form a rigid, conformationally biased intermediate. When attached to a carbonyl compound to form an amide, for instance, deprotonation generates an enolate. The stereochemical outcome of a subsequent alkylation reaction is then dictated by the orientation of the phenyl group, which blocks one face of the enolate.

G cluster_0 Asymmetric Alkylation with 1-Phenylethylamine Auxiliary Prochiral_Substrate Prochiral Substrate (e.g., Carboxylic Acid Derivative) Chiral_Amide Chiral Amide Formation (+ 1-Phenylethylamine) Prochiral_Substrate->Chiral_Amide Deprotonation Deprotonation (e.g., LDA) Chiral_Amide->Deprotonation Chiral_Enolate Chiral Enolate (Steric Shielding by Phenyl Group) Deprotonation->Chiral_Enolate Electrophilic_Attack Electrophilic Attack (R-X) Chiral_Enolate->Electrophilic_Attack Diastereomer Diastereomerically Enriched Product Electrophilic_Attack->Diastereomer Cleavage Auxiliary Cleavage Diastereomer->Cleavage Final_Product Enantiomerically Enriched Product Cleavage->Final_Product Recovered_Auxiliary Recovered 1-Phenylethylamine Cleavage->Recovered_Auxiliary

Caption: Generalized workflow for asymmetric alkylation using a 1-phenylethylamine chiral auxiliary.

Applications and Performance

1-phenylethylamine has proven effective in a wide range of asymmetric transformations, including alkylations, aldol reactions, and cyclizations.[4] Its utility extends to its role as a resolving agent, where it forms diastereomeric salts with racemic acids, allowing for their separation by fractional crystallization.[5][6]

The Challenger: this compound

This compound introduces a key structural modification: a methoxy group on the ethyl backbone. This seemingly subtle change can have profound effects on the stereochemical course of a reaction due to both steric and electronic factors. The methoxy group can influence the conformational preferences of the chiral auxiliary and its derivatives through intramolecular interactions and potential chelation with metal cations.

Potential Advantages and Mechanistic Considerations

The presence of the methoxy group in this compound can offer several advantages over the unsubstituted analog. The oxygen atom can act as a Lewis basic site, potentially coordinating to metal ions in the reaction medium. This chelation can create a more rigid and well-defined transition state, leading to higher levels of diastereoselectivity.

G cluster_1 Comparative Structural Features cluster_2 Potential Mechanistic Implications struct1 1-Phenylethylamine C8H11N No additional coordinating groups Implication2 Altered Steric Environment struct1->Implication2 struct2 This compound C9H13NO Methoxy group for potential chelation Implication1 Increased Rigidity of Transition State (due to chelation in 2-methoxy derivative) struct2->Implication1 Implication3 Potential for Enhanced Diastereoselectivity Implication1->Implication3 Implication2->Implication3

Caption: Structural differences and potential mechanistic implications of the methoxy group.

Head-to-Head Comparison: Performance in Asymmetric Alkylation

To provide a clear comparison, the following table summarizes representative data for the asymmetric alkylation of amide enolates derived from both chiral amines. Diastereoselectivity is a key metric for the effectiveness of a chiral auxiliary.[2]

Chiral AuxiliaryElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
(R)-1-PhenylethylamineMeI>99:195[1]
(R)-1-PhenylethylamineEtI>99:196[1]
(R)-1-Phenylethylaminen-PrI>99:199[1]
(R)-1-PhenylethylamineAllyl Bromide>99:199[1]

While comprehensive comparative data is not always available in a single source, the principles of asymmetric induction suggest that the chelating ability of this compound could lead to improved diastereoselectivity in certain reactions, particularly those involving metalated intermediates. However, the increased steric bulk of the methoxy group could also have a detrimental effect on reaction rates or selectivity in other contexts.

Experimental Protocols

General Procedure for Asymmetric Alkylation using a 1-Phenylethylamine-Derived Amide

This protocol outlines a general procedure for the diastereoselective alkylation of an amide derived from 1-phenylethylamine.[1]

1. Amide Formation:

  • A carboxylic acid is reacted with (R)- or (S)-1-phenylethylamine in the presence of a suitable coupling agent (e.g., DCC, EDC) or after conversion of the carboxylic acid to its acid chloride.

2. Enolate Formation and Alkylation:

  • To a solution of the chiral amide in a dry, aprotic solvent (e.g., THF) at low temperature (-78 °C), a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added to generate the enolate.

  • The electrophile (e.g., an alkyl halide) is then added to the enolate solution.[1]

  • The reaction is allowed to warm to room temperature and stirred until completion (typically 12-24 hours).[1]

3. Work-up and Purification:

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The product is extracted with an organic solvent (e.g., diethyl ether), and the combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO4), and concentrated under reduced pressure.[1]

  • The crude product is purified by flash column chromatography.[1]

4. Auxiliary Cleavage:

  • The chiral auxiliary can be removed under acidic or basic conditions to yield the enantiomerically enriched carboxylic acid derivative.

Resolution of Racemic 1-Phenylethylamine via Diastereomeric Salt Formation

This procedure describes the classical resolution of racemic 1-phenylethylamine using a chiral acid, such as L-(+)-tartaric acid.[5]

1. Salt Formation:

  • Racemic 1-phenylethylamine is dissolved in a hot solvent, typically methanol.[5]

  • An equimolar amount of L-(+)-tartaric acid is added to the solution.

2. Fractional Crystallization:

  • Upon cooling, the less soluble diastereomeric salt, the (S)-amine-(R,R)-tartrate complex, crystallizes out of the solution.[5]

  • The crystals are collected by filtration.

3. Liberation of the Free Amine:

  • The isolated diastereomeric salt is dissolved in water, and a strong base (e.g., 50% aqueous NaOH) is added to liberate the free amine.[1]

  • The enantiomerically enriched (S)-(-)-1-phenylethylamine is then extracted with an organic solvent like diethyl ether.[1]

  • The organic extracts are dried and the solvent is removed to yield the purified amine.[1]

Concluding Remarks

1-Phenylethylamine remains a highly reliable and cost-effective chiral auxiliary for a multitude of asymmetric transformations, consistently delivering high levels of stereocontrol.[3] Its applications are well-documented, and its performance is predictable in many standard reactions.

This compound, while less extensively studied, presents an intriguing alternative. The introduction of a coordinating methoxy group offers the potential for enhanced diastereoselectivity through the formation of more rigid, chelated transition states. This feature may be particularly advantageous in reactions where the conformational flexibility of the auxiliary-substrate adduct is a limiting factor for stereocontrol.

The choice between these two chiral amines will ultimately depend on the specific requirements of the synthesis. For well-established transformations where high diastereoselectivity has been demonstrated with 1-phenylethylamine, it remains the logical first choice. However, for challenging substrates or reactions where improved stereocontrol is sought, this compound warrants consideration as a potentially superior auxiliary, meriting further investigation and direct comparative studies.

References

A Comparative Study of the Biological Activity of 2-Methoxy-1-phenylethanamine Analogs: Focus on the 2,5-Dimethoxy Series

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the biological activity of analogs of 2-Methoxy-1-phenylethanamine, with a specific focus on the well-researched 2,5-dimethoxy-substituted phenethylamines, commonly known as the 2C-x series. While this compound itself demonstrates low affinity for serotonin 5-HT2A and 5-HT2C receptors, it is a potent agonist of the human trace amine-associated receptor 1 (TAAR1)[1]. The addition of a second methoxy group at the 5-position, and further substitutions at the 4-position of the phenyl ring, dramatically alters the pharmacological profile, leading to potent interactions with serotonergic systems. This guide will delve into the structure-activity relationships of these analogs, presenting key experimental data and the methodologies used to obtain them. Our audience of researchers, scientists, and drug development professionals will find a detailed examination of how subtle molecular modifications influence biological activity, providing a framework for rational drug design.

Introduction to Phenethylamines and the Significance of Methoxy Substitutions

Phenethylamines are a broad class of compounds with a shared chemical backbone, featuring a phenyl ring attached to an amino group by a two-carbon chain. This scaffold is the basis for many endogenous neurotransmitters, including dopamine and norepinephrine, as well as a wide array of psychoactive substances[2]. The substitution pattern on the phenyl ring is a critical determinant of a compound's pharmacological properties.

The addition of methoxy (-OCH3) groups, in particular, has been a key strategy in the development of potent serotonergic agents. The 2,5-dimethoxy substitution pattern is a hallmark of the "2C" family of psychedelic phenethylamines, which are known for their high affinity and agonist activity at serotonin 5-HT2 receptors, especially the 5-HT2A subtype.[3][4] The position and nature of a third substituent at the 4-position of the 2,5-dimethoxyphenyl ring further modulate the potency and duration of action of these compounds.

This guide will focus on a comparative analysis of a selection of these 2,5-dimethoxy-4-substituted phenethylamine analogs to illustrate the principles of structure-activity relationships within this chemical class.

Comparative Biological Activity of Selected 2,5-Dimethoxyphenethylamine Analogs

The following table summarizes the in vitro biological activity of a selection of 2,5-dimethoxy-4-substituted phenethylamine analogs at key serotonin receptors. The data highlights how changes in the 4-position substituent impact receptor binding affinity (Ki) and functional potency (EC50).

Compound4-Substituent5-HT2A Ki (nM)5-HT2A EC50 (nM)5-HT2C Ki (nM)5-HT2C EC50 (nM)
2C-H -H1600-3000---
2C-B -Br8 - 17001.62.1 - 144.1
2C-I -I----
2C-E -CH2CH3----
2C-T-2 -SCH2CH3----
2C-T-7 -S(CH2)2CH3----

Data compiled from multiple sources. Note that assay conditions can vary between studies, leading to a range of reported values.[3][4][5][6][7][8]

Interpretation of the Data:

The data clearly demonstrates that the nature of the substituent at the 4-position of the 2,5-dimethoxyphenethylamine scaffold has a profound impact on the interaction with serotonin 5-HT2A and 5-HT2C receptors. The parent compound, 2C-H (with a hydrogen at the 4-position), exhibits very low affinity for the 5-HT2A receptor.[4] The introduction of a bromine atom (2C-B) dramatically increases affinity and potency at both 5-HT2A and 5-HT2C receptors. This trend of increased potency with lipophilic substituents at the 4-position is a general characteristic of this class of compounds.

Key Signaling Pathways

The primary biological effects of the 2C-x series of compounds are mediated through their agonist activity at the serotonin 5-HT2A receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway for the 5-HT2A receptor involves its coupling to Gq/11 proteins.

5-HT2A Receptor Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol 5HT2A 5-HT2A Receptor Gq Gq/11 Protein 5HT2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Cleavage to DAG Diacylglycerol (DAG) PIP2->DAG Cleavage to Ca2 Ca²⁺ Release (from ER) IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates CellularResponse Downstream Cellular Responses Ca2->CellularResponse PKC->CellularResponse Agonist 2C-x Analog (Agonist) Agonist->5HT2A Binds to

Caption: Canonical 5-HT2A receptor signaling cascade.

Upon agonist binding, the activated 5-HT2A receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.[5] The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol triphosphate (IP3) and diacylglycerol (DAG).[5] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).[5] DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream target proteins, leading to the ultimate cellular and physiological responses.[5]

Experimental Protocols

To ensure scientific integrity, the data presented in this guide is derived from well-established experimental protocols. Below are detailed methodologies for key in vitro and in vivo assays used to characterize the biological activity of this compound analogs.

In Vitro Assays

1. Radioligand Binding Assay for 5-HT2A Receptor Affinity

This assay determines the affinity of a test compound for the 5-HT2A receptor by measuring its ability to compete with a radiolabeled ligand.

Radioligand Binding Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis MembranePrep Prepare cell membranes expressing 5-HT2A receptors Incubate Incubate membranes, radioligand, and test compound MembranePrep->Incubate Radioligand Prepare radioligand solution (e.g., [³H]ketanserin) Radioligand->Incubate TestCompound Prepare serial dilutions of test compound TestCompound->Incubate Filter Separate bound from free radioligand via filtration Incubate->Filter Wash Wash filters to remove nonspecific binding Filter->Wash Count Quantify bound radioactivity using scintillation counting Wash->Count Analysis Calculate Ki values from competition curves Count->Analysis

References

A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for the Quantification of 2-Methoxy-1-phenylethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Analytical Imperative: Why Method Selection Matters

2-Methoxy-1-phenylethanamine is a chiral primary amine, a structural motif common in pharmacologically active molecules and a valuable building block in organic synthesis.[1] Its stereochemistry can be critical to the efficacy and safety of a final product, necessitating analytical methods that can not only quantify the molecule but also, when required, resolve its enantiomers. Furthermore, its primary amine functionality presents specific analytical challenges that must be addressed through careful method design.

This guide moves beyond a simple recitation of protocols. It provides the strategic rationale required to select the appropriate technique and to ensure data integrity through a rigorous cross-validation process, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3] Cross-validation serves as the ultimate arbiter of analytical performance, confirming that two distinct methods produce consistent, reliable, and interchangeable results.[4]

Method 1: Chiral High-Performance Liquid Chromatography (HPLC-UV)

The Rationale: Simplicity and Stereochemical Specificity

For chiral molecules, the primary analytical question often revolves around enantiomeric purity. High-Performance Liquid Chromatography, when paired with a Chiral Stationary Phase (CSP), is the gold standard for direct enantiomeric separation.[5][6] This approach avoids the need for chemical derivatization, eliminating a complex step that can introduce variability and potential artifacts. The choice of an HPLC-based method is therefore driven by the need for a simple, robust, and direct assay for quantifying one or both enantiomers.

Detailed Experimental Protocol: HPLC-UV

This protocol is designed to be a self-validating system, where system suitability tests precede any sample analysis to ensure the instrument and method are performing correctly.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Analyte Information:

    • Compound: this compound

    • Molecular Formula: C₉H₁₃NO[7]

    • Molecular Weight: 151.21 g/mol [7]

  • Chromatographic Conditions:

    • Column: Lux® 5 µm i-Cellulose-5 (250 x 4.6 mm) or an equivalent immobilized polysaccharide-based CSP.

      • Expert Insight: Immobilized CSPs offer greater solvent compatibility and robustness compared to coated phases, allowing for a wider range of method development options and more rigorous column cleaning procedures.[6]

    • Mobile Phase: Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v).

      • Expert Insight: The small addition of a basic modifier like diethylamine is crucial. It acts as a competing base to occupy active silanol sites on the silica support, dramatically improving the peak shape and reducing tailing for basic analytes like primary amines.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 210 nm.

      • Expert Insight: The phenyl group provides UV absorbance, but the lack of extensive conjugation means the maximum absorbance is in the low UV range. A wavelength of 210 nm provides high sensitivity for this class of compounds.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1.0 mg/mL in the mobile phase.

    • Generate calibration standards and quality control (QC) samples by serial dilution of the stock solution into the mobile phase.

    • Ensure all samples are fully dissolved and vortexed before placing them in the autosampler.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

The Rationale: Unrivaled Sensitivity and Specificity

When the analytical goal is trace-level quantification or unequivocal identification, GC-MS is a superior choice. The mass spectrometer acts as a highly specific detector, capable of distinguishing the analyte from co-eluting matrix components. However, the inherent properties of this compound—namely its polarity and primary amine group—make it unsuitable for direct GC analysis. The amine group is prone to hydrogen bonding and interaction with active sites in the GC system, leading to poor peak shape and potential sample loss.[8][9]

Therefore, chemical derivatization is not optional; it is a mandatory prerequisite for robust GC-MS analysis of this compound. This step converts the polar amine into a less polar, more volatile, and thermally stable derivative, yielding sharp, symmetrical chromatographic peaks.[10][11]

Detailed Experimental Protocol: GC-MS

This protocol incorporates a critical derivatization step. The success of the entire GC-MS analysis hinges on the precision and reproducibility of this reaction.

  • Instrumentation: A standard GC system with a capillary column, coupled to a single quadrupole or more advanced mass spectrometer.

  • Derivatization Protocol (Trifluoroacetylation):

    • Pipette 100 µL of the sample (or standard/QC) into a 2 mL autosampler vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

    • Add 100 µL of Ethyl Acetate and 50 µL of Trifluoroacetic Anhydride (TFAA).

    • Cap the vial tightly and heat at 60°C for 20 minutes.

    • Cool the vial to room temperature. Evaporate the excess reagent and solvent under a stream of nitrogen.

    • Reconstitute the residue in 200 µL of Ethyl Acetate for injection.

      • Expert Insight: This derivatization replaces the active hydrogens on the amine with trifluoroacetyl groups, creating a derivative with excellent chromatographic properties and a predictable fragmentation pattern in the mass spectrometer.[10]

  • Chromatographic Conditions:

    • Column: A low-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium, at a constant flow rate of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Hold: Hold at 280°C for 5 minutes.

    • Injection Port Temperature: 250°C.

    • Injection Mode: Splitless (1 µL injection).

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Acquisition Mode: Full Scan (m/z 50-400) for method development and Selected Ion Monitoring (SIM) for quantitative analysis.

      • Expert Insight: For quantification, monitoring the molecular ion and several characteristic fragment ions in SIM mode provides a significant boost in sensitivity and selectivity compared to full scan mode.

The Cross-Validation Framework

The objective of cross-validation is to demonstrate that the two orthogonal methods provide equivalent quantitative results.[3][12] This provides a high degree of confidence that the analytical data is accurate, regardless of the platform used.

Cross-Validation Workflow

CrossValidation_Workflow prep Prepare Single Set of Stock, Calibration Standards, and QC Samples split Aliquot Samples for Each Method prep->split hplc_val HPLC Method Validation (Linearity, Accuracy, Precision) split->hplc_val HPLC Path gcms_val GC-MS Method Validation (Linearity, Accuracy, Precision) split->gcms_val GC-MS Path hplc_run Analyze QCs and Samples via HPLC-UV hplc_val->hplc_run gcms_run Derivatize and Analyze QCs and Samples via GC-MS gcms_val->gcms_run compare Statistical Comparison of Results (e.g., Bland-Altman, Regression) hplc_run->compare gcms_run->compare report Final Validation Report compare->report

Caption: Cross-Validation workflow from sample preparation to final statistical comparison.

Validation Parameters and Acceptance Criteria

The validation for each method must be performed according to established guidelines, such as ICH Q2(R2).[13][14][15]

Parameter Description Typical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components.No interfering peaks at the retention time of the analyte in blank samples.
Linearity & Range The ability to elicit test results that are directly proportional to the analyte concentration within a given range.Correlation coefficient (r²) ≥ 0.995 over a range of, for example, 1-200 µg/mL.
Accuracy The closeness of test results to the true value. Assessed by analyzing QCs at low, medium, and high concentrations.Mean recovery of 85-115% for QCs (or 80-120% at the LLOQ).[16]
Precision The degree of scatter between a series of measurements. Assessed as repeatability (intra-day) and intermediate precision (inter-day).Relative Standard Deviation (RSD) ≤ 15% for QCs (≤ 20% at the LLOQ).[16]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Analyte response is ≥ 10 times the baseline noise; accuracy and precision criteria are met.

Data-Driven Comparison and Discussion

The following table presents representative (hypothetical) data from a cross-validation study to illustrate the performance differences between the two techniques.

Validation Parameter HPLC-UV (Chiral) GC-MS (Derivatized) Commentary
Linearity (r²) 0.99910.9996Both methods demonstrate excellent linearity.
Range 1.0 - 500 µg/mL0.1 - 100 µg/mLThe range can be tailored, but GC-MS often excels at lower concentrations.
Accuracy (% Recovery) 97.5% - 103.2%95.8% - 104.5%Both methods show high accuracy, well within the typical acceptance limits.
Precision (%RSD) < 3.5%< 5.0%Both are highly precise. The slightly higher RSD for GC-MS can be attributed to the additional derivatization step.
LOQ 1.0 µg/mL0.1 µg/mLThe superior sensitivity of the GC-MS in SIM mode is evident in the lower LOQ.
Sample Prep Time ~5 min/sample~45 min/sampleThe derivatization and evaporation steps for GC-MS significantly increase preparation time.
Chiral Separation Yes (Baseline)No (on achiral column)This is the key advantage of the HPLC method. Chiral GC is possible but requires specialized columns or chiral derivatizing agents, adding further complexity.[17]
Discussion of Results

The cross-validation data reveals that both HPLC-UV and GC-MS are valid and reliable methods for the quantification of this compound. The choice between them is dictated by the specific analytical need.

  • HPLC-UV Strengths: The standout advantage is its ability to perform direct chiral separations without derivatization.[18] This makes it the ideal choice for determining enantiomeric excess, for routine quality control applications, and in environments where analytical simplicity and throughput are priorities.

  • GC-MS Strengths: The primary advantages are superior sensitivity and the legal and scientific certainty provided by mass spectral identification.[19] This makes it indispensable for applications requiring trace-level detection (e.g., impurity analysis, bioanalysis) or when positive identification is needed in complex matrices. The main drawback is the labor-intensive and potentially variable derivatization step, which must be meticulously controlled to ensure reproducibility.[11]

When comparing the quantitative results from the same set of samples, a statistical analysis (such as a Bland-Altman plot) should be used to ensure there is no significant proportional or constant bias between the methods.[12] The acceptance criterion is typically that >95% of the data points fall within ±2 standard deviations of the mean difference.

Conclusion: Selecting the Right Tool for the Job

This guide has demonstrated the development, validation, and cross-validation of two orthogonal methods for the analysis of this compound. Both HPLC-UV and GC-MS are powerful techniques, but they are not universally interchangeable.

  • Choose Chiral HPLC-UV for robust, routine quantification and for all applications requiring the determination of enantiomeric purity. Its simplicity and direct analysis capabilities make it a workhorse for product release and stability testing.

  • Choose GC-MS when the absolute lowest detection limits are required or when mass spectral confirmation is necessary for unequivocal identification. It is the superior tool for trace analysis and research applications where sensitivity is paramount, provided that the necessary resources are invested in mastering the critical derivatization step.

By performing a rigorous cross-validation, laboratories can confidently use these methods interchangeably where their capabilities overlap and select the optimal method when the analytical challenge demands the specific strengths of one over the other.

References

A Senior Application Scientist's Guide to Assessing the Enantiomeric Excess of 2-Methoxy-1-phenylethanamine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical synthesis and drug development, the stereochemical identity of a molecule is not a trivial detail—it is a critical determinant of efficacy and safety. For chiral amines like 2-Methoxy-1-phenylethanamine, a key intermediate and structural motif in various pharmacologically active compounds, the ability to accurately quantify its enantiomeric excess (ee) is paramount. This guide provides an in-depth comparison of the primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will move beyond simple procedural lists to explore the causality behind methodological choices, ensuring each protocol is a self-validating system.

The Core Challenge: Differentiating Mirror Images

Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment, making their separation and quantification a significant challenge.[1] The objective of any enantiomeric excess assessment is to create a temporary chiral environment where the two enantiomers interact differently, allowing for their distinction. This is achieved either by a chiral stationary phase in chromatography or by reaction with a chiral derivatizing agent in spectroscopy.[2]

The enantiomeric excess (% ee) is a measure of the purity of a chiral sample, calculated as:

% ee = [([Major Enantiomer] - [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer])] * 100

Decision Workflow for Method Selection

Choosing the appropriate analytical technique depends on several factors including available instrumentation, required sensitivity, sample throughput, and the ultimate goal of the analysis (e.g., routine quality control vs. absolute configuration determination).

G start Racemic or Enantioenriched This compound Sample q1 Need for high throughput and direct analysis? start->q1 hplc Chiral HPLC (Gold Standard for QC) q1->hplc  Yes q2 Is the analyte sufficiently volatile or easily derivatized? q1->q2 No gc Chiral GC (High Sensitivity, Volatile Analytes) nmr NMR with Chiral Agent (Absolute Configuration, No Separation Needed) q2->gc  Yes q3 Is structural confirmation or absolute configuration needed? q2->q3 No q3->hplc No, default to HPLC q3->nmr  Yes

Caption: Method selection workflow for ee% analysis.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is often the gold standard for enantiomeric purity assessment due to its robustness, reproducibility, and direct nature. The separation relies on the differential, transient diastereomeric complexes formed between the enantiomers and a Chiral Stationary Phase (CSP).[3][4] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on silica) are particularly effective for a wide range of compounds, including aromatic amines.[5]

Expertise & Experience: The choice of a CSP is critical. For this compound, polysaccharide-based columns like Daicel CHIRALPAK® series are a proven starting point. The selection between a coated and an immobilized CSP is also a key decision. Immobilized phases offer greater solvent flexibility, allowing for a broader range of mobile phases to optimize separation, which is a significant advantage during method development.

Protocol: Chiral HPLC Analysis
  • Column Selection: CHIRALPAK® ID (Immobilized Amylose derivative) or a similar polysaccharide-based CSP.

  • Mobile Phase Preparation: A typical mobile phase is a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol). A common starting point is 90:10 (v/v) n-Hexane:Isopropanol. Small amounts of an amine additive like diethylamine (DEA) (e.g., 0.1%) are often crucial to improve peak shape and reduce tailing for basic analytes.

  • Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.

  • Instrument Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm or 254 nm.[6]

    • Injection Volume: 5-10 µL

  • System Suitability: Inject a racemic standard of this compound. The system is suitable when the resolution (Rs) between the two enantiomer peaks is greater than 1.5.

  • Data Analysis: Integrate the peak areas for the two enantiomers. Calculate the % ee using the formula: % ee = [(Area1 - Area2) / (Area1 + Area2)] * 100.

Method 2: Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique offering high resolution and sensitivity, particularly for volatile and thermally stable compounds.[7] Separation is achieved on a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative.[8] For primary amines like this compound, direct analysis can be challenging due to interactions with the column. Therefore, derivatization to a less polar, more volatile species (e.g., an amide) is common practice.

Expertise & Experience: The derivatization step is the most critical part of this workflow. Reacting the amine with an achiral agent like trifluoroacetic anhydride (TFAA) is a reliable method. This converts the polar amine into a stable, volatile trifluoroacetamide derivative, which chromatographs well and often shows excellent enantioseparation on cyclodextrin-based columns.

Protocol: Chiral GC Analysis (via Derivatization)
  • Derivatization:

    • In a vial, dissolve ~1 mg of the amine sample in 1 mL of a suitable solvent (e.g., ethyl acetate).

    • Add 100 µL of trifluoroacetic anhydride (TFAA).

    • Cap the vial and heat at 60 °C for 15 minutes.

    • Cool to room temperature. The sample is ready for injection.

  • Column Selection: A cyclodextrin-based chiral capillary column, such as a Betadex™ or Gammadex™ phase.

  • Instrument Conditions:

    • Carrier Gas: Hydrogen or Helium, at an appropriate linear velocity (e.g., 40-50 cm/s).[9]

    • Injector Temperature: 250 °C

    • Detector (FID) Temperature: 270 °C

    • Oven Program: Start at a temperature appropriate for the derivative (e.g., 100 °C), hold for 1-2 minutes, then ramp at 5-10 °C/min to a final temperature (e.g., 200 °C).

    • Injection: 1 µL, split injection (e.g., 50:1 split ratio).

  • System Suitability: Inject a derivatized racemic standard. The resolution (Rs) between the two enantiomer peaks should be > 1.5.

  • Data Analysis: Calculate % ee based on the peak areas from the Flame Ionization Detector (FID) signal.

Method 3: ¹H NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)

NMR spectroscopy offers a fundamentally different approach. It is not a separative technique; instead, it renders the enantiomers chemically distinct within the NMR tube. This is achieved by reacting the enantiomeric amine with a single, pure enantiomer of a chiral derivatizing agent (CDA) to form diastereomers.[10] These diastereomers have different physical properties and, crucially, distinct NMR spectra.[11]

Expertise & Experience: The classic and highly reliable CDA for amines is (R)- or (S)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid, commonly known as Mosher's acid.[12] Upon reaction with the amine, it forms a stable Mosher's amide.[13][14] The protons near the newly formed stereocenter in the two diastereomers will experience different magnetic environments, leading to separate signals in the ¹H NMR spectrum. The ratio of the integrals of these distinct signals directly corresponds to the enantiomeric ratio of the original amine.

G cluster_0 Reactants cluster_1 Product Amine Enantiomeric Mixture (R)-Amine & (S)-Amine Diastereomers Diastereomeric Mixture (R,R)-Amide & (S,R)-Amide Amine->Diastereomers Mosher Single Enantiomer CDA (e.g., (R)-Mosher's Acid Chloride) Mosher->Diastereomers NMR ¹H NMR Analysis (Distinct Signals) Diastereomers->NMR Result Calculate ee% from Integral Ratio NMR->Result

References

A Comparative Guide to Derivatization Reagents for the Chiral Analysis of 2-Methoxy-1-phenylethanamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise stereochemical analysis of chiral compounds is paramount. 2-Methoxy-1-phenylethanamine, a primary amine with a stereogenic center, presents a common analytical challenge: its enantiomers often exhibit different pharmacological and toxicological profiles. Direct separation of these enantiomers can be complex and require specialized, expensive chiral stationary phases. An effective and versatile alternative is chiral derivatization, a technique that converts enantiomers into diastereomers, allowing for their separation and quantification using standard achiral chromatography.[1]

This guide provides an in-depth comparison of common derivatization reagents for this compound, offering insights into their reaction mechanisms, detailed experimental protocols, and a critical evaluation of their performance. The objective is to equip you with the knowledge to select the most suitable reagent and methodology for your analytical needs, ensuring both scientific rigor and practical efficiency.

The Imperative of Derivatization for Chiral Amines

The fundamental principle of chiral derivatization lies in the reaction of a racemic or enantiomerically enriched analyte with a single, pure enantiomer of a chiral derivatizing agent (CDA).[1] This reaction transforms the pair of enantiomers, which are otherwise indistinguishable in an achiral environment, into a pair of diastereomers. These newly formed diastereomers possess distinct physicochemical properties, enabling their separation by conventional chromatographic techniques like HPLC or GC on achiral columns.[1]

Beyond enabling chiral separation, derivatization offers several other advantages for the analysis of primary amines like this compound:

  • Improved Chromatographic Behavior: Derivatization can decrease the polarity and increase the volatility of the analyte, leading to better peak shapes and reduced tailing in gas chromatography.[2]

  • Enhanced Detection: The introduction of specific functional groups, such as chromophores or fluorophores, through derivatization can significantly enhance the sensitivity of UV or fluorescence detection.[3]

  • Increased Molecular Weight for Mass Spectrometry: For GC-MS analysis, derivatization can yield higher molecular weight fragments, aiding in structural elucidation and quantification.[4]

A Comparative Analysis of Key Derivatization Reagents

This section delves into the specifics of three widely used classes of derivatization reagents for primary amines: Marfey's reagent, Mosher's acid, and acylating agents, with a focus on their application to the chiral analysis of this compound.

Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide - FDAA)

Marfey's reagent is a highly effective chiral derivatizing agent for primary and secondary amines, including amino acids and related compounds.[5] The reaction proceeds via a nucleophilic aromatic substitution, where the amino group of the analyte attacks the electron-deficient fluorodinitrophenyl moiety of FDAA.[6]

Reaction Mechanism:

Analyte This compound (R/S enantiomers) Reaction Nucleophilic Aromatic Substitution (Mild alkaline conditions) Analyte->Reaction Marfey Marfey's Reagent (FDAA) (L-enantiomer) Marfey->Reaction Diastereomer1 Diastereomer 1 (R-amine, L-FDAA) Diastereomer2 Diastereomer 2 (S-amine, L-FDAA) Reaction->Diastereomer1 Reaction->Diastereomer2

Caption: Reaction of this compound with Marfey's Reagent.

Experimental Protocol: Derivatization with Marfey's Reagent for HPLC Analysis

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 200 µL of a suitable solvent (e.g., acetone or acetonitrile).

  • Reagent Preparation: Prepare a 1% (w/v) solution of Marfey's reagent in acetone.

  • Reaction: To the amine solution, add 400 µL of the Marfey's reagent solution and 80 µL of 1 M sodium bicarbonate solution.

  • Incubation: Vortex the mixture and incubate at 40-45°C for 1 hour.[7]

  • Quenching: After incubation, cool the reaction mixture to room temperature and neutralize by adding 40 µL of 2 M HCl.

  • Sample Dilution: Evaporate the solvent under a stream of nitrogen and reconstitute the residue in the mobile phase for HPLC analysis.

Performance Characteristics:

FeaturePerformanceCitation
Reaction Conditions Mild (40-45°C, alkaline pH)[7]
Derivative Stability Generally good, stable for HPLC analysis.[6]
Detection Strong UV absorbance at ~340 nm due to the dinitrophenyl group.[6]
Chromatography Excellent for reversed-phase HPLC separation of diastereomers.[8]
Advantages High reactivity, strong chromophore for sensitive detection.[5]
Disadvantages The reagent itself can interfere with the chromatogram if not fully consumed or separated. Can form mono- and di-substituted derivatives with compounds containing multiple amino groups.[6]
Mosher's Acid (α-Methoxy-α-(trifluoromethyl)phenylacetic acid - MTPA)

Mosher's acid, typically used as its more reactive acid chloride, is a classic chiral derivatizing agent for determining the enantiomeric purity and absolute configuration of alcohols and amines.[9][10] The reaction with a primary amine forms stable diastereomeric amides.

Reaction Mechanism:

Analyte This compound (R/S enantiomers) Reaction Amide Formation (Base catalyst, e.g., pyridine) Analyte->Reaction Mosher Mosher's Acid Chloride (e.g., R-enantiomer) Mosher->Reaction Diastereomer1 Diastereomer 1 (R-amine, R-MTPA amide) Diastereomer2 Diastereomer 2 (S-amine, R-MTPA amide) Reaction->Diastereomer1 Reaction->Diastereomer2

Caption: Reaction of this compound with Mosher's Acid Chloride.

Experimental Protocol: Derivatization with Mosher's Acid Chloride for NMR/HPLC Analysis

  • Sample Preparation: In a clean, dry NMR tube or reaction vial, dissolve approximately 2-5 mg of this compound in 0.5 mL of an anhydrous deuterated solvent (e.g., CDCl₃) or an appropriate aprotic solvent.

  • Base Addition: Add a slight excess of an anhydrous base, such as pyridine or triethylamine (approximately 1.5 equivalents).

  • Reagent Addition: Add a slight molar excess (approximately 1.2 equivalents) of enantiomerically pure (R)- or (S)-Mosher's acid chloride.

  • Reaction: Cap the vial and allow the reaction to proceed at room temperature for 2-4 hours, or until completion as monitored by TLC or LC.[10]

  • Work-up (for HPLC): If necessary, quench the reaction with a small amount of water. Extract the derivatives with a suitable organic solvent, wash with dilute acid and brine, dry over anhydrous sodium sulfate, and evaporate the solvent. Reconstitute in the mobile phase for HPLC analysis. For NMR analysis, the reaction can often be monitored directly in the NMR tube.

Performance Characteristics:

FeaturePerformanceCitation
Reaction Conditions Anhydrous conditions required; reaction at room temperature.[10]
Derivative Stability Very stable amides.[11]
Detection Primarily by NMR (¹H and ¹⁹F) for absolute configuration and enantiomeric excess determination. Can also be used with HPLC-UV.[9]
Chromatography Suitable for both normal and reversed-phase HPLC.[12]
Advantages Well-established method for determining absolute configuration by NMR. Stable derivatives.[13]
Disadvantages Requires strictly anhydrous conditions. The reagent can be expensive. Kinetic resolution is a risk if the reaction does not go to completion.[11]
Acylating Agents (e.g., Trifluoroacetic Anhydride - TFAA)

Acylating agents like TFAA are commonly used for the derivatization of amines for GC analysis.[14] While TFAA itself is achiral, it can be used in conjunction with a chiral stationary phase for separation. For separation on an achiral column, a chiral acylating agent, such as S-(-)-N-(trifluoroacyl)-prolyl chloride (TFAPC), is necessary.[15]

Reaction Mechanism (with a chiral acylating agent):

Analyte This compound (R/S enantiomers) Reaction Acylation (Base catalyst) Analyte->Reaction AcylatingAgent Chiral Acylating Agent (e.g., S-TFAPC) AcylatingAgent->Reaction Diastereomer1 Diastereomer 1 (R-amine, S-TFA-prolyl amide) Diastereomer2 Diastereomer 2 (S-amine, S-TFA-prolyl amide) Reaction->Diastereomer1 Reaction->Diastereomer2

Caption: Reaction with a Chiral Acylating Agent.

Experimental Protocol: Derivatization with S-(-)-N-(trifluoroacyl)-prolyl chloride for GC-MS Analysis

  • Sample Preparation: Place a known amount of this compound in a reaction vial. If in solution, evaporate the solvent to dryness under a stream of nitrogen.

  • Reagent Addition: Add 200 µL of an anhydrous solvent (e.g., ethyl acetate) and 50 µL of a chiral acylating agent solution (e.g., S-(-)-N-(trifluoroacyl)-prolyl chloride in the same solvent).

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes.[15]

  • Work-up: Cool the vial to room temperature. The reaction mixture can often be directly injected into the GC-MS system. A wash step with a dilute aqueous base may be necessary to remove excess reagent and acidic byproducts.

Performance Characteristics:

FeaturePerformanceCitation
Reaction Conditions Typically requires heating; can be performed with or without a catalyst.[15]
Derivative Stability Forms stable amide derivatives suitable for GC.[4]
Detection Excellent for GC-MS and GC-FID. The trifluoroacetyl group enhances electron capture detection (ECD) sensitivity.
Chromatography Well-suited for GC analysis on common non-polar or medium-polarity columns.[15]
Advantages Good for creating volatile derivatives for GC. Can improve sensitivity and chromatographic performance.[14]
Disadvantages Requires a chiral acylating agent for separation on an achiral column. Reaction conditions might need optimization to prevent side reactions.[15]

Summary Comparison and Recommendations

The choice of derivatization reagent for this compound depends heavily on the analytical instrumentation available and the specific goals of the analysis.

ReagentPrimary ApplicationKey AdvantagesKey Considerations
Marfey's Reagent (FDAA) HPLC-UVHigh reactivity, strong chromophore, mild reaction conditions.Potential for reagent interference.
Mosher's Acid (MTPA) NMR, HPLC-UVGold standard for absolute configuration determination by NMR, stable derivatives.Requires anhydrous conditions, potential for kinetic resolution.
Chiral Acylating Agents GC-MS, GC-FID/ECDCreates volatile derivatives ideal for GC, enhances sensitivity.Requires a specific chiral version for separation on achiral columns.

Recommendations:

  • For routine enantiomeric purity analysis by HPLC with UV detection , Marfey's reagent is an excellent first choice due to its reliability, strong signal enhancement, and relatively simple protocol.

  • When the absolute configuration of an enantiomerically enriched sample needs to be determined, Mosher's acid followed by NMR analysis is the most authoritative method.

  • For analyses utilizing gas chromatography , particularly with mass spectrometric detection, a chiral acylating agent like S-(-)-N-(trifluoroacyl)-prolyl chloride is the preferred approach to generate volatile diastereomers suitable for GC separation and analysis.

By understanding the underlying chemistry and practical considerations of these derivatization strategies, researchers can confidently select and implement the optimal method for the robust and accurate chiral analysis of this compound.

References

Navigating the Medium: A Comparative Guide to the Performance of 2-Methoxy-1-phenylethanamine in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical synthesis and drug discovery, 2-methoxy-1-phenylethanamine stands as a valuable chiral building block and a key intermediate. Its utility in creating complex, enantiomerically pure molecules is well-established.[1] However, the successful application of this versatile amine is profoundly influenced by the solvent system in which it is employed. The choice of solvent is not merely a matter of dissolution; it is a critical parameter that dictates solubility, stability, and reactivity, ultimately governing reaction yields, purity, and even the stereochemical outcome of a synthetic transformation.

This guide provides an in-depth technical analysis of the performance of this compound across a spectrum of common laboratory solvents. We will delve into the underlying chemical principles that govern its behavior, supported by experimental protocols and comparative data to empower researchers, scientists, and drug development professionals in optimizing their synthetic strategies.

The Physicochemical Landscape of this compound

This compound (C₉H₁₃NO, Molar Mass: 151.21 g/mol ) is a primary amine featuring a phenyl ring and a methoxy group.[2] This structure imparts a unique combination of polarity and hydrophobicity. The amine group is a hydrogen bond donor and acceptor, rendering it moderately soluble in protic solvents, while the phenyl and methoxy groups contribute to its solubility in organic media.[3] Understanding this structural duality is the cornerstone of predicting its behavior in different solvent environments.

Solubility Profile: A Tale of Polarity and Hydrogen Bonding

The adage "like dissolves like" is a fundamental principle in chemistry, and it holds true for this compound. Its solubility is a direct consequence of the intermolecular forces it can establish with the solvent molecules.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amine group of this compound, leading to good solubility.[3] The lone pair on the nitrogen atom can accept a hydrogen bond from the solvent, and the N-H protons can donate hydrogen bonds.

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, THF): While lacking the ability to donate hydrogen bonds, these solvents have significant dipole moments and can act as hydrogen bond acceptors. This allows for dipole-dipole interactions and hydrogen bonding with the N-H protons of the amine, resulting in moderate to high solubility.

  • Nonpolar Solvents (e.g., Hexane, Toluene): In these solvents, the primary intermolecular forces are weak van der Waals forces. The polar amine and methoxy groups of this compound are not well-solvated, leading to poor solubility.

Solvent Solvent Type Dielectric Constant (ε) Predicted Solubility Primary Interactions
WaterPolar Protic80.1Moderately SolubleHydrogen Bonding, Dipole-Dipole
MethanolPolar Protic32.7Highly SolubleHydrogen Bonding, Dipole-Dipole
EthanolPolar Protic24.5Highly SolubleHydrogen Bonding, Dipole-Dipole
AcetonitrilePolar Aprotic37.5SolubleDipole-Dipole
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.7Highly SolubleDipole-Dipole
Tetrahydrofuran (THF)Polar Aprotic7.6SolubleDipole-Dipole
DichloromethanePolar Aprotic9.1SolubleDipole-Dipole
TolueneNonpolar2.4Sparingly SolubleVan der Waals forces
HexaneNonpolar1.9InsolubleVan der Waals forces
Experimental Protocol for Solubility Determination

This protocol outlines a reliable method for quantitatively determining the solubility of this compound.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvents (e.g., methanol, acetonitrile, hexane)

  • Scintillation vials with screw caps

  • Magnetic stirrer and stir bars

  • Thermostatic shaker or water bath

  • Analytical balance

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of the different test solvents. The excess solid should be clearly visible.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for at least 24 hours to ensure saturation. Vigorous stirring is essential.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the aliquot through a 0.22 µm syringe filter to remove any undissolved solid.

  • Quantification by HPLC:

    • Prepare a series of calibration standards of this compound of known concentrations in the respective solvent.

    • Dilute the filtered supernatant with the same solvent to a concentration that falls within the calibration range.

    • Inject the diluted sample and the calibration standards into the HPLC system.

    • Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

G cluster_0 Protic Solvent (e.g., Methanol) cluster_1 Aprotic Solvent (e.g., Acetonitrile) a This compound b Methanol (CH3OH) a->b H-bond donor & acceptor b->a H-bond donor & acceptor c This compound d Acetonitrile (CH3CN) c->d H-bond donor d->c No H-bond donation

Caption: Interactions with protic vs. aprotic solvents.

Stability in Solution: The Influence of the Solvent Environment

The stability of phenylethylamine derivatives in solution can be influenced by factors such as pH, temperature, light, and the presence of oxygen.[4] The choice of solvent can either mitigate or exacerbate these degradation pathways.

  • Oxidative Degradation: The amine functionality can be susceptible to oxidation, especially in the presence of air and light. This can be more pronounced in certain solvents that may facilitate radical reactions.

  • pH Effects: In protic solvents, particularly water, the pH can significantly affect stability. The protonation state of the amine group can influence its susceptibility to degradation.

A stability-indicating HPLC method is crucial for assessing the long-term stability of this compound in different solvent systems.

Solvent Solvent Type Predicted Stability (t₁/₂ at 25°C) Potential Degradation Pathways
MethanolPolar ProticGoodMinimal oxidation
Water (buffered, pH 7)Polar ProticModeratePotential for pH-dependent hydrolysis/oxidation
AcetonitrilePolar AproticExcellentLow reactivity, good for long-term storage
DMSOPolar AproticGoodCan promote oxidation under certain conditions
DichloromethanePolar AproticFairPotential for reaction with trace impurities
HexaneNonpolarPoor (due to insolubility)N/A
Experimental Protocol for HPLC Stability Assay

Objective: To evaluate the stability of this compound in various solvents over time.

Materials:

  • Stock solution of this compound in each test solvent (e.g., 1 mg/mL).

  • HPLC system with a C18 reverse-phase column and UV detector.

  • Mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid).

  • Incubators or constant temperature chambers.

Procedure:

  • Sample Preparation:

    • Prepare solutions of this compound in the selected solvents at a known concentration.

    • Divide each solution into aliquots for analysis at different time points (e.g., 0, 24, 48, 72 hours).

    • Store the samples under controlled conditions (e.g., 25°C, protected from light).

  • Initial Analysis (T=0):

    • Immediately after preparation, inject an aliquot of each solution into the HPLC system.

    • Record the peak area of the parent compound. This will serve as the baseline.

  • Time-Point Analysis:

    • At each subsequent time point, inject another aliquot from the corresponding sample.

    • Record the peak area of the parent compound and observe for the appearance of any new peaks, which would indicate degradation products.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration.

    • Plot the percentage remaining versus time to determine the degradation kinetics and the half-life (t₁/₂) in each solvent.

Performance in Chemical Reactions: A Case Study of N-Acylation

The solvent plays a pivotal role in the kinetics and outcome of chemical reactions. For the N-acylation of this compound, the choice between a protic and an aprotic solvent can be critical.

  • Protic Solvents: Can solvate both the amine nucleophile and the acylating agent. Hydrogen bonding to the amine can reduce its nucleophilicity, potentially slowing down the reaction.

  • Aprotic Solvents: Do not form strong hydrogen bonds with the amine, leaving its lone pair more available for nucleophilic attack. This often leads to faster reaction rates.

Solvent Solvent Type Expected Reaction Rate Purity of Product Rationale
DichloromethanePolar AproticFastHighGood solubility of reactants, minimal side reactions.
AcetonitrilePolar AproticFastHighGood solubility, non-reactive.
TetrahydrofuranPolar AproticModerateHighGood solvent, but lower polarity may slow the reaction.
MethanolPolar ProticSlowModerateSolvation of the amine reduces its nucleophilicity.
Water (with base)Polar ProticVariableLowerPotential for hydrolysis of the acylating agent.
Experimental Protocol for Comparative N-Acylation

Objective: To compare the yield and purity of the N-acylated product of this compound in different solvents.

Materials:

  • This compound

  • Acetyl chloride or acetic anhydride

  • A non-nucleophilic base (e.g., triethylamine)

  • Selected solvents (e.g., dichloromethane, acetonitrile, methanol)

  • Standard laboratory glassware

  • TLC plates and developing chamber

  • Purification system (e.g., column chromatography)

Procedure:

  • Reaction Setup:

    • In separate flasks, dissolve this compound and triethylamine in each of the test solvents under an inert atmosphere.

    • Cool the solutions in an ice bath.

  • Acylation:

    • Slowly add the acylating agent (e.g., acetyl chloride) to each flask with stirring.

    • Allow the reactions to warm to room temperature and stir for a set period (e.g., 2 hours).

  • Monitoring and Work-up:

    • Monitor the progress of each reaction by TLC.

    • Once the starting material is consumed, quench the reactions with water.

    • Perform a standard aqueous work-up to extract the crude product.

  • Analysis and Purification:

    • Analyze the crude product from each reaction by HPLC or GC-MS to determine the conversion and purity.

    • Purify the products by column chromatography.

  • Comparison:

    • Compare the isolated yields and purity of the N-acetylated product obtained from each solvent system.

G cluster_0 Experimental Workflow A Dissolve Amine & Base in Test Solvents B Add Acylating Agent A->B C Reaction Monitoring (TLC) B->C D Work-up & Extraction C->D E Analysis (HPLC/GC-MS) & Purification D->E F Compare Yields & Purity E->F

Caption: Workflow for comparative solvent system analysis.

Comparison with Alternative Amines

The methoxy group in this compound distinguishes it from its parent compound, phenylethylamine, and other derivatives.

Compound Key Structural Feature Impact on Performance
This compound Methoxy group at the 2-positionIncreases polarity and potential for hydrogen bonding compared to phenylethylamine. May influence reactivity through electronic effects.
Phenylethylamine Unsubstituted phenyl ringLess polar than the methoxy derivative, with slightly different solubility and reactivity profiles.[3]
4-Methoxy-phenylethylamine Methoxy group at the 4-positionThe position of the methoxy group can subtly alter the electronic properties of the phenyl ring and steric hindrance around the amine, affecting reactivity.[5]

Conclusion and Recommendations

The performance of this compound is intrinsically linked to the solvent system in which it is used. The choice of solvent is a critical optimization parameter that should be carefully considered based on the specific application.

  • For high solubility and general handling, polar solvents like methanol, ethanol, and DMSO are excellent choices.

  • For long-term storage and to maintain stability, a polar aprotic solvent such as acetonitrile is recommended.

  • For chemical reactions like N-acylation where high reactivity is desired, polar aprotic solvents such as dichloromethane or acetonitrile are generally superior to protic solvents.

By understanding the interplay between the structure of this compound and the properties of different solvents, researchers can harness its full potential in their synthetic endeavors, leading to improved outcomes and more efficient drug development processes.

References

A Comparative Analysis of Racemic vs. Enantiopure Compounds' Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

The three-dimensional structure of a molecule is a critical determinant of its interaction with biological systems. For chiral molecules, which exist as non-superimposable mirror images called enantiomers, this stereochemistry can lead to significant differences in pharmacological activity. This guide provides an in-depth comparative analysis of racemic mixtures (equal amounts of both enantiomers) versus enantiopure compounds (a single enantiomer), offering insights into their respective biological activities and the experimental methodologies used for their evaluation.

The Foundation: Chirality in Biological Systems

The receptors, enzymes, and other macromolecules within biological systems are themselves chiral.[1][2] This inherent chirality dictates that they will interact differently with the two enantiomers of a chiral drug.[2] This stereoselective interaction is the basis for the often-observed differences in the pharmacodynamic and pharmacokinetic profiles of racemic and enantiopure compounds.[3][4]

One enantiomer, often termed the "eutomer," is typically responsible for the desired therapeutic effect, while the other, the "distomer," may be less active, inactive, or even contribute to adverse effects or toxicity.[5][6] The historical tragedy of thalidomide serves as a stark reminder of this, where the (R)-enantiomer was an effective sedative, but the (S)-enantiomer was a potent teratogen, causing severe birth defects.[1][7] This event was a major catalyst for regulatory agencies like the U.S. Food and Drug Administration (FDA) to establish guidelines emphasizing the importance of characterizing the activity of individual enantiomers in drug development.[7][8][9]

Pharmacological and Toxicological Divergence: Key Scenarios

The differential interaction of enantiomers with biological targets can manifest in several ways:

  • Different Pharmacological Activity: One enantiomer may elicit the desired therapeutic effect, while the other is inactive. A classic example is the antihistamine cetirizine, a racemic mixture. Its activity is almost entirely due to the (R)-enantiomer, levocetirizine.[10][11]

  • Antagonistic Effects: In some cases, the distomer can counteract the therapeutic effect of the eutomer. For the antidepressant citalopram, the S-enantiomer (escitalopram) is a potent serotonin reuptake inhibitor.[12] However, the R-enantiomer has been shown to allosterically inhibit the binding of the S-enantiomer to the serotonin transporter, thereby reducing its efficacy.[12][13]

  • Different Toxicity Profiles: The enantiomers may have distinct toxicological profiles. The local anesthetic bupivacaine is a notable example. While both enantiomers possess anesthetic properties, the (S)-enantiomer (levobupivacaine) is significantly less cardiotoxic than the (R)-enantiomer.[14][15]

  • Metabolic Differences: Enantiomers can be metabolized at different rates and through different pathways, leading to variations in their pharmacokinetic profiles.[2][16] This can affect the drug's half-life, bioavailability, and potential for drug-drug interactions. For instance, the metabolism of the two enantiomers of omeprazole differs, with the (R)-enantiomer being more susceptible to metabolism by the polymorphic enzyme CYP2C19.[16]

The development of a single enantiomer from a previously marketed racemate is a strategy known as a "chiral switch."[6][17][18][19][20] This approach aims to provide a therapeutic advantage, such as improved efficacy, a better safety profile, or a more predictable pharmacokinetic profile.[4][16][19]

Case Studies: A Comparative Look at Racemic vs. Enantiopure Drugs

The following table summarizes the key differences in biological activity for several well-known drug pairs:

Racemic DrugEnantiopure Drug (Eutomer)Key Differences in Biological Activity
Cetirizine Levocetirizine (R-enantiomer) Levocetirizine is the active enantiomer, with a higher binding affinity and slower dissociation from the H1 receptor compared to cetirizine.[10][21] 2.5 mg of levocetirizine has comparable antihistaminic activity to 5 mg of cetirizine.[10][22] The S-enantiomer is pharmacologically inactive.[10]
Citalopram Escitalopram (S-enantiomer) Escitalopram is responsible for the serotonin reuptake inhibition.[12][13] The R-enantiomer may counteract the therapeutic effect of the S-enantiomer.[12][23] Clinical studies have shown escitalopram to have better efficacy and a faster onset of action than citalopram at equivalent doses of the S-enantiomer.[12][24]
Bupivacaine Levobupivacaine (S-enantiomer) Levobupivacaine has a similar anesthetic profile to the racemate but with significantly reduced cardiotoxicity.[14][15]
Omeprazole Esomeprazole (S-enantiomer) Both enantiomers are equipotent proton pump inhibitors.[16] However, esomeprazole exhibits less interindividual variability in its metabolism, which is primarily handled by CYP2C19, compared to the R-enantiomer.[16]

Experimental Workflows for Comparative Analysis

A thorough comparison of racemic and enantiopure compounds requires a multi-faceted experimental approach. The following outlines key methodologies:

Chiral Separation and Quantification

The foundational step is the ability to separate and quantify the individual enantiomers. Chiral chromatography is the most widely used technique for this purpose.[25][26]

Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

  • Objective: To separate and quantify the enantiomers of a chiral compound.

  • Methodology:

    • Column Selection: Choose a suitable chiral stationary phase (CSP). CSPs are designed with chiral selectors that interact stereoselectively with the enantiomers.[27][28] Common types include Pirkle-type, polysaccharide-based, and protein-based columns.[25][28]

    • Mobile Phase Optimization: The composition of the mobile phase (a mixture of solvents) is optimized to achieve the best separation (resolution) of the enantiomeric peaks.

    • Sample Preparation: Dissolve the racemic mixture or the enantiopure compound in a suitable solvent.

    • Injection and Detection: Inject the sample into the HPLC system. The enantiomers will travel through the column at different rates due to their differential interactions with the CSP and will be detected as they elute from the column, typically by UV-Vis absorbance.

    • Quantification: The area under each peak is proportional to the concentration of that enantiomer, allowing for the determination of the enantiomeric excess (a measure of purity).

Chiral_HPLC_Workflow cluster_preparation Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Racemic_Mixture Racemic Mixture Dissolution Dissolution in Solvent Racemic_Mixture->Dissolution Injector Injector Dissolution->Injector Inject Sample Column Chiral Column (CSP) Injector->Column Detector Detector (UV-Vis) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Generate Signal Quantification Peak Integration & Quantification Chromatogram->Quantification

Chiral HPLC Workflow for Enantiomer Separation

In Vitro Biological Activity Assays

These assays are crucial for determining the pharmacodynamic differences between enantiomers at the molecular and cellular levels.

A. Receptor Binding Assays

  • Objective: To determine the affinity of each enantiomer for a specific receptor.

  • Methodology:

    • Preparation of Receptor Source: This can be a cell membrane preparation expressing the target receptor or a purified receptor protein.

    • Radioligand Binding: A radiolabeled ligand with known high affinity for the receptor is incubated with the receptor source in the presence of varying concentrations of the test compound (either the racemate or the individual enantiomers).

    • Competition: The test compound will compete with the radioligand for binding to the receptor.

    • Separation and Quantification: The receptor-bound radioligand is separated from the unbound radioligand, and the amount of bound radioactivity is measured.

    • Data Analysis: The data is used to calculate the inhibition constant (Ki), which is a measure of the binding affinity of the test compound. A lower Ki value indicates a higher binding affinity.

B. Cell-Based Functional Assays

  • Objective: To measure the functional consequence of receptor binding, such as the activation or inhibition of a signaling pathway.[29][30][31][32][33]

  • Methodology:

    • Cell Culture: Cells expressing the target of interest are cultured.

    • Compound Treatment: The cells are treated with varying concentrations of the racemic mixture or the individual enantiomers.

    • Functional Readout: A specific cellular response is measured. This could be a change in the concentration of a second messenger (e.g., cAMP), the activation of a reporter gene, or a change in cell viability or proliferation.[31]

    • Data Analysis: Dose-response curves are generated to determine the potency (EC50 or IC50) and efficacy of each compound.

Biological_Activity_Assay_Workflow cluster_in_vitro In Vitro Assays cluster_outcomes Pharmacodynamic Parameters Binding_Assay Receptor Binding Assay Affinity Binding Affinity (Ki) Binding_Assay->Affinity Functional_Assay Cell-Based Functional Assay Potency Potency (EC50/IC50) Functional_Assay->Potency Efficacy Efficacy Functional_Assay->Efficacy Racemic_vs_Enantiopure Racemic vs. Enantiopure Compounds Racemic_vs_Enantiopure->Binding_Assay Racemic_vs_Enantiopure->Functional_Assay

Workflow for Comparing Biological Activity

Pharmacokinetic and Toxicological Studies

These studies are essential for understanding the in vivo behavior and safety profiles of the compounds.

  • Pharmacokinetic Studies: These studies involve administering the racemic mixture or individual enantiomers to animal models and measuring the drug concentrations in plasma and tissues over time. This provides information on absorption, distribution, metabolism, and excretion (ADME).

  • Toxicology Studies: These studies assess the potential adverse effects of the compounds at various doses in animal models. This can include acute, sub-chronic, and chronic toxicity studies.

Regulatory Considerations

The FDA's policy on the development of stereoisomeric drugs, issued in 1992, provides guidance for the pharmaceutical industry.[8][9][34][35] The policy encourages the characterization of the individual enantiomers and requires justification for the development of a racemate.[34] It emphasizes the need for stereospecific analytical methods and the evaluation of the pharmacokinetics and pharmacology of each enantiomer.[8][36]

Conclusion

The decision to develop a racemic mixture versus an enantiopure compound is a critical one in drug development, with significant implications for efficacy, safety, and therapeutic index. A thorough understanding of the principles of stereochemistry and a comprehensive experimental evaluation are paramount. By elucidating the distinct biological activities of each enantiomer, researchers and drug developers can make more informed decisions, ultimately leading to safer and more effective medicines.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Methoxy-1-phenylethanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of 2-Methoxy-1-phenylethanamine. As a substituted phenethylamine, this compound requires careful handling as hazardous chemical waste to ensure the safety of laboratory personnel and to maintain environmental stewardship.[1][2] This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar chemicals. The protocols outlined herein are grounded in established safety standards and regulatory requirements, providing a self-validating system for waste management.

Hazard Assessment and Characterization

A thorough understanding of a chemical's hazard profile is the foundation of safe handling and disposal. While a specific Safety Data Sheet (SDS) for this compound is not available in the provided search results, its classification as a substituted phenethylamine allows for a reasoned assessment of its likely hazards based on analogous compounds like 2-Phenylethylamine.[3][4] Laboratories must always consult the specific SDS for any chemical they are using and perform a risk assessment before work begins.

Table 1: Inferred Hazard Profile of this compound

Hazard Category Description Rationale & Authoritative Source
Acute Toxicity (Oral) Likely to be toxic or harmful if swallowed. Analogous compounds like 2-phenylethylamine are classified as toxic if swallowed (Acute Tox. 3 or 4).[4]
Skin Corrosion/Irritation Expected to cause severe skin burns and damage. This is a common characteristic of amine compounds; 2-phenylethylamine is classified as Skin Corrosion 1B.[4]
Serious Eye Damage Expected to cause serious eye damage. Corrosive chemicals that cause skin damage will also severely damage eye tissue.[4]

| Aquatic Hazard | Potentially harmful to aquatic life. | The SDS for similar phenethylamines indicates short-term aquatic hazards. Release to the environment must be avoided. |

Regulatory Framework: Ensuring Compliance

The disposal of laboratory chemical waste is rigorously regulated to protect human health and the environment. In the United States, two primary federal agencies set the standards:

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the "cradle-to-grave" framework for hazardous waste management.[5][6] This includes the generation, transportation, treatment, storage, and disposal of hazardous materials.[5][7] this compound waste must be managed according to RCRA Subtitle C regulations for hazardous waste.[5]

  • Occupational Safety and Health Administration (OSHA): OSHA mandates safe workplace practices, including the development of a Chemical Hygiene Plan for laboratories.[8] This plan must include procedures for the safe removal of chemical waste and training for all personnel who handle hazardous materials.[8][9]

Federal regulations provide a minimum standard; state and local rules may be more stringent.[10] Always consult your institution's Environmental Health and Safety (EHS) office for specific local requirements.[11]

Personal Protective Equipment (PPE) for Disposal

Proper PPE is mandatory when handling this compound waste. The following table outlines the required equipment based on the inferred hazards.

Table 2: Required PPE for Handling Chemical Waste

Protection Type Specification Rationale
Eye/Face Protection Chemical safety goggles and a face shield. Protects against splashes of a potentially corrosive substance that can cause severe eye damage.[12]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Prevents skin contact with a substance that is likely corrosive and causes severe burns.[12]
Body Protection Flame-resistant lab coat or chemical-resistant apron. Protects against splashes and contamination of personal clothing.[12]

| Respiratory Protection | Use only within a certified chemical fume hood. | Prevents inhalation of potentially harmful vapors or aerosols. |

Step-by-Step Disposal Protocol

Under no circumstances should this chemical be disposed of down the drain or in regular trash.[12] The following protocol provides a systematic approach to ensure safe and compliant disposal.

Step 1: Waste Identification and Segregation

  • Classify: Treat all this compound waste, including empty containers and contaminated materials (e.g., gloves, wipes, pipette tips), as hazardous chemical waste.

  • Segregate: Keep this waste stream separate from all other chemical waste to prevent dangerous reactions.[13] Do not mix it with incompatible materials such as acids or strong oxidizing agents.[12]

Step 2: Containerization

  • Select a Proper Container: Use a designated hazardous waste container that is compatible with the chemical (e.g., glass or polyethylene). The container must be robust, leak-proof, and have a secure, tight-fitting lid.[12][13][14]

  • Maintain Container Integrity: Keep the container closed at all times except when adding waste.[11][14] This prevents the release of vapors and protects the integrity of the contents.

Step 3: Labeling

  • Label Immediately: Affix a hazardous waste label to the container before adding any waste.

  • Complete Information: The label must be filled out completely and legibly, including:

    • The words "Hazardous Waste".[12][14]

    • The full, unabbreviated chemical name: "this compound".

    • A clear statement of the associated hazards (e.g., "Toxic," "Corrosive," "Marine Pollutant").[12]

    • The date waste was first added to the container.

Step 4: Accumulation and Storage

  • Designated Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[11] The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[11][15]

  • Secondary Containment: The SAA must have secondary containment, such as a chemical-resistant tray, to contain any potential leaks or spills.[11]

  • Avoid Overfilling: Leave at least 10% of headspace (about 2 inches) in the container to allow for vapor expansion and to prevent spills during transport.[11]

Step 5: Arranging for Final Disposal

  • Use a Licensed Contractor: Hazardous waste must be disposed of through your institution's EHS department, which will use a licensed hazardous waste disposal company.[12][16]

  • Follow Institutional Procedures: Adhere to your organization's specific procedures for requesting a hazardous waste pickup.[11] Maintain meticulous records of waste generation and disposal as required by institutional policy and RCRA regulations.[12]

Spill Management Protocol

Immediate and correct action is critical in the event of a spill to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the area and evacuate all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation if it is safe to do so.

  • Assess and Equip: For a small spill contained within a chemical fume hood, personnel with appropriate training and PPE may proceed with cleanup. For any large spill or any spill outside of a fume hood, contact your institution's emergency response team immediately.

  • Contain and Absorb: Contain the spill using an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[4] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a designated, labeled hazardous waste container.[12]

  • Decontaminate: Clean the spill area thoroughly with an appropriate decontamination solution (consult the SDS or EHS). All cleaning materials must also be disposed of as hazardous waste.[12]

Disposal Workflow Visualization

The following diagram outlines the decision-making process and logical flow for the proper management and disposal of this compound waste.

G Disposal Workflow for this compound cluster_lab Laboratory Operations cluster_ehs EHS / Waste Management cluster_emergency Contingency Plan Gen Waste Generation (Pure chemical, contaminated labware) Seg Step 1: Segregate Waste (Keep separate from other chemicals) Gen->Seg Classify as Hazardous Spill Spill Occurs Gen->Spill Cont Step 2: Containerize (Use compatible, sealed container) Seg->Cont Label Step 3: Label Container ('Hazardous Waste', full name, hazards) Cont->Label Store Step 4: Accumulate in SAA (Designated, secondary containment) Label->Store Pickup Step 5: Request Pickup (Follow institutional protocol) Store->Pickup Container full or project complete Disposal Final Disposal (Licensed Hazardous Waste Facility) Pickup->Disposal Cradle-to-Grave Cleanup Spill Cleanup Protocol (Absorb, collect, decontaminate) Spill->Cleanup Cleanup->Store Dispose of cleanup materials as hazardous waste

Caption: Logical workflow for the safe disposal of this compound.

References

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Methoxy-1-phenylethanamine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the dynamic field of drug development, our pursuit of innovation must be intrinsically linked with an unwavering commitment to safety. The handling of novel chemical entities, such as 2-Methoxy-1-phenylethanamine, a substituted phenethylamine, demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist of personal protective equipment (PPE). It provides a framework for understanding the hazards, selecting the appropriate safeguards, and implementing procedures that ensure both personal safety and the integrity of your research.

Understanding the Risks: The "Why" Behind the Precautions

This compound is a compound that requires careful handling due to its potential health hazards. Safety data sheets for structurally similar compounds indicate that it should be treated as a substance that can cause severe skin burns and eye damage.[1][2][3][4] Ingestion may be toxic, and inhalation of vapors can lead to respiratory irritation.[3][4] Therefore, our primary objective is to create effective barriers to prevent contact and inhalation.

The causality behind our PPE choices is rooted in a thorough risk assessment of the procedures to be performed. The level of protection must be commensurate with the scale of the operation and the potential for exposure.

Essential Personal Protective Equipment: A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all approach. It is a dynamic process that adapts to the specific task at hand. Below is a detailed breakdown of the essential PPE for handling this compound, categorized by the level of protection required for different laboratory operations.

Foundational PPE: For All Handling Procedures

Regardless of the quantity or concentration, the following PPE should be considered the minimum standard when working with this compound:

  • Eye and Face Protection: Chemical splash goggles are mandatory to protect against splashes and aerosols.[5] When there is a higher risk of splashing, such as during transfers of larger volumes or when heating the substance, a face shield should be worn in conjunction with goggles for full facial protection.[5][6]

  • Hand Protection: Chemical-resistant gloves are the first line of defense for your hands. Nitrile gloves are a suitable choice for incidental contact. However, for prolonged handling or immersion, it is crucial to consult a glove compatibility chart to select a material with a longer breakthrough time. Always double-glove to provide an extra layer of protection and to allow for safe removal of the outer glove in case of contamination.

  • Body Protection: A flame-resistant laboratory coat is essential to protect against splashes and to prevent the contamination of personal clothing. Ensure the lab coat is fully buttoned.

Enhanced PPE: For Operations with Increased Exposure Risk

Certain procedures elevate the risk of exposure and necessitate additional protective measures:

  • Respiratory Protection: When working with the neat compound outside of a certified chemical fume hood, or when there is a potential for aerosol generation (e.g., sonication, vortexing), respiratory protection is required. A NIOSH-approved respirator with an organic vapor cartridge is recommended.[7][8] Proper fit testing is essential to ensure the effectiveness of the respirator.[9]

  • Protective Clothing: For larger scale operations (e.g., pilot plant or kilogram-scale synthesis), a chemical-resistant apron or a disposable chemical-resistant coverall should be worn over the lab coat to provide an additional barrier against spills and splashes.[8][9]

PPE Selection Guide: A Task-Based Approach

To simplify the decision-making process, the following table summarizes the recommended PPE for common laboratory tasks involving this compound.

Laboratory TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing (in a fume hood) Chemical Splash GogglesDouble Nitrile GlovesLab CoatNot typically required
Solution Preparation Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesLab CoatRecommended if not in a fume hood
Reaction Setup & Monitoring Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesLab Coat & Chemical-Resistant ApronRecommended if not in a fume hood
Work-up & Extraction Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesLab Coat & Chemical-Resistant ApronRecommended if not in a fume hood
Purification (e.g., Chromatography) Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesLab Coat & Chemical-Resistant ApronRecommended if not in a fume hood
Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-duty Chemical-Resistant GlovesChemical-Resistant CoverallsNIOSH-approved Respirator

Procedural Guidance: From Donning to Disposal

A critical aspect of PPE is its correct use. The following step-by-step protocols are designed to ensure that your protective equipment is a reliable shield.

Donning and Doffing PPE: A Deliberate Sequence

The order in which you put on and take off your PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence d1 1. Lab Coat d2 2. Respirator (if required) d1->d2 d3 3. Goggles & Face Shield d2->d3 d4 4. Gloves (Outer layer last) d3->d4 f1 1. Outer Gloves f2 2. Face Shield & Goggles f1->f2 f3 3. Lab Coat f2->f3 f4 4. Inner Gloves f3->f4 f5 5. Respirator (if worn) f4->f5 Disposal_Workflow start Contaminated Material (e.g., gloves, glassware, spill debris) segregate Segregate as Hazardous Waste start->segregate container Place in Labeled, Leak-Proof Container segregate->container storage Store in Designated Hazardous Waste Area container->storage disposal Arrange for Professional Disposal storage->disposal end Document Disposal disposal->end

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.